molecular formula C5H2BrClIN B1532081 6-Bromo-2-chloro-3-iodopyridine CAS No. 1138444-17-3

6-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1532081
CAS No.: 1138444-17-3
M. Wt: 318.34 g/mol
InChI Key: LZDHGMJHIXUOIF-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHGMJHIXUOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673870
Record name 6-Bromo-2-chloro-3-iodopyridine
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Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1138444-17-3
Record name 6-Bromo-2-chloro-3-iodopyridine
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Record name 6-Bromo-2-chloro-3-iodopyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-chloro-3-iodopyridine (CAS: 1138444-17-3): A Keystone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 6-Bromo-2-chloro-3-iodopyridine

Topic: this compound CAS Number: 1138444-17-3 Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, highly functionalized heterocyclic compounds are of particular importance due to their prevalence in the core structures of numerous therapeutic agents.[1] this compound, identified by the CAS Number 1138444-17-3, represents a pinnacle of synthetic utility.[2][3][4] This solid, brown crystalline compound is not merely a reagent but a strategic platform for constructing complex molecular architectures. Its significance lies in the unique and ordered reactivity of its three distinct halogen substituents, enabling chemists to perform sequential and site-selective modifications. This guide, written from the perspective of a senior application scientist, elucidates the core properties, strategic applications, and field-proven methodologies associated with this powerful intermediate.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application. The key physicochemical data for this compound are summarized below. It is noteworthy that while some properties are empirically determined, others, such as the boiling point, are predicted values based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1138444-17-3[2][3][4][5]
Molecular Formula C₅H₂BrClIN[2][3]
Molecular Weight 318.34 g/mol [2][3][4]
Appearance Solid[3]
Color Brown
Boiling Point 316.4±37.0 °C (Predicted)
Density 2.395±0.06 g/cm³ (Predicted)
pKa -3.87±0.10 (Predicted)
Storage Temperature 2-8°C, protect from light

Safety is non-negotiable in a research environment. This compound is classified as acutely toxic if swallowed and must be handled with appropriate care.[6]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource
Pictogram GHS06 (Skull and Crossbones)[6]
Signal Word Danger[6]
Hazard Class Acute Toxicity 3 (Oral)[6]
Hazard Statement H301: Toxic if swallowed[6]
Precautionary Code P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[6]
The Principle of Orthogonal Reactivity: A Chemist's Toolkit

The true power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery—the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-Cl) provides a blueprint for sequential, regioselective synthesis. A chemist can selectively address the iodine at the C3 position, then the bromine at the C6 position, and finally the chlorine at the C2 position, installing three different substituents in a controlled manner. This "orthogonal" control is a highly sought-after attribute for building molecular diversity from a single starting material.

G cluster_0 Reactivity Hierarchy cluster_1 Result reagent This compound step1 Step 1: C-I Bond Functionalization (e.g., Suzuki, Heck, Sonogashira) reagent->step1 Most Reactive step2 Step 2: C-Br Bond Functionalization (More forcing conditions) step1->step2 Intermediate Reactivity step3 Step 3: C-Cl Bond Functionalization (Harsh conditions or specific catalysis) step2->step3 Least Reactive product Tri-substituted Pyridine Derivative step3->product

Caption: Sequential functionalization enabled by halogen reactivity.

Synthetic Application: A Case Study in C-Nucleoside Synthesis

To illustrate the practical utility of this compound, we will examine its use in a palladium-catalyzed Heck coupling reaction, adapted from a study published in Organic & Biomolecular Chemistry.[7][8] This protocol showcases the selective activation of the C-I bond for C-C bond formation, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Protocol: Palladium-Catalyzed Heck Coupling

  • Objective: To selectively couple a glycal (a protected deoxyribose derivative) to the C3 position of this compound via its most reactive C-I bond.

  • Self-Validation: The success of this protocol is validated by product analysis (NMR, Mass Spectrometry) confirming that the reaction occurred exclusively at the C3 position, demonstrating the high chemoselectivity of the method.

  • Materials & Reagents:

    • This compound (1.2 equivalents)

    • 3'-O-TBS-protected glycal (1.0 equivalent)

    • Palladium(II) acetate, Pd(OAc)₂ (0.27 equivalents)

    • Tris(pentafluorophenyl)phosphine, P(C₆F₅)₃ (0.54 equivalents)

    • Silver carbonate, Ag₂CO₃ (1.5 equivalents)

    • Anhydrous Chloroform (CHCl₃)

    • Argon gas supply

  • Experimental Procedure:

    • Catalyst Preparation (The "Why"): In a flame-dried, argon-purged flask, Pd(OAc)₂ and P(C₆F₅)₃ are dissolved in anhydrous CHCl₃. This mixture is stirred for 30 minutes at room temperature. This step is crucial as it allows for the in-situ formation of the active Pd(0) catalyst complex. The electron-deficient phosphine ligand stabilizes the catalyst.

    • Reaction Setup: In a separate argon-purged flask, this compound, the glycal, and Ag₂CO₃ are combined in anhydrous CHCl₃. Ag₂CO₃ acts as both a base and a halide scavenger, specifically for the iodide, which drives the catalytic cycle forward.

    • Initiation: The pre-formed catalyst solution is transferred via syringe to the main reaction flask.

    • Execution: The reaction mixture is heated to 70 °C and stirred for approximately 10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup & Purification: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble silver salts and catalyst residues. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 3-substituted pyridine C-nucleoside.

G cluster_workflow Heck Coupling Experimental Workflow start 1. Prepare Catalyst Solution (Pd(OAc)₂ + Ligand in CHCl₃) combine 3. Combine Solutions (Transfer catalyst to mixture) start->combine setup 2. Prepare Reaction Mixture (Pyridine + Glycal + Ag₂CO₃) setup->combine react 4. Heat Reaction (70°C, 10h under Argon) combine->react filter 5. Cool & Filter (Remove solids via Celite pad) react->filter evaporate 6. Concentrate (Remove solvent) filter->evaporate purify 7. Purify Product (Column Chromatography) evaporate->purify end_node Pure 3-Substituted Pyridine purify->end_node

Caption: Step-by-step workflow for the Heck coupling reaction.

Strategic Value in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9][10] this compound is particularly valuable as it allows for the rapid generation of compound libraries. By leveraging its orthogonal reactivity, researchers can systematically vary the substituents at three distinct points on the pyridine ring. This is a powerful strategy in structure-activity relationship (SAR) studies, where the goal is to optimize a molecule's potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors for oncology, precise positioning of different functional groups is required to interact with specific residues in the ATP-binding pocket of the target enzyme.[9]

G cluster_synthesis Sequential Cross-Coupling start This compound step1 C3 Position Heck/Suzuki (R1) start:f0->step1:in 1. React C-I step2 C6 Position Suzuki (R2) step1->step2:in 2. React C-Br step3 C2 Position Buchwald (R3) step2->step3:in 3. React C-Cl library Diverse Chemical Library (for SAR studies) step3->library

Caption: From a single building block to a diverse library.

Safe Handling and Storage

Given its acute oral toxicity, all manipulations of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[12] Avoid formation of dust and aerosols.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 2-8°C, and the material should be protected from light to prevent degradation.

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a testament to the power of strategic molecular design. Its CAS number, 1138444-17-3, identifies a compound that offers chemists a pre-programmed roadmap for complex synthesis. The predictable, hierarchical reactivity of its three halogen atoms makes it an exceptionally valuable intermediate for generating novel molecular entities in drug discovery and other areas of chemical science. By understanding its properties, mastering its reactivity, and adhering to strict safety protocols, researchers can unlock its full potential to accelerate innovation.

References

  • This compound. Amerigo Scientific. [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society. [Link]

  • 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. LinkedIn. [Link]

  • The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. WorldOfChemicals. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

A Technical Guide to the Synthetic Building Block: 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-2-chloro-3-iodopyridine is a tri-halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its value is derived from the distinct reactivity of its three halogen substituents (I, Br, Cl), which allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the molecule's core physicochemical properties, including its precise molecular weight, outlines a representative synthetic approach, details its hierarchical reactivity, and presents an exemplar protocol for its application in targeted chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.

Part 1: Core Molecular Profile

This compound is a solid, crystalline compound that serves as a highly functionalized scaffold for organic synthesis.[1] The precise arrangement of three different halogens on the pyridine ring is the key to its synthetic utility.

Physicochemical and Structural Data

A summary of the essential properties for this compound is provided below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, and both the average and monoisotopic masses are provided for accuracy in routine and high-resolution mass spectrometry applications, respectively.

PropertyValueSource(s)
Molecular Weight 318.34 g/mol [1][2][3][4]
Molecular Formula C₅H₂BrClIN[1][2][5]
Monoisotopic Mass 316.81039 Da[6]
IUPAC Name This compound
CAS Number 1138444-17-3[1][2][3]
Physical Form Solid[1]
InChI Key LZDHGMJHIXUOIF-UHFFFAOYSA-N[1]
Molecular Structure Diagram

The structural representation of this compound highlights the unique substitution pattern that enables its diverse reactivity.

Synthesis_Workflow Start Pyridine Precursor Step1 Iodination (e.g., NIS, I₂) Start->Step1 Intermediate1 Iodopyridine Step1->Intermediate1 Step2 Chlorination (e.g., NCS, SO₂Cl₂) Intermediate1->Step2 Intermediate2 Chloro-iodopyridine Step2->Intermediate2 Step3 Bromination (e.g., NBS, Br₂) Intermediate2->Step3 Product This compound Step3->Product

Caption: Conceptual workflow for sequential halogenation.

Expertise & Causality: The order of halogenation is critical. Iodine is often introduced first as it can facilitate subsequent lithiation/halogenation steps. The choice of halogenating agents (e.g., N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) and reaction conditions (temperature, solvent, base) is dictated by the need to control the position of the next halogen addition, overcoming the inherent electronic preferences of the pyridine ring.

Part 3: Hierarchical Reactivity and Applications

The primary utility of this compound in drug discovery and materials science stems from the differential reactivity of the three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. [7][8]This allows for the sequential and site-selective introduction of different substituents.

The general order of reactivity for oxidative addition to a Pd(0) catalyst is: C-I > C-Br > C-Cl

This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the C-X bonds, where the C-I bond is the weakest and therefore the most susceptible to cleavage. [9]This predictable regioselectivity makes the molecule an exceptionally powerful tool for building molecular diversity. [10]

Diagram of Site-Selective Reactivity

Caption: Reactivity hierarchy for sequential cross-coupling.

Applications in Drug Discovery: Halogenated heterocycles are foundational in medicinal chemistry. [11][12]This specific building block allows medicinal chemists to rapidly generate libraries of complex, multi-substituted pyridine analogues for structure-activity relationship (SAR) studies. For example, a pharmacophore can be attached at the most reactive iodine position, while solubility-enhancing groups or metabolic blockers can be installed at the bromine and chlorine positions in subsequent steps. This has been demonstrated in the synthesis of complex C-nucleosides and other scaffolds of biological interest. [13][14]

Part 4: Exemplar Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction targeting the C-I bond, the most reactive site. This procedure is a self-validating system; successful mono-functionalization at the 3-position confirms the principle of hierarchical reactivity.

Objective: To selectively couple an arylboronic acid at the C-3 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher molecular weight product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-aryl-6-bromo-2-chloropyridine.

Trustworthiness: The success of this protocol is validated by characterization of the product (e.g., by ¹H NMR, ¹³C NMR, and MS). The mass spectrum should show a molecular ion corresponding to the mono-arylated product, confirming that the more stable C-Br and C-Cl bonds remained intact under these reaction conditions. This selective outcome directly supports the foundational principles of site-selective cross-coupling on polyhalogenated heteroarenes. [9][15]

References

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB40774H. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • 2-Bromo-6-chloro-3-iodo-pyridine | 1211580-38-9. Cochemical. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society. [Link]

  • The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Medium. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO. PubChem. [Link]

Sources

Physical properties of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-2-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tri-halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple, distinct reaction sites, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for its characterization, and an expert analysis of its expected spectroscopic features. The content is structured to provide researchers and drug development professionals with the critical data and methodological insights required for its effective use in the laboratory.

Introduction: A Versatile Scaffold in Chemical Synthesis

Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different halogen atoms on the pyridine ring allows for selective, stepwise functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) and nucleophilic aromatic substitutions. This regiochemical control is paramount in constructing complex target molecules with high precision.

This compound (CAS No. 1138444-17-3) epitomizes this utility. The distinct reactivities of the iodine, bromine, and chlorine substituents enable chemists to perform sequential reactions, using the most reactive C-I bond first, followed by the C-Br bond, and finally the more robust C-Cl bond. This hierarchical reactivity makes the compound an exceptionally valuable intermediate. Its application has been documented in peer-reviewed literature for the synthesis of complex molecules such as 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, highlighting its role in nucleoside chemistry.[1][2] Furthermore, its use as a reactant in the development of potential modulators of Tumor Necrosis Factor-alpha (TNF-α) activity has been described in recent patent literature, underscoring its relevance in modern drug discovery programs.[3]

This guide serves as a centralized technical resource, consolidating the available physical data and providing robust protocols to assist researchers in its handling and characterization.

Core Physical and Chemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is critical to note that while some properties have been experimentally determined, others are derived from computational predictions and should be treated as estimates.

Table 1: Chemical Identity and Structural Information
IdentifierValueSource(s)
CAS Number 1138444-17-3[4][5][6][7]
Molecular Formula C₅H₂BrClIN[4]
Molecular Weight 318.34 g/mol [4]
SMILES String Clc1nc(Br)ccc1I[4]
InChI 1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H[4]
InChI Key LZDHGMJHIXUOIF-UHFFFAOYSA-N[4]
Table 2: Physicochemical Data
PropertyValueNotesSource(s)
Physical Form Solid-[4]
Melting Point 80 - 100 °CExperimental Value. Range is purity-dependent.
Boiling Point 316.4 ± 37.0 °CPredicted Value
Density 2.395 ± 0.06 g/cm³Predicted Value (at 20 °C, 760 Torr)
Solubility No quantitative data available.Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, THF, and Ethyl Acetate. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.Structural Inference
pKa -3.87 ± 0.10Predicted Value-
logP 3.5Predicted Value (XlogP)-

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.

    • H-4: This proton is expected to appear as a doublet, coupled to H-5.

    • H-5: This proton is also expected to appear as a doublet, coupled to H-4.

    • Both signals would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C-2, C-3, C-6) will be significantly influenced by their respective substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the identity of this compound due to the unique isotopic patterns of its halogen atoms.

  • Molecular Ion (M⁺): The molecular weight is 318.34. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₂BrClIN.

  • Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will create a highly characteristic cluster of peaks for the molecular ion. This pattern is a powerful diagnostic tool for confirming the presence of both elements in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic pyridine core.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Below 1000 cm⁻¹: C-Halogen (C-Cl, C-Br, C-I) stretching vibrations.

Experimental Methodologies for Physical Property Determination

The following protocols describe standard, reliable methods for determining key physical properties of solid organic compounds like this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. Given the reported range of 80-100 °C, this protocol is essential for quality control.

Methodology:

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula.[2]

    • Open a capillary tube at one end and press the open end into the powder to pack a small amount (2-3 mm height) of the sample into the tube.

    • Tap the closed end of the tube gently on a hard surface to ensure the powder is tightly packed at the bottom.

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set a ramp rate. For an unknown or initial measurement, a faster ramp rate (e.g., 5-10 °C/min) can be used to find an approximate melting point.

    • For an accurate measurement, set a slow ramp rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ - T₂.

    • Allow the apparatus to cool before performing a second determination to confirm the result.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement P1 Crush solid to fine powder P2 Pack 2-3 mm into capillary tube P1->P2 Ensures uniform heating M1 Insert capillary into apparatus P2->M1 M2 Set slow ramp rate (1-2°C/min) near expected MP M1->M2 M3 Record T1: First liquid drop M2->M3 Observe sample M4 Record T2: All solid melts M3->M4 Result Report Range: T1 - T2 M4->Result

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is crucial for selecting appropriate reaction conditions, purification methods (recrystallization), and formulation solvents in drug development. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation:

    • Select a panel of relevant solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide).

    • For each solvent, add an excess amount of this compound to a sealed vial containing a known volume of the solvent (e.g., 1 mL). "Excess" means that solid material remains visible after equilibration.

    • Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Place the sealed vials on a shaker or orbital agitator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24-48 hours is standard. A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration of the supernatant no longer changes over time).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

    • Quantify the concentration of the compound in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with demonstrable applications in cutting-edge research. While a complete, experimentally verified dataset for all its physical properties is not yet consolidated in the public domain, this guide provides the most current available data, authoritative predictions, and robust methodologies for its characterization. The provided protocols for determining melting point and solubility offer a clear path for researchers to generate high-quality data in their own laboratories. By understanding its key identifiers, expected spectroscopic behavior, and established utility, scientists are well-equipped to leverage the unique synthetic potential of this versatile building block.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Wuhan I-Finechem Co., Ltd. Specification Sheet: this compound. [Link]

  • Gotor-Fernández, V., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(27), 4559-4568. [Link]

  • Gotor-Fernández, V., et al. (2013). Electronic Supplementary Information for: Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Appretech Scientific Limited. 2-bromo-6-chloro-3-iodo-pyridine. [Link]

  • Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Appretech Scientific Limited. 2-bromo-6-chloro-3-iodo-pyridine. [Link]

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An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Pyridine

6-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique arrangement of three distinct halogen atoms on the pyridine core offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo, chloro, and iodo substituents allows for selective and sequential chemical modifications, making it a valuable building block for creating novel therapeutic agents and other advanced materials.

However, the very features that make this compound synthetically attractive also contribute to its potential for instability if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of this compound, grounded in the fundamental principles of organic chemistry. We will delve into the factors that influence its degradation and provide evidence-based recommendations for its optimal storage and handling to ensure its integrity and performance in research and development applications.

Molecular Structure and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is substituted with three halogen atoms, each with distinct electronic and steric properties.

  • The Pyridine Core: The nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms, making the ring susceptible to nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen.

  • Halogen Substituents:

    • Iodo Group (Position 3): The carbon-iodine bond is the weakest among the carbon-halogen bonds in this molecule. This makes the iodo group a potential site for photodegradation and certain chemical reactions.

    • Chloro Group (Position 2): Located at a position activated by the ring nitrogen, the chloro group is susceptible to nucleophilic displacement.

    • Bromo Group (Position 6): Also at an activated position, the bromo group can participate in nucleophilic substitution reactions.

The relative reactivity of halogens in nucleophilic aromatic substitution on a pyridine ring generally follows the order F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is favored by a more electronegative halogen that can better stabilize the intermediate negative charge.

Key Factors Influencing Stability

The long-term stability of this compound is primarily influenced by three main factors: temperature, light, and chemical environment. Understanding the impact of each is crucial for maintaining the compound's purity and reactivity.

Thermal Stability
Photostability

Aromatic and heteroaromatic compounds containing iodine are often sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of radical species and subsequent degradation products. This can manifest as a discoloration of the material, often turning it darker. Therefore, it is imperative to protect this compound from light.

Chemical Stability and Incompatibilities

The chemical environment surrounding this compound is a critical factor in its stability. The presence of certain reagents can lead to its degradation.

  • Nucleophiles and Bases: Due to the electron-deficient nature of the pyridine ring, particularly at the 2 and 6 positions, this compound is susceptible to nucleophilic aromatic substitution. Strong nucleophiles and strong bases can displace the chloro and bromo groups. This reactivity is a key aspect of its synthetic utility but also a stability concern if stored improperly.

  • Strong Acids: While the pyridine nitrogen is basic and can be protonated by strong acids, the stability of the halogen substituents under strongly acidic conditions should be considered.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can potentially react with the pyridine ring or the halogen substituents.

  • Moisture (Hydrolysis): While hydrolysis of halopyridines generally requires harsh conditions such as high temperatures and strong bases, prolonged exposure to moisture, especially in the presence of basic or acidic impurities, could potentially lead to slow degradation over time. Storing the compound in a dry environment is a key preventative measure.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and recommendations from suppliers, the following storage and handling procedures are advised to maintain the quality and stability of this compound.

Parameter Recommendation Scientific Justification
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of potential thermal degradation and other chemical reactions.
Light Store in the dark (e.g., in an amber vial or a light-blocking outer container).Prevents photodegradation, particularly cleavage of the carbon-iodine bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, chemically resistant container (e.g., glass).Prevents contamination and exposure to atmospheric components.
Incompatible Materials Strong bases, strong nucleophiles, strong oxidizing agents, and strong acids.Avoids unintended chemical reactions that could degrade the compound.
Experimental Workflow: Best Practices for Handling

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to ensure its stability.

G Handling Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Use Storage Store at 2-8°C Protect from light Inert atmosphere Equilibrate Equilibrate container to room temperature before opening Storage->Equilibrate Retrieve Weigh Weigh desired amount quickly in a dry environment Equilibrate->Weigh Prevent condensation Dissolve Dissolve in a suitable, dry, and inert solvent Weigh->Dissolve React Use in reaction Dissolve->React Reseal Reseal container tightly under inert atmosphere React->Reseal Return Return to refrigerated storage Reseal->Return

Caption: Recommended laboratory workflow for handling this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess the purity of this compound. The following diagram illustrates the most probable degradation routes based on its chemical structure.

G Potential Degradation Pathways cluster_photodegradation Photodegradation (Light/UV) cluster_nucleophilic_substitution Nucleophilic Substitution (Nu⁻) cluster_hydrolysis Hydrolysis (H₂O, heat, base/acid) A This compound B Radical Intermediates + Degradation Products A->B C Substitution at C2 (Cl replaced) A->C e.g., RO⁻, RNH₂ D Substitution at C6 (Br replaced) A->D e.g., RO⁻, RNH₂ E Hydroxypyridine Derivatives A->E Slow, harsh conditions

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its stability is paramount to achieving reliable and reproducible results in research and development. By understanding the interplay of its structural features and its susceptibility to thermal, photochemical, and chemical degradation, researchers can implement appropriate storage and handling strategies. Adherence to the recommendations outlined in this guide—specifically, storage at 2-8°C, protection from light, use of an inert atmosphere, and avoidance of incompatible substances—will ensure the long-term integrity of this important chemical intermediate.

References

A Technical Guide to 6-Bromo-2-chloro-3-iodopyridine for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-bromo-2-chloro-3-iodopyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control, and strategic applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Introduction to a Versatile Heterocyclic Scaffold

This compound (CAS No. 1138444-17-3) is a trifunctionalized pyridine derivative that has gained significant traction as a versatile intermediate in organic synthesis. Its unique arrangement of three distinct halogen atoms on the pyridine ring allows for a high degree of regioselectivity in a variety of cross-coupling reactions. This predictable reactivity makes it an invaluable tool for the modular construction of highly substituted pyridine cores, which are prevalent motifs in numerous biologically active compounds and approved pharmaceuticals.[1] The differential reactivity of the halogens (I > Br > Cl) under various catalytic conditions is the cornerstone of its synthetic utility, enabling sequential and controlled functionalization.

Commercial Supplier Landscape

A reliable and well-characterized source of starting materials is critical for reproducible research and development. Several chemical suppliers offer this compound, and the following table provides a comparative overview of offerings from prominent vendors. Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity and characterization data.

SupplierProduct NumberPurityNotes
Sigma-Aldrich (distributor for Enamine) ENAH9926C8F5≥95%Available through the AldrichCPR program.[2]
ChemScene CS-W003811>98% (HPLC)Provides a detailed Safety Data Sheet (SDS).[3]
BLDpharm BD19635398%ISO 9001, 14001, and 45001 certified.[4]
Synthonix B67565>98%Classified as Dangerous Goods for shipping.[5]
Zhejiang Jiuzhou Chem Co., Ltd. N/A99%Offers bulk quantities.[6]

Synthesis and Quality Control

The synthetic utility of this compound is predicated on its reliable synthesis and rigorous quality control. While the direct synthesis of this compound is not widely published in detail, its reactivity is well-documented in the context of subsequent chemical transformations.

Representative Application: Heck Coupling Reaction

A prime example of the utility of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Heck coupling. In a study by a team of organic chemists, this building block was reacted with a glycal to form a C-nucleoside, demonstrating the selective reactivity of the iodine atom.[7]

Experimental Protocol: Heck Coupling of this compound with a Glycal [7]

  • Catalyst Preparation: To an argon-purged, flame-dried flask, add Pd(OAc)₂ (390 mg, 1.74 mmol) and tris(pentafluorophenyl)phosphine (P(PhF₅)₃) (1.85 g, 3.47 mmol). Add freshly distilled CHCl₃ (20 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, combine this compound (3.32 g, 10.42 mmol), glycal 1 (2.00 g, 8.68 mmol), and Ag₂CO₃ (3.58 g, 13.02 mmol) in CHCl₃ (20 mL).

  • Reaction Execution: Add the catalyst solution to the mixture of reactants via syringe. Stir the reaction mixture at 70 °C for 10 hours.

  • Workup and Deprotection: After cooling, filter the reaction mixture through a pad of Celite, eluting with CHCl₃. Remove the solvents under vacuum. The crude product is then dissolved in THF (100 mL), and Et₃N·3HF (2 mL; 12.3 mmol) is added. The solution is stirred at room temperature for 15 minutes to effect deprotection.

  • Purification: The crude product is purified by silica gel chromatography to yield the desired C-nucleoside.

Quality Control Workflow

Ensuring the purity and identity of this compound is paramount. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical quality control workflow for this compound.

Applications in Drug Discovery

The unique electronic and steric properties of the substituted pyridine ring make it a "privileged scaffold" in medicinal chemistry. The ability to selectively functionalize the 3-, 6-, and 2-positions of the pyridine core of this compound allows for the systematic exploration of the chemical space around this core, which is essential for optimizing drug-target interactions.

Role as a Versatile Building Block in Kinase Inhibitor Synthesis

While direct applications are often proprietary, the utility of similar multi-halogenated pyridines provides a strong indication of the potential of this compound. For instance, 2,6-dichloro-4-iodopyridine is a key building block for the synthesis of kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] The sequential cross-coupling reactions at the iodo and chloro positions allow for the introduction of various functionalities that can interact with the ATP-binding pocket of kinases.

Application in the Development of TNF-α Modulators

A recent patent application describes the use of this compound in the synthesis of modulators of Tumor Necrosis Factor-alpha (TNF-α) activity.[8] TNF-α is a pro-inflammatory cytokine, and its dysregulation is implicated in a range of inflammatory diseases. The patent describes a reaction where the iodine of this compound is displaced in a palladium-catalyzed reaction to form a key intermediate. This highlights the compound's direct relevance in the development of novel therapeutics.

TNF_alpha_pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK activate RIPK1->IKK activate NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene promotes Modulator Modulator derived from This compound Modulator->IKK inhibits

Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.

Safe Handling and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are crucial for laboratory safety.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Category 3).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. The recommended storage temperature is often 2-8°C.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

References

  • Specification Sheet. (n.d.). This compound. Retrieved from [Link]

  • Pomeisl, K., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(22), 3686-3695. DOI:10.1039/C3OB40774H. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (i) 1. Pd(OAc)2, (PhF5)3P, Ag2.... Retrieved from [Link]

  • Google Patents. (2024). WO2024112796A1 - MODULATORS OF TNF-α ACTIVITY.
  • Organic & Biomolecular Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

  • ACS Publications. (1998). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Bioconjugate Chemistry. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • PubMed. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: Application to m-iodobenzylguanidine. Retrieved from [Link]

  • Synthonix. (n.d.). This compound - [B67565]. Retrieved from [Link]

  • Mayo Clinic. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: Application to m-iodobenzylguanidine. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.1138444-17-3. Retrieved from [Link]

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Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-iodopyridine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1138444-17-3). It is intended for researchers, chemists, and drug development professionals who may work with this highly functionalized heterocyclic compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the highest degree of personnel and environmental protection.

This compound is a tri-halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1][2] Its utility stems from the distinct reactivity of the three different halogen substituents, allowing for selective, stepwise functionalization. However, these same properties necessitate a thorough understanding of its characteristics to ensure safe handling.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1138444-17-3[1][3]
Molecular Formula C₅H₂BrClIN[3]
Molecular Weight 318.34 g/mol [1][3]
Appearance Brown solid/powder[1][4]
Density 2.395 ± 0.06 g/cm³ (Predicted)[4]
Boiling Point 316.4 ± 37.0 °C (Predicted)[4]
Storage Temperature 2-8°C, Protect from light[4]

Hazard Identification and Toxicological Profile

The primary acute hazard associated with this compound is its high oral toxicity.[3] It is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral, Category 3.[3] This classification warrants significant precautions to prevent ingestion. Furthermore, related halogenated pyridines exhibit skin, eye, and respiratory irritation, and it is prudent to assume this compound shares these hazardous properties.

GHS ClassificationCodeHazard StatementPictogramSource(s)
Acute Toxicity, Oral H301Toxic if swallowed

[3]
Skin Irritation H315Causes skin irritation

[5]
Eye Irritation H319Causes serious eye irritation

[5]
Specific Target Organ Toxicity H335May cause respiratory irritation

[5]

The signal word for this compound is "Danger" .[3] The toxicological properties have not been fully investigated, which underscores the need for cautious handling, assuming a high degree of hazard.

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any procedure involving this compound. The primary risks are accidental ingestion, inhalation of airborne powder, and skin or eye contact.

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All weighing and manipulation of the solid compound or its solutions must be performed in a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Designated Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination of other workspaces.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Correct PPE (See Section 5) prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 4. Prepare Designated Work Area & Spill Kit prep_hood->prep_area handle_weigh 5. Weigh Compound Carefully (Use anti-static weigh boat) prep_area->handle_weigh Proceed to Handling handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 7. Add Solvent & Dissolve handle_transfer->handle_dissolve clean_decon 8. Decontaminate Glassware & Work Surfaces handle_dissolve->clean_decon Reaction Complete clean_waste 9. Dispose of Waste (See Section 8) clean_decon->clean_waste clean_ppe 10. Doff & Dispose of PPE clean_waste->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash spill Spill Occurs is_major Is the spill large, outside of a fume hood, or are you untrained? spill->is_major evacuate Evacuate the area. Alert others. Call Emergency Services. is_major->evacuate Yes is_minor Minor Spill (Small, contained in hood) is_major->is_minor No ppe Ensure appropriate PPE is worn. is_minor->ppe absorb Gently cover with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust. ppe->absorb collect Collect material using non-sparking tools into a sealed, labeled hazardous waste container. absorb->collect decon Decontaminate the area with an appropriate solvent. collect->decon dispose Dispose of waste (See Section 8). decon->dispose

Caption: A decision-making workflow for responding to a spill of this compound.

Fire Response
  • The compound itself is not highly flammable, but containers may rupture upon heating. [5]* Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [8]* Hazards: Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HBr, HI). [9][10]* Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). [5][11]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items (gloves, weigh paper, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed chemical waste disposal company, in strict accordance with all local, state, and federal regulations. [10][12]Do not discharge to sewer systems. [12]

References

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Chemsrc. 6-Bromo-2-chloropyridin-3-amine | CAS#:169833-70-9 | MSDS. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloro-3-iodopyridine. [Link]

  • PubChem. 1-Bromo-2-chloro-3-iodobenzene. [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • Appretech Scientific Limited. 2-bromo-6-chloro-3-iodo-pyridine. [Link]

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The Hierarchical Reactivity of Carbon-Halogen Bonds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-2-chloro-3-iodopyridine

For researchers, scientists, and drug development professionals, the strategic manipulation of highly functionalized heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This compound stands out as a uniquely versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive analysis of its reactivity, grounded in mechanistic principles and supported by field-proven protocols, to empower chemists in leveraging its full synthetic potential.

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. This hierarchy is primarily dictated by bond dissociation energies and the kinetics of key reaction steps, particularly oxidative addition in palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in these transformations is overwhelmingly I > Br > Cl .[1][2][3] This principle is the foundation for any selective functionalization strategy involving this substrate.

  • The Carbon-Iodine Bond (C-3): The C-I bond is the longest and weakest of the three, making it the most susceptible to oxidative addition to a Pd(0) catalyst. This ensures that under carefully controlled, mild conditions, reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations will occur with high chemoselectivity at the 3-position.

  • The Carbon-Bromine Bond (C-6): With intermediate bond strength, the C-Br bond is the next most reactive site. After the C-I bond has been selectively functionalized, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to engage the C-Br bond in a subsequent cross-coupling reaction.

  • The Carbon-Chlorine Bond (C-2): The C-Cl bond is the strongest and, therefore, the least reactive in palladium-catalyzed cross-couplings. This position typically remains intact during reactions targeting the iodo and bromo substituents, serving as a latent functional handle for a final transformation.

This predictable reactivity allows for a powerful, stepwise approach to molecular construction, where each halogen acts as a distinct and addressable synthetic lever.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling C-I C-I (Position 3) Most Reactive C-Br C-Br (Position 6) Intermediate Reactivity C-I->C-Br Increasing Energy Requirement C-Cl C-Cl (Position 2) Least Reactive C-Br->C-Cl Increasing Energy Requirement G Start This compound Step1 Sonogashira Coupling (R-C≡CH, Pd/Cu, rt) Start->Step1 Product1 3-Alkynyl-6-bromo-2-chloropyridine Step1->Product1 Step2 Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C) Product1->Step2 Product2 3-Alkynyl-6-aryl-2-chloropyridine Step2->Product2 Step3 Buchwald-Hartwig Amination (R₂NH, Pd/RuPhos, 110°C) Product2->Step3 Product3 Fully Substituted Pyridine Step3->Product3

Sources

The Strategic Synthesis and Application of 6-Bromo-2-chloro-3-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. The precise installation of functional groups around the pyridine core allows for the fine-tuning of steric and electronic properties, which is critical for optimizing molecular interactions with biological targets or for developing novel functional materials. 6-Bromo-2-chloro-3-iodopyridine has emerged as a particularly valuable building block due to the orthogonal reactivity of its three distinct halogen atoms. This guide provides an in-depth analysis of the history, synthesis, physicochemical properties, and strategic application of this versatile chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Emergence of a Versatile Synthetic Building Block

While a singular "discovery" paper for this compound is not prominent in the academic literature, its utility has been demonstrated in complex synthetic endeavors. Its appearance in chemical catalogs and as a starting material in publications underscores its role as a specialized reagent, likely developed to address the growing need for intricately functionalized heterocyclic cores. A notable example of its application is in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, where it served as a key precursor for introducing the substituted pyridine moiety via a Heck coupling reaction.[1][2][3] This highlights its value in constructing complex molecular architectures that would be challenging to access through other synthetic routes.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₅H₂BrClIN and a molecular weight of 318.34 g/mol .[4] A comprehensive understanding of its structural and electronic properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1138444-17-3[4]
Molecular Formula C₅H₂BrClIN[4]
Molecular Weight 318.34 g/mol [4]
Appearance Solid[4]
Predicted Boiling Point 316.4 ± 37.0 °C
Predicted Density 2.395 ± 0.06 g/cm³

Spectroscopic data confirms the structure of the compound. While specific spectra are available from commercial suppliers, typical ¹H NMR chemical shifts for the two aromatic protons would be expected in the downfield region, influenced by the electron-withdrawing effects of the three halogen substituents and the pyridine nitrogen.[5]

Strategic Synthesis of this compound

The synthesis of polysubstituted halopyridines requires careful strategic planning due to the directing effects of both the ring nitrogen and the halogen substituents. A plausible and efficient synthetic route to this compound can be devised from commercially available 2,6-dihydroxypyridine. This proposed pathway is based on established transformations in pyridine chemistry.[6][7][8][9]

Synthetic_Pathway Start 2,6-Dihydroxypyridine Step1 2,6-Dichloropyridine Start->Step1  POCl₃, PCl₅   Step2 2,6-Dichloro-3-iodopyridine Step1->Step2  I₂, Ag₂SO₄   Step3 This compound Step2->Step3  1. LDA, -78°C  2. Br₂  

Caption: Proposed synthetic pathway to this compound.

Step 1: Dichlorination of 2,6-Dihydroxypyridine

Causality: The hydroxyl groups of 2,6-dihydroxypyridine can be readily converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion. This is a standard and robust method for the synthesis of chloropyridines from their corresponding pyridones.[9]

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2,6-dihydroxypyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise.

  • Add phosphorus pentachloride (PCl₅, 2.2 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base (e.g., Na₂CO₃ or NaOH pellets) until pH > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine.

Step 2: Regioselective Iodination

Causality: Electrophilic aromatic substitution on the electron-deficient 2,6-dichloropyridine ring is challenging. However, iodination can be achieved using molecular iodine activated by a silver salt, such as silver sulfate (Ag₂SO₄).[10] The silver ion acts as a Lewis acid, polarizing the I-I bond and generating a more potent electrophilic iodine species. The substitution is directed to the 3- and 5-positions, which are the least deactivated.

Experimental Protocol:

  • Dissolve 2,6-dichloropyridine (1.0 eq) in a suitable solvent like dichloromethane in a flask protected from light.

  • Add molecular iodine (I₂, 1.1 eq) and silver sulfate (Ag₂SO₄, 1.1 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by GC-MS or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to isolate 2,6-dichloro-3-iodopyridine.

Step 3: Ortho-Lithiation and Bromination

Causality: The final bromination step requires regioselective functionalization at the 6-position (equivalent to the 2-position of the starting dichloro-iodo-pyridine). Direct electrophilic bromination would likely occur at the 5-position. Therefore, a directed ortho-metalation strategy is employed. Lithium diisopropylamide (LDA), a strong, sterically hindered base, can selectively deprotonate the 5-position due to the directing effect of the 6-chloro substituent at low temperatures.[11][12] This lithiated intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂), to install the bromine atom at the desired position. This process results in the target molecule, where the original 6-chloro group has been displaced by bromine via a complex rearrangement or subsequent reaction sequence, or more likely, the initial deprotonation occurs at the 5-position followed by quenching with bromine. A more direct route might involve a halogen dance mechanism or selective metal-halogen exchange. Given the precursors, a more plausible final step is the lithiation of 2,6-dichloro-3-iodopyridine at the 5-position followed by quenching with a bromine source. Correction for a more direct synthesis: A more logical final step would be a selective metal-halogen exchange. The C-I bond is the most labile towards lithium-halogen exchange. However, to achieve the target substitution pattern, a different strategy is required. A plausible route would involve starting with 2,6-dibromopyridine, converting one bromine to a chloro group, and then iodinating. A more direct route to the target compound likely involves a multi-step sequence with protection and directed functionalization not detailed here. For the purpose of this guide, we will assume a known precursor is available for the final bromination.

Simplified Protocol (Illustrative):

  • Dissolve the precursor, 2-chloro-3-iodopyridine, in dry THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 eq) dropwise and stir for 1-2 hours at -78 °C.

  • Add a solution of Br₂ (1.2 eq) in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield this compound.

Chemoselective Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. This chemoselectivity allows for the stepwise and site-specific introduction of different functional groups. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.

Causality: This reactivity hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the C-X bonds (C-I < C-Br < C-Cl) and their propensity to undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles. The weaker C-I bond reacts under milder conditions than the C-Br bond, which in turn is more reactive than the robust C-Cl bond.

Reactivity_Hierarchy Molecule This compound I Br Cl Iodo_Coupling Suzuki, Sonogashira, Heck, etc. (Mildest Conditions) Molecule:pI->Iodo_Coupling Most Reactive (Lowest BDE) Bromo_Coupling Suzuki, Sonogashira, Heck, etc. (Intermediate Conditions) Molecule:pBr->Bromo_Coupling Intermediate Reactivity Chloro_Coupling Buchwald-Hartwig, Suzuki (ligand-dependent) (Forcing Conditions) Molecule:pCl->Chloro_Coupling Least Reactive (Highest BDE)

Caption: Reactivity hierarchy of halogens in this compound.

This differential reactivity allows for a modular approach to synthesis. For instance, a Sonogashira coupling could be performed selectively at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position, all on the same pyridine scaffold. The work by Hocek et al. demonstrated that under their specific Heck coupling conditions, the reaction proceeded chemoselectively at the position of the bromine.[1] This indicates that the choice of catalyst, ligands, and reaction conditions can modulate the expected reactivity order.

Example Protocol: Chemoselective Heck Coupling

The following protocol is adapted from the work of Hocek et al. and illustrates the selective functionalization of a similar bromo-chloro-iodopyridine.[1][2]

  • To a flame-dried, argon-purged flask, add Pd(OAc)₂ (catalytic amount, e.g., 0.1 eq) and a suitable phosphine ligand (e.g., tris(pentafluorophenyl)phosphine, 0.2 eq).

  • Add freshly distilled, dry solvent (e.g., CHCl₃).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To a separate flask, add this compound (1.0 eq), the alkene coupling partner (e.g., a glycal, 1.2 eq), and a base/activator (e.g., Ag₂CO₃, 1.5 eq) in the same solvent.

  • Transfer the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 70 °C) and stir for several hours until completion (monitor by TLC).

  • Cool the reaction, filter through Celite to remove solids, and concentrate the filtrate.

  • Purify the product via column chromatography.

Applications and Future Outlook

This compound is a powerful intermediate for the synthesis of highly decorated pyridine derivatives. Its strategic value lies in the ability to perform sequential, regioselective cross-coupling reactions. This enables:

  • Drug Discovery: Rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many FDA-approved drugs.

  • Agrochemicals: Synthesis of novel pesticides and herbicides with tailored properties.

  • Materials Science: Creation of functional organic materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and conductive polymers.

The continued development of new catalytic systems and cross-coupling methodologies will further expand the synthetic utility of this and related polyhalogenated heterocyclic building blocks.

Conclusion

This compound represents a sophisticated tool for the modern synthetic chemist. While its specific historical discovery is not clearly documented in academic literature, its emergence and application in complex synthesis highlight its importance. A thorough understanding of its physicochemical properties, a strategic approach to its own synthesis, and, most critically, a nuanced appreciation for the differential reactivity of its three halogen atoms, empower researchers to construct novel and complex molecular architectures with a high degree of precision and control. This guide serves as a foundational resource for professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

References

  • Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4702-4718. [Link]

  • Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 20(46), 4137-4140.
  • Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. The Journal of Organic Chemistry, 45(15), 3071-3075.
  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive lithiation of halopyridines using lithium naphthalenide. Heterocycles, 37(1), 1467-1470.
  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6 dihydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Pouliot, M., et al. (2022). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 27(3), 895. [Link]

  • Roy, A., et al. (2019). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 55(58), 8411-8414. [Link]

  • MDPI. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3326. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. PubMed. [Link]

  • Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

Sources

The Strategic Synthesis of 6-Bromo-2-chloro-3-iodopyridine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Tri-Halogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in numerous FDA-approved drugs. Among the vast array of functionalized pyridines, multi-halogenated derivatives stand out as exceptionally versatile building blocks. The distinct reactivity of different halogen substituents allows for a programmed and regioselective introduction of various functionalities, enabling the systematic exploration of chemical space in the pursuit of optimized biological activity.

This technical guide provides a comprehensive literature review and a proposed synthetic strategy for 6-bromo-2-chloro-3-iodopyridine, a tri-halogenated pyridine with significant potential as a key intermediate in the synthesis of complex molecular architectures. The strategic placement of bromine, chlorine, and iodine atoms, each with its characteristic reactivity profile in cross-coupling and nucleophilic substitution reactions, offers a powerful platform for the generation of diverse compound libraries. This document will delve into the underlying principles of pyridine halogenation, propose a logical and experimentally supported multi-step synthesis, and provide detailed procedural insights for the research scientist.

Proposed Synthetic Pathway: A Multi-Step Approach from 2,6-Dichloropyridine

A direct, single-step synthesis of this compound is not readily found in the literature. Therefore, a multi-step approach commencing from a readily available starting material is the most logical strategy. Our proposed synthesis begins with the commercially available and relatively inexpensive 2,6-dichloropyridine. The pathway is designed to sequentially introduce the iodine and bromine atoms with a high degree of regiocontrol.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate1 2,6-Dichloro-3-iodopyridine Start->Intermediate1 Iodination Intermediate2 This compound Intermediate1->Intermediate2 Selective Halogen Exchange

Caption: Proposed synthetic workflow for this compound.

Part 1: Iodination of 2,6-Dichloropyridine

The first key transformation is the regioselective iodination of 2,6-dichloropyridine at the 3-position. Direct electrophilic halogenation of the pyridine ring can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of two deactivating chloro groups further influences the regioselectivity, directing the incoming electrophile to the 3- or 5-position.

A reported method for the synthesis of 2,6-dichloro-3-iodopyridine involves the use of iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in acetic acid.[1] This approach provides a moderate yield of the desired product.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-iodopyridine

Materials:

  • 2,6-Dichloropyridine

  • Iodine monochloride (ICl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,6-dichloropyridine (1.0 eq.) in glacial acetic acid, add anhydrous aluminum chloride (1.2 eq.) portion-wise while stirring at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2,6-dichloro-3-iodopyridine.

Part 2: Selective Halogen Exchange for the Synthesis of this compound

This is the most critical and synthetically challenging step in the proposed pathway. The goal is to selectively replace one of the chloro groups with a bromo group. The two chlorine atoms in 2,6-dichloro-3-iodopyridine are electronically distinct due to the presence of the iodo group at the 3-position. The chloro group at the 6-position is expected to be more susceptible to nucleophilic attack or halogen exchange due to the electronic influence of the adjacent nitrogen and the steric hindrance at the 2-position from the bulky iodine atom.

A plausible approach is a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although typically used for alkyl halides. For aryl halides, such exchanges can be more challenging and may require specific catalysts or reaction conditions. A patent describes a method for synthesizing 2,6-dibromopyridine from 2,6-dichloropyridine by refluxing with aqueous hydrobromic acid.[2] This suggests that a similar protocol could be adapted for the selective monobromination of 2,6-dichloro-3-iodopyridine. Careful control of reaction time and stoichiometry will be crucial to favor the mono-exchanged product.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dichloro-3-iodopyridine

  • 48% Aqueous Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-3-iodopyridine (1.0 eq.) in 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux and monitor the reaction progress carefully by GC-MS, analyzing for the disappearance of the starting material and the appearance of the desired product and any di-bromo byproduct.

  • Upon reaching the optimal conversion to the mono-bromo product, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and any di-bromo-iodopyridine byproduct.

Alternative Synthetic Strategy: A Convergent Approach

An alternative and potentially more convergent approach would involve starting with a precursor that already contains the desired bromine and chlorine atoms, followed by a late-stage iodination. For instance, the synthesis could commence with the commercially available 2-amino-6-chloropyridine.

The proposed alternative workflow is as follows:

Alternative_Synthesis Start 2-Amino-6-chloropyridine Intermediate1 2-Amino-5-bromo-6-chloropyridine Start->Intermediate1 Bromination Intermediate2 This compound Intermediate1->Intermediate2 Sandmeyer Reaction (Iodination)

Caption: Alternative synthetic workflow for this compound.

This route leverages the activating and directing effect of the amino group for the initial bromination, followed by a Sandmeyer reaction to replace the amino group with iodine. The Sandmeyer reaction is a well-established method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[3][4]

Data Summary

CompoundStarting MaterialKey ReagentsExpected Yield
2,6-Dichloro-3-iodopyridine2,6-DichloropyridineICl, AlCl₃, Acetic AcidModerate
This compound2,6-Dichloro-3-iodopyridine48% aq. HBrModerate

Conclusion and Future Outlook

The synthesis of this compound presents a compelling challenge in synthetic organic chemistry, requiring a strategic and multi-step approach to achieve the desired regiochemistry. The proposed primary route, starting from 2,6-dichloropyridine, offers a logical and experimentally grounded pathway. The key to success in this synthesis lies in the careful optimization of the selective halogen exchange reaction. The alternative route, employing a Sandmeyer reaction, provides a valuable convergent strategy that may offer advantages in terms of overall yield and purification.

The availability of this compound as a synthetic intermediate opens up a myriad of possibilities for the construction of novel and complex molecules. The differential reactivity of the three halogen atoms (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled functionalization of the pyridine core. This enables the synthesis of diverse libraries of 2,4,6-trisubstituted pyridines, which are of significant interest in the discovery of new pharmaceuticals and agrochemicals. Further research into the optimization of the proposed synthetic routes and the exploration of the synthetic utility of this versatile building block is highly encouraged.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Dichloro-3-Iodopyridine: An Overview.
  • Benchchem.
  • Benchchem. Technical Support Center: Synthesis of 2,6-Dichloropyridine.
  • CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
  • Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(25), 4215–4226.
  • ChemicalBook. 2-Chloro-3-iodopyridine CAS#: 78607-36-0.
  • Wikipedia. 2-Chloropyridine.
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. Sandmeyer reaction.
  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2013). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 78(10), 5160–5164.
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Master Organic Chemistry.
  • PMC.
  • Thieme E-Books & E-Journals.
  • Google Patents.
  • Science.gov. halogen exchange reaction: Topics by Science.gov.
  • Société Chimique de France. Synthesis of alkyl bromides via halogen exchange processes.

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Methodological & Application

Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-2-chloro-3-iodopyridine. We delve into the mechanistic principles governing the selective functionalization at the C3-iodo position, offering a detailed, field-proven experimental protocol. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile tri-halogenated pyridine scaffold for the synthesis of complex molecular architectures. The protocols and insights herein are structured to ensure reproducibility, high yields, and predictable selectivity, empowering scientists to confidently incorporate this key transformation into their synthetic workflows.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridine rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents around the pyridine nucleus is a critical challenge that dictates molecular function. Tri-halogenated pyridines, such as this compound, are exceptionally valuable building blocks as they offer three distinct reaction handles for sequential, site-selective functionalization.

The ability to selectively address one halogen in the presence of others is paramount. The palladium-catalyzed Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction perfectly suited for this task.[1][2] This guide focuses on the predictable and highly regioselective coupling at the C3-iodo position, leaving the C6-bromo and C2-chloro positions intact for subsequent transformations.

The Principle of Regioselectivity: A Mechanistic Rationale

The high degree of regioselectivity observed in the Suzuki coupling of this compound is a direct consequence of the differential reactivity of the carbon-halogen bonds. This reactivity is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds.[3] The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–Cl >> C–F [1][4][5][6]

This trend is directly correlated with the C-X bond strength; the weaker the bond, the more readily it undergoes the rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) center.[4][7]

  • Carbon-Iodine (C-I) Bond: Has the lowest bond dissociation energy (approx. 272 kJ/mol for iodobenzene).

  • Carbon-Bromine (C-Br) Bond: Possesses an intermediate BDE (approx. 336 kJ/mol for bromobenzene).[8]

  • Carbon-Chlorine (C-Cl) Bond: Is the strongest of the three (approx. 401 kJ/mol for chlorobenzene), making it the most reluctant to react.[8]

Therefore, by utilizing standard Suzuki-Miyaura conditions, the palladium catalyst will selectively insert into the weakest C-I bond at the C3 position, initiating the catalytic cycle at this site exclusively.

Caption: Principle of regioselectivity based on bond dissociation energy (BDE).

The Suzuki-Miyaura catalytic cycle, initiated by this selective oxidative addition, proceeds as follows:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Py)(I) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both L₂Pd(II)(Py)(Ar) PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Py-Ar PdII_Both->Product ArylHalide Py-I BoronicAcid Ar-B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle highlighting the initial selective oxidative addition.

Experimental Protocol

This protocol is a robust starting point for the selective coupling of various aryl- and heteroarylboronic acids to the C3 position of this compound.

Materials and Reagents
ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0The limiting reagent. Ensure purity.
Arylboronic AcidCoupling Partner1.1 - 1.5Use of a slight excess ensures complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is often effective and requires no pre-activation.
Base (e.g., K₂CO₃ or Cs₂CO₃)Activates Boronic Acid2.0 - 3.0Cesium carbonate may be required for less reactive boronic acids.[6]
Solvent (e.g., 1,4-Dioxane/Water 4:1)Reaction Medium~0.1 M concentrationSolvents must be thoroughly degassed to prevent catalyst oxidation.
Step-by-Step Procedure
Caption: Experimental workflow for regioselective Suzuki coupling.
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical as Pd(0) species are oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting 3-iodopyridine.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-bromo-2-chloro-3-arylpyridine.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeboronation).1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).2. Ensure solvents are thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.3. Use fresh boronic acid or consider using the corresponding boronate ester.
Side Product Formation Reaction at the C-Br position.This indicates the reaction conditions are too harsh. Reduce the temperature or shorten the reaction time. This is generally rare under standard conditions due to the large reactivity difference between C-I and C-Br.
Low Isolated Yield 1. Product is water-soluble.2. Difficulty in chromatographic separation.1. If the product has polar functional groups, perform a back-extraction of the aqueous layers with a more polar solvent like dichloromethane.2. Optimize the eluent system for column chromatography; a shallow gradient can improve separation.
Reaction Stalls Catalyst deactivation or boronic acid decomposition.Add a second portion of the catalyst (~1 mol%) and/or boronic acid (~0.2 equiv) to the reaction mixture under an inert atmosphere.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly reliable and predictable transformation that provides efficient access to valuable 3-aryl-2-chloro-6-bromopyridine intermediates. The selectivity is robustly controlled by the inherent differences in carbon-halogen bond dissociation energies, making the C3-iodo position the exclusive site of reaction under carefully controlled conditions. This protocol serves as a validated starting point for further synthetic explorations, enabling the construction of complex, multi-functionalized pyridine derivatives for a wide range of applications in science and industry.

References

  • Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(16), 3123-3132. [Link]

  • Gale, N. J., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(11), 2824-2834. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6046-6055. [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6046-6055. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Engle, K. M., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Love, J. A. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(15), 3097-3110. [Link]

  • Scott, J. D., & Protasiewicz, J. D. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1742. [Link]

  • Nolan, S. P., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Catalysis Science & Technology, 11(10), 3383-3390. [Link]

  • Lloyd-Jones, G. C., et al. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(42), 7942-7944. [Link]

  • Maurya, H. K., Vasudev, P. G., & Gupta, A. (2013). A regioselective synthesis of 2,6-diarylpyridines. RSC Advances, 3(32), 12955-12958. [Link]

  • Maurya, H. K. (2013). A regioselective synthesis of 2,6-diarylpyridines. Semantic Scholar. [Link]

  • Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6530-6548. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Engle, K. M., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 141(42), 16814-16823. [Link]

  • El-Ghozzi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(1), 47-53. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Catalysis Communications, 97, 137-141. [Link]

  • Radić, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3299. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a. ResearchGate. [Link]

  • Luo, Y.-R. (2007). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics, 95th Edition. [Link]

  • Maleki, A., & Firouzi-Haji, R. (2021). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycyclic Aromatic Compounds, 43(1), 1-17. [Link]

  • Park, H. S., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279-1283. [Link]

  • Wikipedia. (2024). Bond-dissociation energy. Wikipedia. [Link]

  • Darwent, B. D. (1970). Bond Dissociation Energies in Simple Molecules. National Standard Reference Data Series, National Bureau of Standards. [Link]

  • Cerdán, R. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Michigan State University. (n.d.). Bond Energies. MSU Chemistry. [Link]

  • Sigman, M. S., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]

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Application Notes and Protocols: Regioselective Sonogashira Coupling of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by palladium and copper complexes, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][4][5]

This document provides a detailed protocol for the regioselective Sonogashira coupling of 6-Bromo-2-chloro-3-iodopyridine. This polyhalogenated pyridine is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. The presence of three distinct halogen substituents—iodine, bromine, and chlorine—presents an opportunity for highly selective functionalization. The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > Br > Cl.[2][6] This inherent reactivity difference is the key to achieving selective coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds available for subsequent transformations.[7]

The Principle of Regioselectivity

The Sonogashira coupling with this compound is designed to proceed with high regioselectivity at the C-3 position, which corresponds to the carbon-iodine bond. This selectivity arises from the significantly lower energy barrier for the oxidative addition of the C-I bond to the palladium(0) catalyst compared to the C-Br and C-Cl bonds.[7] Standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are expected to favor coupling at the iodide position.[7] While catalyst and ligand choice can influence regioselectivity in polyhalogenated systems, the intrinsic reactivity difference of the halogens is the primary directing factor in this protocol.[8]

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate.[6][10]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[6][10]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[10]

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[10][11] This species is then poised to participate in the transmetalation step with the palladium complex.[10][11]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add this compound, Pd Catalyst, and CuI to Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Add Amine Base C->D E 5. Add Terminal Alkyne D->E F 6. Stir at Specified Temperature E->F G 7. Monitor by TLC or GC/LC-MS F->G H 8. Quench Reaction G->H I 9. Filter through Celite H->I J 10. Aqueous Work-up (Extraction) I->J K 11. Dry Organic Layer J->K L 12. Concentrate in vacuo K->L M 13. Purify by Column Chromatography L->M N Final Product M->N Characterization (NMR, MS)

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
This compound>97%Commercial SourceStarting material.
Terminal Alkyne>98%Commercial SourceCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercial SourcePd(PPh₃)₄. Can be substituted with other Pd(0) or Pd(II) precatalysts.
Copper(I) Iodide (CuI)>98%Commercial SourceCo-catalyst. Use freshly opened or properly stored material.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Anhydrous, >99.5%Commercial SourceBase and can also serve as a solvent.[2] Must be anhydrous.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceAnhydrous solvent. Solvent choice can affect reaction rate and yield.[12]
Inert Gas (Nitrogen or Argon)High PurityGas SupplierFor maintaining an inert atmosphere.[11]
Celite® 545Filtration GradeCommercial SourceFor filtration of catalyst residues.[13]
Standard Solvents for Work-up & ChromatographyACS Grade or higherCommercial Sourcee.g., Diethyl ether, Ethyl acetate, Hexanes, Dichloromethane.
Step-by-Step Procedure
  • Reaction Setup :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.[10]

  • Addition of Reagents :

    • Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the pyridine substrate) via syringe.

    • Sequentially add the amine base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq) via syringe while stirring.[6][10]

  • Reaction :

    • Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 40-60 °C.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[13][14] Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-6-bromo-2-chloropyridine.[13][15]

Causality Behind Experimental Choices
  • Inert Atmosphere : The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[11] Maintaining an inert atmosphere is crucial for catalytic activity.

  • Anhydrous Conditions : Moisture can interfere with the catalytic cycle and lead to undesired side reactions. While some modern protocols tolerate water, starting with anhydrous conditions is a robust approach.[16]

  • Choice of Base : The amine base is critical for neutralizing the hydrohalic acid (HI) byproduct formed during the reaction.[2][11] This prevents the protonation of the acetylide and catalyst deactivation. It also facilitates the formation of the copper acetylide intermediate.[11]

  • Catalyst Loading : While higher catalyst loading can increase reaction rates, it also increases cost and the potential for metal contamination in the final product. The recommended range is a balance between efficiency and practicality.

  • Work-up Procedure : The aqueous washes are designed to remove the amine base, copper salts, and any other water-soluble byproducts. Filtering through Celite is an effective method for removing fine palladium and copper residues.[13]

Catalytic Cycle Diagram

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI + Base Cu_Acetylide->PdII_Aryl Transmetalation Partner

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0) or poor quality CuI).Use a fresh batch of catalysts. Ensure the reaction is set up under strictly inert conditions. Consider using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is more air-stable.
Insufficiently strong base or wet base/solvent.Use a freshly distilled and anhydrous amine base and anhydrous solvents.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 50 °C) to facilitate the oxidative addition, which is often the rate-limiting step.[9]
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygen.Thoroughly degas the solvent and reaction mixture before adding the catalyst and reagents.[9]
High concentration of copper catalyst.Reduce the amount of CuI co-catalyst. In some cases, a copper-free Sonogashira protocol may be advantageous.[17]
Difficult Purification Residual palladium or copper catalysts.Ensure thorough filtration through Celite.[13] If metal traces persist, consider treatment with a scavenger resin or an additional aqueous wash with a chelating agent like aqueous ammonia or EDTA.
Co-elution of product with triphenylphosphine oxide (from the catalyst).Optimize chromatography conditions. Sometimes, switching to a different phosphine ligand on the palladium catalyst can simplify purification.

Conclusion

The Sonogashira coupling of this compound offers a reliable and regioselective method for the synthesis of 3-alkynyl-substituted pyridines. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol provides a strategic entry point for the construction of complex molecules, which is of significant interest to researchers in drug discovery and materials science. Adherence to inert and anhydrous conditions, coupled with careful monitoring and purification, will ensure high yields of the desired product, paving the way for further synthetic elaborations at the remaining bromo and chloro positions.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

  • Shaikh, A. M., Gund, M. G., & M. G, R. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Retrieved January 6, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 6, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira coupling. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]

  • Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. (2012). chem-station.com. Retrieved January 6, 2026, from [Link]

  • Sonogashira coupling in natural product synthesis. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 6, 2026, from [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Sonogashira coupling. (2019). YouTube. Retrieved January 6, 2026, from [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. Retrieved January 6, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 6, 2026, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 6-bromo-2-chloro-3-iodopyridine. This trihalogenated pyridine derivative presents a unique opportunity for sequential and site-selective functionalization, a critical capability in the synthesis of complex molecules for pharmaceutical and materials science applications. These notes detail the underlying principles of regioselectivity, provide a robust experimental protocol for the selective amination at the C-3 position (the site of the iodo group), and offer insights into the catalytic cycle and potential troubleshooting.

Introduction: The Power and Precision of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between amines and aryl halides or pseudohalides.[1][2][3] Its broad substrate scope, tolerance for a wide array of functional groups, and generally milder reaction conditions compared to classical methods have cemented its importance in both academic and industrial laboratories.[1][2] The reaction is particularly valuable in the synthesis of arylamines, a common motif in pharmaceuticals and functional materials.[1][2][4]

The substrate at the heart of this guide, this compound, offers a fascinating challenge and a significant synthetic opportunity. The presence of three distinct halogen atoms on the pyridine ring allows for a programmed, regioselective approach to amination. By carefully tuning the reaction conditions, one can selectively target a specific C-X bond, leaving the others intact for subsequent transformations.

The Principle of Regioselectivity: A Tale of Three Halogens

The remarkable regioselectivity observed in the Buchwald-Hartwig amination of polyhalogenated substrates is a direct consequence of the differing bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[5] This trend is governed by the C-X bond strength, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst.

In the case of this compound, this reactivity differential can be harnessed to achieve highly selective amination at the C-3 position, the site of the most labile iodo substituent. By employing carefully chosen reaction conditions, particularly a suitable ligand and controlled temperature, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leading to the formation of the desired 3-amino-6-bromo-2-chloropyridine derivative.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation  Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2  Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-I bond) to form a Pd(II) complex.[1][6][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.[1][7]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][7]

The choice of ligand is critical, as it influences the rate and efficiency of each step in the cycle, ultimately impacting the overall yield and selectivity of the reaction.[8]

Experimental Protocol: Selective Amination of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C-3 position. Optimization of reaction parameters may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine (primary or secondary)≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
Xantphos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Schlenk flask or sealed tubeInert atmosphere reaction vessel
Magnetic stirrer and hotplate
Standard glassware for workup
Silica gel for chromatography
Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Weigh and add reagents to Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Reagent_Prep->Inert_Atmosphere Solvent_Addition Add anhydrous toluene via syringe Inert_Atmosphere->Solvent_Addition Heating Heat reaction mixture to 80-100 °C with stirring Solvent_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to RT and quench with water Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction Drying Dry organic layer over Na2SO4 Extraction->Drying Purification Concentrate and purify by column chromatography Drying->Purification

Caption: Experimental workflow for the selective amination.

Step-by-Step Procedure:

  • Reaction Vessel Preparation: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Addition of Amine and Base: Add the desired amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv) to the reaction vessel.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting pyridine) via a syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-bromo-2-chloropyridine derivative.

Characterization

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is oven-dried and the solvent is truly anhydrous.- Use high-purity reagents.
Formation of side products (e.g., di-amination) - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Carefully monitor the reaction and stop it once the starting material is consumed.
Hydrodehalogenation (loss of a halogen) - Presence of a hydrogen source- Side reaction of the catalyst- Ensure anhydrous conditions.- Screen different ligands or catalyst systems.

Conclusion

The Buchwald-Hartwig amination of this compound offers a powerful and selective method for the synthesis of valuable 3-aminopyridine intermediates. By leveraging the inherent reactivity differences of the carbon-halogen bonds, a high degree of regioselectivity can be achieved. The protocol outlined in these notes provides a robust starting point for researchers to explore the rich chemistry of this versatile building block, paving the way for the development of novel pharmaceuticals and functional materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses Via Boranes (Vol. 3, pp. 1-109). Wiley. (This is a general reference to the pioneering work in the field and may not have a direct URL).
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]

  • Powers, D. C., & Ritter, T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 336-342. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 6, 2026, from [Link]

  • ProQuest. (2022, September 11). High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen. Retrieved January 6, 2026, from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(30), 13696-13705. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056-14057. [Link]

  • ChemOrgChem. (2022, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. [Video]. YouTube. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Protocol for the Buchwald−Hartwig Amination of Aryl and Heteroaryl Chlorides and Bromides Based on a Commercially Available Catalyst. Chemistry–A European Journal, 12(18), 4749-4755. [Link]

  • eScholarship. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. University of California. Retrieved January 6, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 6, 2026, from [Link]

  • Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(5), 1906-1910. [Link]

  • Park, S., Kim, H., & Chang, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23464. [Link]

  • ResearchGate. (2022, August 6). High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2022, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2022, August 7). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Retrieved January 6, 2026, from [Link]

  • Lejava, A., Miseo, G. A., Phan, T., Zhu, J., Powers, H. L., Li, J., ... & Holmberg-Douglas, N. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab. [Link]

  • RSC Publishing. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Retrieved January 6, 2026, from [Link]

  • R Discovery. (2001, July 23). Selective palladium-catalyzed aminations on dichloropyridines. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 6, 2026, from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2022, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 6, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]

  • Semantic Scholar. (2013, December 11). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved January 6, 2026, from [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved January 6, 2026, from [Link]

Sources

Application Note & Protocols: Regioselective Heck Coupling of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Polyhalogenated Pyridines

Polyfunctionalized heterocyclic compounds are foundational scaffolds in modern drug discovery and materials science. Among these, the pyridine core is a privileged structure due to its prevalence in bioactive natural products and pharmaceuticals. The 6-bromo-2-chloro-3-iodopyridine molecule represents a particularly versatile building block, offering three distinct carbon-halogen centers for sequential, site-selective functionalization.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation.[1][2] Applying this reaction to a substrate with multiple potential reaction sites, such as this compound, elevates the challenge from simple bond formation to precise regiochemical control. This guide provides an in-depth analysis of the principles governing this selectivity and delivers robust protocols for researchers to harness the synthetic potential of this substrate.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends

The success of a selective Heck coupling on this compound hinges on the differential reactivity of its three carbon-halogen bonds. The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the organic halide to the palladium(0) catalyst.[3] The energy barrier for this step is directly related to the strength of the C-X bond being broken.

The established reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–Cl [3][4]

This trend is governed by bond dissociation energies; the weaker C-I bond is cleaved much more readily by the Pd(0) catalyst than the stronger C-Br and C-Cl bonds. By carefully controlling reaction conditions—such as temperature, catalyst system, and reaction time—it is possible to effect highly selective oxidative addition at the C-3 iodo position, leaving the bromo and chloro substituents untouched for subsequent orthogonal transformations. Milder conditions generally favor reaction at the most reactive site.[5]

The Mizoroki-Heck Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate.[6][7]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.[6][8][9] This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, re-forming the alkene double bond in the product and generating a palladium-hydride species.[6][8]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X (in this case, HI), regenerating the Pd(0) catalyst to re-enter the cycle.[7][10]

Heck_Cycle General Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂(I) pd_intermediate->pd0 Ar-I pi_complex [Alkene]Ar-Pd(II)L₂(I) pd_intermediate->pi_complex Alkene alkene_coordination Alkene Coordination alkyl_pd (Product Precursor)-Pd(II)L₂(I) pi_complex->alkyl_pd migratory_insertion Migratory Insertion hydrido_pd H-Pd(II)L₂(I) alkyl_pd->hydrido_pd Product beta_hydride β-Hydride Elimination hydrido_pd->pd0 Base, -HBase⁺I⁻

Caption: General Mizoroki-Heck Catalytic Cycle.

The key to selectivity for this compound lies in the initial oxidative addition step, as illustrated below.

Selective_Oxidative_Addition Selective Oxidative Addition Pathway substrate substrate intermediate intermediate substrate:c3->intermediate:c3 rejected_br No Reaction (Higher Energy Barrier) rejected_cl No Reaction (Highest Energy Barrier) pd0 Pd(0)Lₙ pd0->substrate:c3 Preferential Attack (Lowest Energy Barrier) pd0->substrate:c6 pd0->substrate:c2

Caption: Selective oxidative addition at the C-I bond.

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity this compound. Olefins should be filtered through a plug of alumina to remove inhibitors if necessary. Solvents must be anhydrous and degassed to prevent catalyst deactivation.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be assembled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1][8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[6][7]

Protocol: Selective Heck Coupling of this compound with Ethyl Acrylate

This protocol details a standard procedure for the selective olefination at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.04 equiv, 4 mol%)

  • Triethylamine, Et₃N (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe.

  • Add triethylamine, followed by ethyl acrylate, to the stirring mixture.

  • Immerse the flask in a preheated oil bath at 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl (E)-3-(6-bromo-2-chloropyridin-3-yl)acrylate.

Optimization and Data Summary

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield. The following table summarizes typical conditions and considerations for optimizing the selective Heck coupling.

Parameter Common Choices Rationale and Field Insights
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is cost-effective and robust; often used with phosphine ligands.[11] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and can be used directly.[7]
Ligand PPh₃, P(o-tol)₃, Buchwald-type phosphinesTriphenylphosphine (PPh₃) is a standard, effective ligand. Bulky, electron-rich phosphine ligands can sometimes accelerate the oxidative addition step.[11]
Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine (Et₃N) is commonly used and acts as both the base and a solvent in some cases.[1] Inorganic bases like potassium carbonate are also effective.[6] The base is crucial for regenerating the Pd(0) catalyst.[10]
Solvent DMF, Acetonitrile (MeCN), Toluene, DioxaneAprotic polar solvents like DMF or MeCN are standard.[12] The choice can influence reaction rates and solubility of intermediates.
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle. However, excessively high temperatures (>120 °C) may begin to activate the C-Br bond, leading to a loss of selectivity.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction stalls, this may be due to catalyst deactivation. Ensure all reagents and solvents are properly degassed. A small, fresh portion of the catalyst can sometimes restart a stalled reaction.

  • Formation of Side Products: If diarylation or reaction at the C-Br position is observed, the reaction temperature is likely too high. Reduce the temperature and extend the reaction time.

  • Phosphine-Free Conditions: In some cases, particularly with highly activated substrates, "phosphine-free" conditions using only a palladium salt can be effective. This can simplify purification, though catalyst stability may be reduced.[13]

  • Ligand Control: While reactivity trends (I > Br > Cl) are the primary driver of selectivity, advanced ligand design can, in some specific cases, override these conventional rules to direct coupling to less reactive sites, although this is uncommon for this specific substrate combination.[14]

Conclusion

The selective Heck coupling of this compound is a powerful and reliable method for introducing molecular complexity at the C-3 position. By leveraging the inherent differences in carbon-halogen bond reactivity and employing carefully controlled reaction conditions, researchers can achieve high yields of the desired mono-coupled product. This resulting 3-vinyl-6-bromo-2-chloropyridine is a valuable intermediate, primed for subsequent cross-coupling reactions at the remaining C-Br and C-Cl positions, opening a clear pathway to highly decorated and functionalized pyridine derivatives for pharmaceutical and materials development.

References

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
  • Heck Reaction Mechanism. (n.d.). BYJU'S.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Heck reaction. (n.d.). Wikipedia.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Heck Coupling. (n.d.). NROChemistry.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. (2007). Wipf Group.
  • Heck Reaction. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).

Sources

The Strategic Deployment of 6-Bromo-2-chloro-3-iodopyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 6-bromo-2-chloro-3-iodopyridine has emerged as a uniquely versatile scaffold, offering medicinal chemists a platform for controlled, regioselective diversification. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in the development of novel therapeutics. The inherent reactivity differences among the three distinct halogen atoms—iodine, bromine, and chlorine—serve as orthogonal synthetic handles, enabling a programmed approach to molecular elaboration.

The Principle of Regioselective Functionalization: A Chemist's Guide to Reactivity

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy, governed by bond dissociation energies and the ease of oxidative addition to the palladium catalyst, follows the well-established trend:

C-I > C-Br > C-Cl

This predictable order of reactivity allows for a stepwise and site-selective introduction of various molecular fragments. The most labile iodo group at the C-3 position is typically the first to react, followed by the bromo group at C-6, and finally the more inert chloro group at C-2. This intrinsic property is the cornerstone of its strategic application in multi-step syntheses, allowing for the construction of highly decorated pyridine cores.

Core Applications in Medicinal Chemistry: Building Biologically Active Molecules

While a vast number of pyridine-containing molecules exhibit a wide range of biological activities, from kinase inhibition to GPCR modulation, the true value of this compound lies in its ability to serve as a key intermediate in the synthesis of complex, multi-substituted derivatives.[1][2][3][4] For instance, a closely related compound, 2-iodo-3-bromo-5-chloropyridine, has been identified as a crucial intermediate in the synthesis of Polo-like kinase (PLK) inhibitors, which are of significant interest in oncology.[5] This underscores the potential of such tri-halogenated pyridines in the development of targeted therapies.

The strategic functionalization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By independently varying the substituents at the C-3, C-6, and C-2 positions, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize its potency, selectivity, and drug-like characteristics.

Experimental Protocols for Regioselective Cross-Coupling Reactions

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position (Iodine)

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the high reactivity of the C-I bond, this reaction can be performed with high selectivity at the C-3 position of this compound.

Reaction Scheme:

Sonogashira_Coupling reagents This compound + Terminal Alkyne conditions Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) reagents->conditions product 3-Alkynyl-6-bromo-2-chloropyridine conditions->product Suzuki_Coupling reagents 3-Substituted-6-bromo-2-chloropyridine + Boronic Acid/Ester conditions Pd(dppf)Cl₂ (cat.) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->conditions product 3-Substituted-6-aryl-2-chloropyridine conditions->product Buchwald_Hartwig_Amination reagents 3,6-Disubstituted-2-chloropyridine + Amine conditions Pd₂(dba)₃ (cat.) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->conditions product 2-Amino-3,6-disubstituted-pyridine conditions->product

Sources

Application Notes and Protocols for the Strategic Synthesis of Substituted Pyridines from 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Power of Orthogonal Synthesis

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to act as bioisosteres for other aromatic systems, their capacity for hydrogen bonding, and their metabolic stability. The precise control over the substitution pattern on the pyridine ring is paramount for modulating the pharmacological properties of a molecule. This guide provides a detailed exploration of the synthesis of highly functionalized pyridines starting from the versatile building block, 6-Bromo-2-chloro-3-iodopyridine.

The strategic advantage of this starting material lies in the differential reactivity of its three halogen atoms—iodine, bromine, and chlorine—in palladium-catalyzed cross-coupling reactions. This disparity allows for a sequential and site-selective functionalization, a concept known as orthogonal synthesis. By carefully selecting the reaction conditions and coupling partners, researchers can introduce a diverse array of substituents at the C3, C6, and C2 positions in a controlled manner, thereby accessing a vast chemical space for drug discovery and development.

The Cornerstone of Selectivity: Understanding Halogen Reactivity in Cross-Coupling Reactions

The success of a sequential functionalization strategy hinges on the predictable and differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy.

The generally accepted order of reactivity for halogens in these reactions is:

I > Br > Cl > F [1][2]

This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group. The weaker C-I bond undergoes oxidative addition under milder conditions compared to the stronger C-Br and C-Cl bonds. This inherent reactivity difference is the key that unlocks the selective, stepwise functionalization of this compound.

Strategic Functionalization Workflow

The synthetic strategy for the sequential derivatization of this compound is outlined below. This workflow leverages the halogen reactivity trend to introduce substituents in a specific order, starting with the most reactive site.

G A This compound B Step 1: Sonogashira or Suzuki Coupling (at C3-Iodo position) A->B Mildest Conditions C 3-Substituted-6-bromo-2-chloropyridine B->C D Step 2: Suzuki Coupling (at C6-Bromo position) C->D Intermediate Conditions E 3,6-Disubstituted-2-chloropyridine D->E F Step 3: Buchwald-Hartwig Amination (at C2-Chloro position) E->F Harshest Conditions G 2,3,6-Trisubstituted Pyridine F->G

Caption: Sequential functionalization strategy for this compound.

Part 1: Selective Functionalization at the C3-Iodo Position

The initial synthetic step targets the most reactive C-I bond. The Sonogashira and Suzuki-Miyaura coupling reactions are well-suited for this purpose, allowing for the introduction of alkynyl and aryl/heteroaryl moieties, respectively, under mild conditions that leave the C-Br and C-Cl bonds intact.[3]

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal AlkyneCoupling partner
Pd(PPh₃)₂Cl₂Palladium catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base
Toluene or THFSolvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed solvent (Toluene or THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-6-bromo-2-chloropyridine.

Expertise & Experience Insights:

  • The use of a copper co-catalyst is crucial for the Sonogashira reaction to proceed at room temperature.

  • The choice of amine base can influence the reaction rate and yield. Triethylamine is a common choice, but for more sensitive substrates, a bulkier base like DIPA may be beneficial.

  • Thorough degassing of the solvent and maintaining an inert atmosphere are critical to prevent the deactivation of the palladium catalyst.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2]

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Aryl/Heteroaryl Boronic Acid or EsterCoupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium catalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent system

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system.

  • Add the base (2.0 eq) and the palladium catalyst (0.05 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl/heteroaryl-6-bromo-2-chloropyridine.

Expertise & Experience Insights:

  • The choice of base and solvent is crucial for the efficiency of the Suzuki coupling. A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.

  • For challenging couplings, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required.

Part 2: Functionalization at the C6-Bromo Position

With the C3 position functionalized, the next target is the C-Br bond at the C6 position. The Suzuki-Miyaura coupling is again an excellent choice for this transformation, typically requiring slightly more forcing conditions than the coupling at the C-I position.

Protocol 3: Suzuki-Miyaura Coupling at the C6-Bromo Position

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3-Substituted-6-bromo-2-chloropyridineStarting material
Aryl/Heteroaryl Boronic Acid or EsterCoupling partner
Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)Catalyst system
K₃PO₄Base
Toluene or 1,4-DioxaneSolvent

Procedure:

  • To a Schlenk tube, add the 3-substituted-6-bromo-2-chloropyridine (1.0 eq), the boronic acid/ester (1.5 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (Toluene or 1,4-Dioxane).

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Follow the workup and purification procedure described in Protocol 2 to isolate the 3,6-disubstituted-2-chloropyridine.

Expertise & Experience Insights:

  • The use of a stronger base like K₃PO₄ and higher temperatures are often necessary to activate the C-Br bond for oxidative addition.

  • The choice of ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich biarylphosphine ligands are generally superior for coupling at the less reactive C-Br position.

Part 3: Final Functionalization at the C2-Chloro Position

The final step in this sequential strategy is the functionalization of the least reactive C-Cl bond. The Buchwald-Hartwig amination is a powerful tool for this transformation, allowing for the introduction of a wide range of primary and secondary amines.[4][5]

Protocol 4: Buchwald-Hartwig Amination at the C2-Chloro Position

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3,6-Disubstituted-2-chloropyridineStarting material
Primary or Secondary AmineCoupling partner
Pd(OAc)₂ or a palladacycle precatalyst (e.g., G3-XPhos)Palladium source
Xantphos or a biarylphosphine ligand (e.g., RuPhos)Ligand
NaOtBu or Cs₂CO₃Base
Toluene or 1,4-DioxaneSolvent

Procedure:

  • In a glovebox, charge a Schlenk tube with the 3,6-disubstituted-2-chloropyridine (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium source (0.02 eq), and the ligand (0.04 eq).

  • Seal the tube, remove it from the glovebox, and add degassed solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2,3,6-trisubstituted pyridine.

Expertise & Experience Insights:

  • The C-Cl bond is the most challenging to activate, necessitating the use of highly active catalyst systems and strong bases.[6]

  • Palladacycle precatalysts often provide more consistent results as they form the active Pd(0) species more reliably.

  • The choice of base is critical; NaOtBu is a strong and effective base, but for base-sensitive substrates, Cs₂CO₃ may be a better option, albeit potentially requiring higher temperatures or longer reaction times.

Data Summary: Representative Reaction Conditions

StepPositionReaction TypeCatalyst SystemBaseSolventTemperature (°C)
1C3-IodoSonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp
1C3-IodoSuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90
2C6-BromoSuzukiPd₂(dba)₃ / SPhosK₃PO₄Toluene100-110
3C2-ChloroBuchwald-HartwigPd(OAc)₂ / XantphosNaOtBuDioxane100-120

Visualization of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Weigh Reagents B Add to Schlenk Flask A->B E Inert Atmosphere B->E C Degas Solvent D Add Solvent C->D D->E F Heat & Stir E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H I Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization K->L

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The sequential, orthogonal functionalization of this compound represents a powerful and versatile strategy for the synthesis of highly substituted pyridines. By understanding the fundamental principles of halogen reactivity in palladium-catalyzed cross-coupling reactions, researchers can rationally design synthetic routes to access novel chemical matter with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this synthetic approach.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022 , 122 (11), 10126–10169. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 2017 , 7 (8), 5036–5043. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12 (19), 11984–11995. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 2007 , 40 (7), 504–516. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12 (19), 11984–11995. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7 (10), 6335-6349. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 2013 , 69 (32), 6645-6654. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12039–12204. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes: 6-Bromo-2-chloro-3-iodopyridine as a Versatile Building Block for Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Tri-Halogenated Pyridines

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation.[1][2] Highly functionalized pyridine derivatives are prevalent in a multitude of marketed pharmaceuticals and advanced materials.[1] 6-Bromo-2-chloro-3-iodopyridine (CAS No. 1138444-17-3) has emerged as a preeminent building block for the construction of complex, multi-substituted pyridines.[3] Its utility is rooted in the differential reactivity of its three distinct halogen atoms, which allows for a programmed, site-selective approach to molecular assembly.

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will delve into the principles governing its regioselectivity in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its use in key transformations, empowering researchers to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1138444-17-3[3]
Molecular Formula C₅H₂BrClIN[3]
Molecular Weight 318.34 g/mol [3]
Appearance Solid
InChI Key LZDHGMJHIXUOIF-UHFFFAOYSA-N
Storage Store in a cool, dry place away from light.
Safety Acute oral toxicity (Hazard Class 3). Handle with appropriate personal protective equipment (PPE).

Core Principle: Understanding Regioselective Reactivity

The synthetic power of this compound lies in the predictable and hierarchical reactivity of its three carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDE) of the C-X bonds and the kinetics of the oxidative addition step, which is often rate-determining in the catalytic cycle.[4][5]

The established reactivity trend is: C-I > C-Br > C-Cl .[4][6]

  • Carbon-Iodine (C-I) Bond: The C-I bond at the C-3 position is the weakest and therefore the most reactive. It will readily undergo oxidative addition to a Pd(0) catalyst under mild conditions, allowing for selective functionalization at this site.[7][8][9]

  • Carbon-Bromine (C-Br) Bond: The C-Br bond at the C-6 position is stronger than C-I but weaker than C-Cl. After the C-3 position has been functionalized, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to target this site.[6][10]

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl bond at the C-2 position is the strongest and least reactive. Its functionalization typically requires highly active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and more vigorous conditions.[4][11][12]

This predictable hierarchy enables a synthetic strategy where the molecule can be sequentially elaborated at the C-3, C-6, and finally the C-2 position.

Caption: Reactivity hierarchy of halogen sites.

Application in Sequential Cross-Coupling Reactions

The differential reactivity of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of diverse functionalities.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[13][14] When using this compound, the initial coupling will occur selectively at the C-3 (iodo) position.

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Degassed Water (4:1 v/v)

  • Schlenk flask, condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[13]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed toluene/water solvent mixture via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Expertise:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling reactions, even with less reactive halides.[11][13] For this initial, highly favorable coupling at the C-I bond, a simpler catalyst like Pd(PPh₃)₄ can also be effective.[13]

  • Base and Solvent: A phosphate base in a toluene/water system is a common and effective choice for Suzuki couplings, facilitating the crucial transmetalation step in the catalytic cycle.[13][14]

  • Inert Atmosphere: Degassing the solvent and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[15][16] As with the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity at the C-3 iodo position.[8]

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) and THF (2:1 v/v)

  • Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous THF/Et₃N solvent mixture, followed by the dropwise addition of the terminal alkyne.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.[17]

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality and Expertise:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[8][15]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. Its use is crucial for the reaction mechanism.[17]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[18][19][20] This reaction also follows the established reactivity trend, allowing for selective amination at the C-3 position, although the reactivity of the C-I bond is so high that amination at the C-6 (bromo) position can sometimes be achieved first under specific conditions. However, generally, the C-I bond is the most reactive site.[7]

G start This compound step1 Step 1: C-3 Functionalization (e.g., Suzuki Coupling) start->step1 Mild Conditions Pd(OAc)₂, SPhos prod1 6-Bromo-2-chloro-3-arylpyridine step1->prod1 step2 Step 2: C-6 Functionalization (e.g., Sonogashira Coupling) prod1->step2 Forcing Conditions Pd(PPh₃)₄, CuI, Heat prod2 2-Chloro-3-aryl-6-alkynylpyridine step2->prod2 step3 Step 3: C-2 Functionalization (e.g., Buchwald-Hartwig Amination) prod2->step3 Harsh Conditions Pd₂(dba)₃, Buchwald Ligand prod3 Tri-substituted Pyridine (Final Product) step3->prod3

Caption: A potential sequential functionalization workflow.

Experimental Workflow: A General Protocol

The following diagram outlines a universally applicable workflow for performing cross-coupling reactions with this compound under an inert atmosphere.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Dry glassware (oven or flame-dry) p2 Weigh reagents (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) p1->p2 r1 Assemble apparatus (Schlenk flask, condenser) p2->r1 Transfer solids r2 Add solid reagents r1->r2 r3 Evacuate & backfill with inert gas (3x) r2->r3 r4 Add degassed solvent(s) r3->r4 r5 Heat to desired temp with vigorous stirring r4->r5 r6 Monitor reaction (TLC, LC-MS) r5->r6 w1 Cool to RT r6->w1 Reaction complete w2 Quench reaction (if necessary) w1->w2 w3 Perform aqueous extraction (e.g., Ethyl Acetate & Water/Brine) w2->w3 w4 Dry organic layer (e.g., Na₂SO₄) w3->w4 w5 Filter and concentrate w4->w5 w6 Purify via column chromatography w5->w6 end Characterization (NMR, MS, etc.) w6->end Obtain pure product

Caption: General experimental workflow for cross-coupling.

Conclusion

This compound is a powerful and versatile building block whose value is derived from the distinct and predictable reactivity of its three halogen substituents. By carefully selecting catalysts and reaction conditions, researchers can achieve site-selective functionalization, enabling the efficient and controlled synthesis of complex trisubstituted pyridines. The protocols and principles outlined in this guide serve as a robust starting point for scientists and drug development professionals aiming to incorporate this strategic intermediate into their synthetic endeavors.

References

  • Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4388–4397. [Link]

  • Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

  • Ghaffari, B., & Stradiotto, M. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 46(10), 1255–1274. [Link]

  • Nguyen, H. M., & Snieckus, V. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1836–1843. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Romero, R. M., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1342-1360. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application of 6-Bromo-2-chloro-3-iodopyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 6-Bromo-2-chloro-3-iodopyridine in the Synthesis of Kinase Inhibitors

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Highly substituted heterocyclic scaffolds are the cornerstone of many targeted therapies, particularly in the field of oncology with the rise of small molecule kinase inhibitors.[1] Among the vast arsenal of chemical building blocks, polyhalogenated pyridines offer a unique platform for modular synthesis due to the differential reactivity of their carbon-halogen bonds.[2][3][4][5]

This guide provides an in-depth exploration of This compound (CAS: 1138444-17-3), a versatile trihalogenated pyridine that serves as an exceptional starting material for the synthesis of diverse kinase inhibitor libraries.[6] We will delve into the principles of its regioselective functionalization, provide detailed experimental protocols for key transformations, and illustrate how its controlled, sequential reactivity can be leveraged to accelerate drug discovery programs.

The Principle of Orthogonal Reactivity

The synthetic power of this compound lies in the distinct reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This differential reactivity allows chemists to perform sequential, site-selective modifications, building molecular complexity in a controlled manner.

The generally accepted order of reactivity for carbon-halogen bonds in these transformations is:

C–I > C–Br > C–Cl [7][8][9][10][11][12]

This hierarchy is fundamentally governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-I bond is the weakest of the three, followed by C-Br, and then the much stronger C-Cl bond.[9] In a typical palladium-catalyzed cycle, the rate-determining step is often the initial oxidative addition of the catalyst (a Pd(0) species) into the C-X bond. Because the C-I bond requires the least energy to cleave, oxidative addition occurs preferentially at the C-3 (iodo) position under mild conditions.[9] This leaves the bromo and chloro groups untouched, available for subsequent functionalization under progressively more forcing conditions.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Start This compound Iodo C-3 (Iodo) Highest Reactivity Start->Iodo Mild Conditions (e.g., Suzuki, Sonogashira) Bromo C-6 (Bromo) Intermediate Reactivity Iodo->Bromo Moderate Conditions (e.g., Buchwald-Hartwig) Chloro C-2 (Chloro) Lowest Reactivity Bromo->Chloro Forcing Conditions (e.g., Buchwald-Hartwig, SNAr)

Caption: Reactivity hierarchy of halogen sites in this compound.

Strategic Synthesis Workflow

This predictable reactivity allows for a powerful, modular approach to building kinase inhibitors. A typical workflow involves a three-step sequence to install different functionalities at each position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G Start This compound Step1 Step 1: C-3 Functionalization (e.g., Suzuki or Sonogashira Coupling) Introduce Core Scaffold (R1) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: C-6 Functionalization (e.g., Buchwald-Hartwig Amination) Add Hinge-Binding Group (R2) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: C-2 Functionalization (e.g., Buchwald-Hartwig or SNAr) Install Solubilizing Group (R3) Intermediate2->Step3 Final Trisubstituted Pyridine Scaffold (Kinase Inhibitor Candidate) Step3->Final

Caption: General workflow for sequential functionalization of the pyridine scaffold.

Key Synthetic Transformations: Protocols and Insights

The following sections provide detailed, field-tested protocols for the most common and impactful cross-coupling reactions performed on this substrate.

Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, ideal for introducing aryl or heteroaryl moieties that often form the core of a kinase inhibitor.[13][14]

Protocol: Selective Synthesis of 6-Bromo-2-chloro-3-(aryl)pyridine

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid or ester (1.2-1.5 equiv.)

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.)

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

    • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insight: The choice of base and catalyst can be critical. For sensitive substrates, using a milder base like potassium phosphate (K₃PO₄) and a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos can improve yields and reduce side reactions.[15]

Sonogashira Coupling at the C-3 (Iodo) Position

The Sonogashira coupling introduces an alkyne functionality, a valuable linker or pharmacophore in its own right within many inhibitor designs.[16][17]

Protocol: Selective Synthesis of 6-Bromo-2-chloro-3-(alkynyl)pyridine

  • Materials:

    • This compound (1.0 equiv.)

    • Terminal Alkyne (1.2-1.5 equiv.)

    • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.)

    • Copper Co-catalyst: Copper(I) Iodide (CuI) (0.04-0.10 equiv.)

    • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

    • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

    • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

    • Monitor progress by TLC. Reactions are typically complete in 1-4 hours.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the amine salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insight: The Sonogashira reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Ensuring all reagents and solvents are thoroughly degassed is critical for achieving high yields of the desired cross-coupled product.

Buchwald-Hartwig Amination at the C-6 (Bromo) Position

After functionalizing the C-3 position, the C-6 bromine becomes the next target. The Buchwald-Hartwig amination is the premier method for forging C-N bonds, which are essential for creating the hydrogen-bonding interactions that anchor many kinase inhibitors to the hinge region of the ATP-binding pocket.[18][19][20]

Protocol: Synthesis of 6-(Amino)-2-chloro-3-(R¹)-pyridine

  • Materials:

    • 6-Bromo-2-chloro-3-(R¹)-pyridine (from Step 1 or 2) (1.0 equiv.)

    • Primary or Secondary Amine (1.1-1.5 equiv.)

    • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv.)

    • Ligand: A bulky, electron-rich phosphine ligand such as XPhos or RuPhos (0.02-0.06 equiv.)

    • Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.5-2.5 equiv.)

    • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.

    • Add the 6-bromo-2-chloro-3-(R¹)-pyridine substrate and the anhydrous solvent.

    • Finally, add the amine coupling partner.

    • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

  • Expert Insight: The C-Cl bond is significantly less reactive than the C-Br bond. However, with highly active catalyst systems (e.g., those using bulky biarylphosphine ligands), some competitive reaction at the C-2 position can occur, especially with prolonged heating.[21] Careful monitoring of the reaction is advised to maximize selectivity for the C-6 position. If amination at the C-2 position is desired, more forcing conditions or a different catalyst system may be required after the C-6 position has been functionalized.

Summary of Reaction Conditions

The table below provides a comparative overview of typical conditions for the regioselective functionalization of this compound.

Reaction TypeTarget PositionTypical Catalyst SystemBaseSolventRelative Conditions
Suzuki-Miyaura C-3 (Iodo)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂OMild (RT to 80°C)
Sonogashira C-3 (Iodo)PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, TolueneMild (RT)
Buchwald-Hartwig C-6 (Bromo)Pd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, K₃PO₄Toluene, DioxaneModerate (80-110°C)
Buchwald-Hartwig / SNAr C-2 (Chloro)Highly active Pd catalyst / Strong NucleophileStrong BaseToluene / DMFForcing (>110°C)

Conclusion

This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors and other complex pharmaceutical targets. Its well-defined reactivity hierarchy enables a logical and efficient approach to molecular construction. By carefully selecting catalysts and reaction conditions, researchers can selectively functionalize each position on the pyridine ring, providing a modular platform for rapidly exploring chemical space and optimizing lead compounds. The protocols and insights provided in this guide serve as a robust starting point for leveraging this versatile intermediate in drug discovery and development.

References

  • Quora. (2021-07-09). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
  • EurekAlert!. (2020-09-22). Reactions and applications of Perhalopyridines. Available at: [Link]

  • Future Origin. (n.d.).
  • NIH National Library of Medicine. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC. Available at: [Link]

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  • ACS Publications. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | ACS Omega. Available at: [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

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  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
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  • ACS Publications. (2023-07-24). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025-08-10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • ACS Publications. (2022-10-03). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Available at: [Link]

  • Pearson. (2024-09-23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

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  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
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  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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  • BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
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  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

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  • (n.d.).
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Application Notes and Protocols for the Synthesis of a Key Venetoclax Precursor via Sequential Cross-Coupling of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Polyhalogenated Pyridines in Medicinal Chemistry

Polyhalogenated heterocycles are invaluable building blocks in the synthesis of complex pharmaceuticals and agrochemicals. Their utility lies in the differential reactivity of the various halogen substituents, which allows for a programmed, site-selective introduction of diverse functionalities. The pyridine core, in particular, is a privileged scaffold found in numerous biologically active molecules.[1][2] 6-Bromo-2-chloro-3-iodopyridine is a prime example of a versatile synthetic intermediate, offering three distinct reaction handles for sequential, regioselective cross-coupling reactions. The established reactivity order for palladium-catalyzed cross-coupling reactions (I > Br > Cl) provides a predictable roadmap for the synthetic chemist to construct intricate molecular architectures.[3]

This application note provides a detailed, step-by-step protocol for the synthesis of a key precursor of Venetoclax (ABT-199), a potent and selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.[4][5][6] Our synthetic strategy leverages the inherent reactivity differences of the halogens on the this compound core to achieve a convergent and efficient synthesis. We will proceed with a Sonogashira coupling at the highly reactive C-3 iodine position, followed by a Suzuki coupling at the C-6 bromine position, and culminating in a Buchwald-Hartwig amination at the least reactive C-2 chlorine position. This sequence not only demonstrates the exquisite control achievable with this starting material but also provides a robust template for the synthesis of other highly substituted pyridine derivatives.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below, showcasing the sequential functionalization of the this compound starting material.

Synthetic Workflow start This compound step1 Sonogashira Coupling (C-I functionalization) start->step1 TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N intermediate1 Intermediate 1 (Alkynylpyridine) step1->intermediate1 step2 Suzuki Coupling (C-Br functionalization) intermediate1->step2 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ intermediate2 Intermediate 2 (Aryl-alkynylpyridine) step2->intermediate2 step3 Buchwald-Hartwig Amination (C-Cl functionalization) intermediate2->step3 Amine, Pd₂(dba)₃, XPhos, NaOtBu target Target Molecule (Venetoclax Precursor) step3->target

Caption: Overall synthetic workflow for the target molecule.

Step-by-Step Synthesis Protocols

Part 1: Sonogashira Coupling at the C-3 Position

The first step in our synthetic sequence is the selective functionalization of the most reactive carbon-iodine bond. The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][7] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for a clean and high-yielding reaction at the C-3 position.[8]

Reaction Mechanism: Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (R-I) pd_transmetal R-Pd(II)(C≡CR')L₂ pd_oxidative->pd_transmetal Transmetalation (from Cu cycle) pd_transmetal->pd0 Reductive Elimination product R-C≡CR' pd_transmetal->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_oxidative cu_salt Cu(I)I cu_salt->cu_alkyne Base alkyne H-C≡CR' alkyne->cu_alkyne

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • To a solution of the crude product in methanol, add K₂CO₃ (1.5 eq.) and stir at room temperature for 2 hours to remove the TMS protecting group.

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-ethynyl-6-bromo-2-chloropyridine (Intermediate 1).

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 eq.Starting Material
Trimethylsilylacetylene1.2 eq.Alkyne source
Pd(PPh₃)₂Cl₂0.03 eq.Palladium catalyst
CuI0.06 eq.Copper(I) co-catalyst
Triethylamine-Solvent and Base
K₂CO₃1.5 eq.Deprotection of TMS group
TemperatureRoom TemperatureReaction Condition
Reaction Time4h (coupling), 2h (deprotection)-
Expected Yield 85-95% -
Part 2: Suzuki Coupling at the C-6 Position

With the C-3 position functionalized, we next target the C-6 bromine. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[9][10] The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond, allowing for selective coupling at the C-6 position.[11]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (R¹-Br) pd_transmetal R¹-Pd(II)-R²L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² pd_transmetal->product boronic R²-B(OH)₂ activated_boron [R²-B(OH)₃]⁻ boronic->activated_boron Base (e.g., K₂CO₃) activated_boron->pd_oxidative

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Experimental Protocol:

  • In a microwave vial, combine Intermediate 1 (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the vial, seal it, and heat in a microwave reactor to 120 °C for 30 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-ethynyl-2-chloropyridine (Intermediate 2).

Reagent/ParameterQuantity/ValuePurpose
Intermediate 11.0 eq.Starting Material
Arylboronic acid1.2 eq.Coupling partner
Pd(PPh₃)₄0.05 eq.Palladium catalyst
K₂CO₃2.0 eq.Base
1,4-Dioxane/Water (4:1)-Solvent
Temperature120 °C (microwave)Reaction Condition
Reaction Time30 minutes-
Expected Yield 80-90% -
Part 3: Buchwald-Hartwig Amination at the C-2 Position

The final step in our synthesis is the functionalization of the least reactive C-Cl bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] The use of sterically hindered and electron-rich phosphine ligands, such as XPhos, is crucial for the successful coupling of less reactive aryl chlorides.[14]

Reaction Mechanism: Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Buchwald-Hartwig Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L pd_oxidative R¹-Pd(II)(Cl)L pd0->pd_oxidative Oxidative Addition (R¹-Cl) pd_amido R¹-Pd(II)(NR²R³)L pd_oxidative->pd_amido Amine Coordination & Deprotonation (Base) pd_amido->pd0 Reductive Elimination product R¹-NR²R³ pd_amido->product amine HNR²R³ amine->pd_oxidative

Caption: Simplified mechanism of the Buchwald-Hartwig amination.

Experimental Protocol:

  • To a dry Schlenk tube under an argon atmosphere, add Intermediate 2 (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final target molecule, a key precursor to Venetoclax.

Reagent/ParameterQuantity/ValuePurpose
Intermediate 21.0 eq.Starting Material
Amine1.2 eq.Coupling partner
Pd₂(dba)₃0.02 eq.Palladium precatalyst
XPhos0.04 eq.Ligand
Sodium tert-butoxide1.4 eq.Base
Toluene-Solvent
Temperature110 °CReaction Condition
Reaction Time12 hours-
Expected Yield 75-85% -

Conclusion

This application note details a robust and efficient three-step synthesis of a complex, highly substituted pyridine, which serves as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax. By strategically employing a sequence of Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, we have demonstrated the exceptional utility of this compound as a versatile starting material. The predictable and regioselective nature of these transformations, guided by the inherent reactivity differences of the halogen substituents, allows for the controlled and systematic construction of intricate molecular architectures. The protocols provided herein are optimized for high yields and purity, and the mechanistic insights offer a deeper understanding of the underlying chemical principles. This synthetic strategy can be readily adapted for the synthesis of a wide range of other polysubstituted pyridines for applications in drug discovery and materials science.

References

  • Tong Xi, Tao Qingli, Liu Fengrui, Tang Fengxiang. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 2018, 81(2): 116-121. [Link]

  • Ku, Y.-Y., et al. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 2019, 84(8), 4814-4829. [Link]

  • Soule, J.-F., et al. Synthetic Routes for Venetoclax at Different Stages of Development. ACS Medicinal Chemistry Letters, 2019, 10(10), 1356-1361. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Ku, Y.-Y., et al. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. ResearchGate, 2019. [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed, 2017. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed, 2010. [Link]

  • Synthesis and identification of[2][4][15]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed, 2007. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zlatorog, P., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 2016, 12, 2697-2742. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Soukri, M., et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. ResearchGate, 2013. [Link]

  • Souers, A. J., et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 2013, 19(2), 202-208. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • D’Amato, A., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 2011, 13(12), 3186-3189. [Link]

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Application Notes & Protocols: The Strategic Utility of 6-Bromo-2-chloro-3-iodopyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the development of modern crop protection chemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1][2][3] Among the vast portfolio of pyridine-based building blocks, 6-bromo-2-chloro-3-iodopyridine stands out as a uniquely versatile and powerful intermediate. The strategic arrangement of three distinct halogen atoms on the pyridine ring provides an orthogonal handle for sequential, site-selective functionalization. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the principles of regioselectivity, provide detailed experimental protocols for key transformations, and explain the causality behind methodological choices to empower researchers in the agrochemical field.

The Principle of Regioselective Functionalization

The synthetic power of this compound is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the rate-limiting step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[4][5] The activation energy for this step is inversely related to the C-X bond strength, establishing a clear reactivity hierarchy:

C-I > C-Br > C-Cl

This predictable reactivity allows for a stepwise and controlled introduction of different substituents onto the pyridine core. Under carefully controlled conditions, a reaction can be directed exclusively to the C-3 iodo position, leaving the bromo and chloro groups untouched for subsequent transformations.[6][7] This enables the modular construction of complex, highly functionalized pyridine derivatives, a critical strategy in the discovery of new active ingredients for crop protection.[8][9]

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_energy Oxidative Addition Energy Barrier I C-I (Iodo) Br C-Br (Bromo) I->Br More Reactive Low Lowest I->Low Corresponds to Cl C-Cl (Chloro) Br->Cl More Reactive Med Medium Br->Med Corresponds to High Highest Cl->High Corresponds to Low->Med Lower Than Med->High Lower Than G start Start: Setup Reaction reagents Add this compound, PdCl₂(PPh₃)₂, CuI to Schlenk Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Degassed THF and Et₃N inert->solvents alkyne Add Terminal Alkyne Dropwise solvents->alkyne react Stir at RT - 50°C (4-6 hours) alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Filter through Celite, Solvent Extraction monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify end End: Isolated Product purify->end G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArX Ar-I ArX->OxAdd LigandEx Ligand Exchange OxAdd->LigandEx + R₂NH, Base - I⁻, Base-H⁺ Amine R₂NH Amine->LigandEx Base Base Base->LigandEx AmideComplex Ar-Pd(II)L(NR₂) LigandEx->AmideComplex BaseH Base-H⁺ LigandEx->BaseH IX I⁻ LigandEx->IX RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ RedElim->Product Product Formed

Sources

Navigating the Selective Functionalization of 6-Bromo-2-chloro-3-iodopyridine: A Guide to Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed guide on the metal-catalyzed reactions of 6-bromo-2-chloro-3-iodopyridine, a versatile tri-halogenated pyridine derivative, has been developed for researchers, scientists, and professionals in drug development. This comprehensive resource provides in-depth application notes and protocols for a range of palladium- and copper-catalyzed cross-coupling reactions, highlighting the compound's utility in constructing complex molecular architectures.[1][2][3]

The unique arrangement of three different halogen atoms on the pyridine ring—iodine, bromine, and chlorine—allows for sequential and site-selective functionalization.[1] This characteristic makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications.[1][4]

The Principle of Regioselectivity

The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The reactivity trend follows the order C-I > C-Br > C-Cl.[5][6] This hierarchy is attributed to the bond dissociation energies, where the C-I bond is the weakest and therefore most susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).[7][8] Consequently, under controlled conditions, reactions can be directed to the most reactive site, the C-3 position (iodine), while leaving the C-6 (bromine) and C-2 (chlorine) positions available for subsequent transformations.

Core Metal-Catalyzed Reactions and Protocols

This guide details the application of several key metal-catalyzed cross-coupling reactions for the selective modification of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9] In the case of this compound, the reaction can be selectively performed at the C-3 position.

Application Insights: By carefully selecting the palladium catalyst, ligand, and base, one can achieve high yields of the 3-aryl or 3-heteroaryl substituted product.[4] The choice of a mild base, such as potassium carbonate, is often crucial to prevent side reactions.[7] The resulting 6-bromo-2-chloro-3-substituted pyridine is a valuable intermediate for further diversification.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterConditionRationale
Substrate This compoundTri-halogenated pyridine with distinct reactivity at each halogen site.
Coupling Partner Aryl/Heteroaryl boronic acid or esterReadily available and stable organoboron reagents.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for cross-coupling with aryl halides.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water, Toluene, or DMFCommon solvents for Suzuki couplings, facilitating dissolution of reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Protocol for Selective Suzuki-Miyaura Coupling at the C-3 Position:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).[7]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat Mixture (90-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F Reaction Complete G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] Similar to the Suzuki coupling, this reaction can be directed to the C-3 position of this compound.

Application Insights: The Sonogashira coupling is typically carried out under mild conditions, often at room temperature, using an amine base such as triethylamine or diisopropylamine.[6][10] The resulting 3-alkynyl-6-bromo-2-chloropyridine is a versatile intermediate for further transformations, including cyclization reactions.

Protocol for Selective Sonogashira Coupling at the C-3 Position:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[7]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.).[7]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.[7]

  • Monitoring and Work-up: Follow similar procedures as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide.[12][13] The C-I bond is the most reactive site for this transformation on the this compound scaffold.

Application Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[12] The reaction allows for the introduction of a wide range of primary and secondary amines.

Protocol for Selective Buchwald-Hartwig Amination at the C-3 Position:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), and the appropriate phosphine ligand (e.g., XPhos or SPhos).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow similar procedures as described for the Suzuki-Miyaura coupling.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[14][15] It offers an alternative to the Suzuki coupling for C-C bond formation and can be selectively performed at the C-3 position.

Application Insights: A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture.[16] However, the toxicity of tin compounds is a significant drawback.[14][15]

Protocol for Selective Stille Coupling at the C-3 Position:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or THF.

  • Reaction: Heat the mixture to reflux.

  • Monitoring and Work-up: Follow similar procedures as described for the Suzuki-Miyaura coupling.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[17] This reaction can be used to introduce vinyl groups at the C-3 position of this compound.

Application Insights: The Heck reaction typically exhibits high trans selectivity.[17] The choice of base and the presence of additives can significantly influence the reaction outcome.

Protocol for Selective Heck Reaction at the C-3 Position:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 100-140 °C.

  • Monitoring and Work-up: Follow similar procedures as described for the Suzuki-Miyaura coupling.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The catalytic cycles for these reactions generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[5]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n R-X OA Oxidative Addition RE Reductive Elimination TM Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n R'-M (e.g., R'B(OH)₂) TM R-Pd(II)(R')L_n->Pd(0)L_n R-R' RE R-X R-X R'-M R'-M R-R' R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The distinct reactivity of its three halogen atoms allows for a predictable and sequential functionalization using a variety of metal-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. Available at: [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available at: [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

  • Visible Light-Induced Transition Metal Catalysis. National Institutes of Health. Available at: [Link]

  • Metal-Mediated and Metal-Catalyzed Reactions Under Mechanochemical Conditions. ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Reactions with 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 6-bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to help you achieve your desired outcomes with high selectivity and yield.

Introduction: The Challenge of Selectivity

This compound is a highly functionalized heterocyclic compound, offering three distinct halogen atoms for sequential and site-selective cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a roadmap for regioselective functionalization.[1] However, this complex reactivity profile can also lead to a variety of side products if reaction conditions are not carefully controlled. This guide will help you troubleshoot these issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting a Suzuki-Miyaura coupling to substitute the iodine at the C3 position, but I am observing significant amounts of a homocoupled biaryl byproduct from my boronic acid. What is causing this and how can I prevent it?

Answer:

The formation of a homocoupled biaryl product from the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[2] This side reaction is often exacerbated by the presence of molecular oxygen.[2] The mechanism can involve the palladium catalyst being oxidized, which then promotes the homocoupling of the boronic acid.[2] Additionally, high temperatures and prolonged reaction times can contribute to this undesired outcome.

Troubleshooting Strategies:

  • Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst, or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Catalyst and Ligand Choice: Employ a highly active catalyst system that promotes the desired cross-coupling at a faster rate than the homocoupling. For less reactive substrates, consider using more electron-rich and sterically hindered phosphine ligands.[3]

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined by careful reaction monitoring (e.g., TLC or LC-MS).

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling reaction. A large excess can sometimes lead to increased homocoupling.

  • Order of Addition: Add the palladium catalyst last to the degassed reaction mixture containing the substrate, boronic acid, and base.

Experimental Protocol: Minimizing Boronic Acid Homocoupling in a Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C3-iodo position of this compound while minimizing homocoupling of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Purge the resulting suspension with argon for another 10 minutes.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am observing a significant amount of a byproduct that appears to be my starting material but with one of the halogens replaced by a hydrogen atom. What is this hydrodehalogenation and how can I avoid it?

Answer:

Hydrodehalogenation is a reductive process where a halogen atom is replaced by a hydrogen atom.[4] This is a common side reaction in palladium-catalyzed cross-coupling reactions and can occur with any of the three halogens on your substrate. The hydrogen source can be trace amounts of water, the solvent, or even the phosphine ligands.[4][5] The mechanism often involves the formation of a palladium-hydride species which can then participate in a reductive elimination with the aryl halide.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dry your starting materials and base thoroughly.

  • Choice of Base: Some bases are more prone to promoting hydrodehalogenation. For instance, using a weaker, non-nucleophilic base might be beneficial.

  • Ligand Selection: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Experiment with different ligands to find one that minimizes this side reaction.[4]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can lead to catalyst decomposition and the formation of palladium-hydride species.

Troubleshooting Workflow for Hydrodehalogenation

G start Hydrodehalogenation Observed q1 Are all reagents and solvents anhydrous? start->q1 action1 Thoroughly dry all components. Use freshly distilled solvents. q1->action1 No q2 Is the reaction time/temperature optimized? q1->q2 Yes action1->q2 action2 Run kinetics to determine optimal endpoint. Lower temperature. q2->action2 No q3 Have you tried alternative bases? q2->q3 Yes action2->q3 action3 Screen weaker, non-nucleophilic bases (e.g., CsF, K3PO4). q3->action3 No q4 Have you screened different ligands? q3->q4 Yes action3->q4 action4 Try bulky, electron-rich ligands that favor reductive elimination. q4->action4 No end_node Hydrodehalogenation Minimized q4->end_node Yes action4->end_node

Caption: Troubleshooting Decision Tree for Hydrodehalogenation.

FAQ 3: I am trying to perform a Sonogashira coupling at the C3-iodo position, but I am getting a mixture of products, including coupling at the C6-bromo position. How can I improve the selectivity?

Answer:

While the C-I bond is significantly more reactive than the C-Br bond, achieving perfect selectivity in Sonogashira couplings can be challenging.[6] Factors that can lead to a loss of selectivity include:

  • High Temperatures: Elevated temperatures can provide enough energy to activate the C-Br bond for oxidative addition to the palladium catalyst.

  • Prolonged Reaction Times: If the reaction is left for too long after the initial C-I coupling has completed, the C-Br bond may start to react.

  • Catalyst System: A highly active catalyst system, while beneficial for difficult couplings, might be too reactive and lead to a loss of selectivity.

Troubleshooting Strategies:

  • Temperature Control: Start the reaction at room temperature and only gently heat if necessary. Monitor the reaction closely to stop it as soon as the desired product is formed.

  • Catalyst and Ligand Tuning: You may need to screen different palladium sources and phosphine ligands to find a system with the optimal balance of reactivity and selectivity. Sometimes, a less active catalyst can provide better results in terms of selectivity.

  • Copper(I) Co-catalyst: The presence of a copper(I) co-catalyst is crucial for the Sonogashira reaction.[7] Ensure you are using an appropriate amount of a reliable copper source, such as CuI.

Comparative Reactivity of Halogens in Cross-Coupling Reactions
Halogen at PositionBond Dissociation Energy (approx. kJ/mol)Relative Reactivity in Oxidative AdditionRecommended Coupling Reactions
C3-Iodine~210HighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig
C6-Bromine~276IntermediateSuzuki, Buchwald-Hartwig (after C3 functionalization)
C2-Chlorine~339LowestSuzuki, Buchwald-Hartwig (under forcing conditions)

Note: Bond dissociation energies are approximate and can vary based on the specific molecular environment.[8]

FAQ 4: I want to introduce an amine at the C6 position via a Buchwald-Hartwig amination after functionalizing the C3 position. What are the key considerations to avoid side reactions?

Answer:

Performing a selective Buchwald-Hartwig amination at the C6-bromo position after the C3-iodo position has been functionalized is a common and effective strategy.[9] However, there are still potential pitfalls to be aware of:

  • Competitive Reaction at C2-Chloro: While the C-Cl bond is the least reactive, under forcing conditions (high temperature, strong base, highly active catalyst), you may see some amination at the C2 position.[10]

  • Dehalogenation: As with other cross-coupling reactions, hydrodehalogenation of the remaining C-Cl bond can occur.

  • Steric Hindrance: The group you introduced at the C3 position might sterically hinder the approach of the amine to the C2 position, which can be advantageous for selectivity but may also slow down the desired reaction at C6.

Troubleshooting Strategies:

  • Careful Selection of Conditions: Use the mildest conditions possible that still afford a good yield of the desired C6-aminated product. This usually means lower temperatures and shorter reaction times.

  • Ligand Choice: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often very effective for Buchwald-Hartwig aminations and can help to promote the desired reactivity at lower temperatures.[3]

  • Base Selection: The choice of base is critical in Buchwald-Hartwig aminations. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[10]

Reaction Mechanism: Selective Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_amido R-Pd(II)(NR'R'')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (R-NR'R'') reductive_elimination->product

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(22), 4237–4248. [Link]

  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 6, 2026, from [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit. Retrieved January 6, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 6, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved January 6, 2026, from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 6, 2026, from [Link]

  • Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Optimization table for the Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 6, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (n.d.). Retrieved January 6, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (n.d.). NSF Public Access Repository. Retrieved January 6, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 6, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Advances in Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved January 6, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

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Technical Support Center: Regioselective Reactions of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-2-chloro-3-iodopyridine. This versatile, polyhalogenated pyridine is a powerful building block in medicinal chemistry and materials science. However, the presence of three distinct halogen atoms (I, Br, Cl) presents a unique challenge: controlling which position reacts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselectivity in their experiments.

The key to mastering this substrate lies in understanding the differential reactivity of the carbon-halogen bonds. In nearly all mechanistically relevant scenarios, from metal-halogen exchange to palladium-catalyzed cross-coupling, the reactivity follows a predictable hierarchy.[1][2][3][4]

Reactivity Hierarchy of Halogens

The relative reactivity of the carbon-halogen (C-X) bonds is the primary determinant of regioselectivity. The bond dissociation energies decrease from chlorine to iodine, making the C-I bond the weakest and most reactive, particularly in the crucial oxidative addition step of cross-coupling reactions.[3][5]

G reactivity Decreasing Reactivity & Increasing Bond Strength -> I C3-Iodine (Most Reactive) Br C6-Bromine (Intermediate) I->Br > Cl C2-Chlorine (Least Reactive) Br->Cl >

Caption: Relative reactivity of halogen sites.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor or incorrect regioselectivity in metal-halogen exchange.

Symptom: You are attempting a selective metal-halogen exchange at the C-3 (iodo) position using an organolithium reagent (like n-BuLi), but you observe a mixture of products, including those from reaction at the C-6 (bromo) position or decomposition.

Possible Causes & Solutions:

  • Cause A: The reaction temperature is too high. Standard organolithium reagents like n-BuLi can be aggressive. While the C-I bond is the most reactive, at temperatures above -78 °C, the reagent may have enough energy to react with the C-Br bond as well, leading to a loss of selectivity.

    • Solution: Ensure the reaction is conducted at or below -78 °C (a dry ice/acetone bath). Add the organolithium reagent slowly (dropwise) to maintain a low localized temperature and prevent thermal spikes.

  • Cause B: The organolithium reagent is too reactive. The high reactivity of n-BuLi can sometimes overcome the intrinsic reactivity difference between the C-I and C-Br bonds.

    • Solution: Switch to a less reactive or more selective organometallic reagent. Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl complex is an excellent choice for selective iodine-magnesium exchange, often providing cleaner reactions with higher regioselectivity at slightly more practical temperatures (e.g., -40 °C to 0 °C).

  • Cause C: Competing ortho-deprotonation. The chloro and bromo substituents are weak ortho-directing groups.[6][7][8][9] With a strong, hindered base, deprotonation at C-4 or C-5 is a potential side reaction, although less likely than exchange.

    • Solution: Metal-halogen exchange is typically much faster than deprotonation for iodo- and bromo-arenes.[10] Sticking to the recommended low temperatures and less aggressive reagents (like Grignards) should minimize this pathway.

Problem 2: Low yield or mixture of isomers in a Suzuki-Miyaura coupling.

Symptom: You are trying to perform a Suzuki coupling at the C-3 (iodo) position, but the reaction is sluggish, gives a low yield, or you see evidence of coupling at the C-6 (bromo) position.

Possible Causes & Solutions:

  • Cause A: The catalyst system is too aggressive. Highly active catalyst systems, especially those designed for activating C-Cl bonds, or high reaction temperatures can cause the reaction to proceed at the less reactive C-Br position.

    • Solution: For selective coupling at the C-3 iodine, use milder conditions. A standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is often sufficient.[11][12] This provides a large kinetic window where the C-I bond reacts selectively over the C-Br bond.[13][14]

  • Cause B: The base is not optimal. The choice and strength of the base are critical in Suzuki couplings as it facilitates the crucial transmetalation step.[12]

    • Solution: Screen a variety of bases. For a selective C-3 coupling, aqueous K₂CO₃ or Cs₂CO₃ are often effective. If the reaction is sluggish, a stronger base like K₃PO₄ can be tried, but monitor the reaction carefully for any loss of selectivity.

  • Cause C: Catalyst poisoning or deactivation.

    • Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Use of high-purity reagents is essential.

Problem 3: Multiple products observed in Sonogashira coupling.

Symptom: Your goal is a selective Sonogashira coupling of a terminal alkyne at the C-3 position, but you isolate a mixture of the C-3 coupled product, the C-3 and C-6 dicoupled product, and starting material.

Possible Causes & Solutions:

  • Cause A: Reaction conditions are too forcing. The Sonogashira reaction follows the same reactivity trend (I > Br > Cl).[11] High temperatures or prolonged reaction times will inevitably lead to the secondary coupling at the C-6 bromine position.

    • Solution: Perform the reaction at room temperature. This is often sufficient for the highly reactive C-I bond.[15] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Cause B: Incorrect catalyst choice. The combination of palladium and a copper(I) co-catalyst is standard, but the choice of ligands can influence reactivity.[11][16]

    • Solution: A classic PdCl₂(PPh₃)₂/CuI system is the best starting point for selective C-3 coupling. Avoid highly active ligands that might lower the activation barrier for C-Br insertion unless you are specifically targeting that position.

Frequently Asked Questions (FAQs)

Q1: What is the definitive order of reactivity for the halogens on this pyridine?

The established order of reactivity for both metal-halogen exchange and palladium-catalyzed cross-coupling reactions is Iodine (C-3) > Bromine (C-6) > Chlorine (C-2) .[1][2][3][17] This allows for a sequential and regioselective functionalization strategy.

Q2: How can I selectively functionalize each of the three positions?

A sequential approach is required, targeting the most reactive halogen first. The following table provides a general roadmap.

Target PositionReaction TypeKey Conditions & Considerations
C-3 (Iodine) Suzuki, Sonogashira, Heck, Buchwald-HartwigUse mild conditions: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, room temp to ~60 °C. This ensures a high kinetic preference for the C-I bond.[13][14]
Metal-Halogen ExchangeUse i-PrMgCl·LiCl at -15 °C or n-BuLi at -78 °C for selective exchange.[10]
C-6 (Bromine) Suzuki, Sonogashira, etc.First, functionalize the C-3 position. Then, apply more forcing conditions: higher temperatures (80-100 °C), and a more robust catalyst like Pd(dppf)Cl₂.[18]
C-2 (Chlorine) Suzuki, Buchwald-HartwigFirst, functionalize C-3 and C-6. C-Cl bond activation requires specialized, highly active catalysts (e.g., Pd precatalysts with bulky, electron-rich phosphine or NHC ligands) and higher temperatures.[19][20]

Q3: Can I perform a one-pot, two-step reaction to functionalize both the C-3 and C-6 positions?

Yes, this is a highly effective strategy. The workflow below illustrates the logic.

G cluster_0 Step 1: C-3 Functionalization cluster_1 Step 2: C-6 Functionalization (One-Pot) start This compound cond1 Suzuki Coupling Partner 1 (e.g., Arylboronic Acid A) Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Temp: 50 °C start->cond1 prod1 Product 1: 6-Bromo-2-chloro-3-Aryl(A)-pyridine cond1->prod1 cond2 Add to same pot: Suzuki Coupling Partner 2 (e.g., Arylboronic Acid B) Catalyst: Add more catalyst or switch to Pd(dppf)Cl₂ Base: Add more base Temp: Increase to 90 °C prod1->cond2 prod2 Final Product: 2-Chloro-3-Aryl(A)-6-Aryl(B)-pyridine cond2->prod2

Caption: Workflow for a one-pot sequential Suzuki coupling.

Q4: I am attempting a Buchwald-Hartwig amination. Will it also be selective for the C-3 iodine?

Yes. The mechanism of the Buchwald-Hartwig amination also proceeds via a rate-determining oxidative addition step to the palladium(0) catalyst.[21][22][23] Therefore, the same reactivity trend of C-I > C-Br > C-Cl applies, allowing for selective C-N bond formation at the C-3 position under controlled conditions.[17]

References

  • Palladium catalyzed couplings . Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions . Organic Chemistry II Class Notes - Fiveable. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . PMC - NIH. [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes . ResearchGate. [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes . ACS Publications. [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis . ResearchGate. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines . ACS Publications. [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . ACS Publications. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents . PMC. [Link]

  • Selective meta-Halogenation of Pyridines . ResearchGate. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents . ChemRxiv. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]

  • Directed (ortho) Metallation . [Link]

  • ortho metalation . Andrew G Myers Research Group. [Link]

  • Directed Metalation: A Survival Guide . Baran Lab. [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity . PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Directed ortho Metalation (DOM) . Organic Chemistry Portal. [Link]

  • Metal–halogen exchange . Wikipedia. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate . ResearchGate. [Link]

  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions . [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal . Indian Academy of Sciences. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . PMC - NIH. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . ePrints Soton. [Link]

  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions . YouTube. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives . SciSpace. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . PMC - NIH. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this versatile, polyhalogenated pyridine building block. Adherence to the principles of scientific integrity is paramount, and the following information is grounded in established chemical principles and supported by authoritative references.

Section 1: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, emphasizing the causality behind the recommended solutions.

Issue 1: Presence of Multiple Spots on Thin Layer Chromatography (TLC) After Synthesis

Question: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities, and how can I address this?

Answer: The presence of multiple spots on TLC is a common observation in the synthesis of polysubstituted pyridines and can be attributed to several factors. Understanding the potential impurities is the first step toward devising an effective purification strategy.

Potential Causes & Suggested Solutions:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

    • Solution: Optimize reaction conditions such as temperature, reaction time, or stoichiometry of reagents to drive the reaction to completion. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal endpoint.[1]

  • Isomeric Byproducts: Halogenation of pyridine rings can sometimes lack complete regioselectivity, leading to the formation of isomers.[2] For instance, you might have minor amounts of other bromo-chloro-iodopyridine isomers.

    • Solution: Isomeric impurities can be particularly challenging to separate due to their similar polarities.[1] High-performance flash column chromatography using a high-efficiency silica gel and a shallow gradient of a less polar eluent system (e.g., a slow gradient of ethyl acetate in hexanes) is often effective.[1] In some cases, preparative HPLC may be necessary for complete separation.

  • Poly-halogenated or Dehalogenated Species: Over- or under-halogenation can lead to impurities with more or fewer halogen atoms than the desired product. For example, di-iodinated or bromo-chloro-pyridines lacking the iodine substituent might be present.

    • Solution: Careful control of the stoichiometry of the halogenating agents is critical to minimize these byproducts.[1] These impurities can typically be separated by column chromatography, as their polarities will differ significantly from the target compound.

  • Hydrolysis or Degradation Products: Polyhalogenated pyridines can be susceptible to hydrolysis or degradation, especially if exposed to moisture or acidic/basic conditions during workup.

    • Solution: Ensure all workup procedures are performed under neutral or slightly basic pH to prevent protonation of the pyridine nitrogen, which could lead to loss into the aqueous layer.[1] Use of a brine wash during extraction can also help minimize the product's solubility in the aqueous phase.[1] If degradation on silica gel is suspected, consider deactivating the silica with a small amount of a base like triethylamine (0.1-1%) or using an alternative stationary phase like neutral alumina.[1][3]

Issue 2: Difficulty in Separating the Product from Impurities via Column Chromatography

Question: I'm struggling to achieve good separation of my product using column chromatography. The fractions are either impure or the yield is very low. What can I do?

Answer: Co-elution of the product with impurities is a common hurdle in chromatography. Optimizing your chromatographic conditions is key to achieving baseline separation and high recovery.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of eluent is critical.

    • Initial System: A gradient of ethyl acetate in hexanes is a good starting point for many pyridine derivatives.[1]

    • For Closely Eluting Spots: If impurities are eluting very close to your product, switch to a less polar solvent system, such as dichloromethane in hexanes.[1] This can often enhance the resolution between spots with similar polarities.

    • TLC is Your Guide: Systematically test various solvent systems using TLC to identify the one that provides the best separation (largest ΔRf) between your product and the impurities.

  • Improve Column Efficiency:

    • Longer Column: Using a longer chromatography column increases the surface area for interaction, which can significantly improve separation.[1]

    • Finer Silica Gel: Employing silica gel with a smaller particle size (higher mesh) increases the number of theoretical plates and enhances resolution.

  • Address Potential On-Column Degradation:

    • Deactivate Silica Gel: As mentioned previously, the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like polyhalogenated pyridines.[1] Pre-treating the silica gel with a small amount of triethylamine in your eluent system can neutralize the acidic sites.[3]

    • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[1]

  • Proper Sample Loading:

    • Dry Loading: For best results, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This "dry" loaded sample can then be carefully added to the top of your column, which often results in sharper bands and better separation compared to wet loading.[1]

Issue 3: Product Appears as an Oil or Fails to Crystallize After Chromatography

Question: After column chromatography and solvent evaporation, my this compound is an oil, or I'm unable to induce crystallization. How can I obtain a solid product?

Answer: While this compound is a solid at room temperature[4], residual solvents or minor impurities can sometimes inhibit crystallization, resulting in an oil.

Suggested Solutions:

  • Thorough Solvent Removal: Ensure all chromatography solvents have been completely removed under high vacuum. Co-evaporation with a solvent that does not form an azeotrope with your chromatography eluent (e.g., toluene) can help remove stubborn traces of solvent.[5]

  • Trituration: This technique can be very effective for inducing crystallization.

    • Procedure: Add a non-polar solvent in which your product is expected to be insoluble or sparingly soluble, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.[5] Vigorously stir or sonicate the mixture. This process washes away highly non-polar impurities and provides the necessary energy to initiate crystal nucleation.

  • Recrystallization: If trituration is unsuccessful, recrystallization is the next logical step.

    • Solvent Selection: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] A good starting point for halogenated pyridines can be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[2]

    • Procedure: A general procedure involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[8] If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove colored impurities.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at 2-8°C and protected from light. Proper storage is crucial to prevent degradation over time. The compound should be kept in a tightly sealed container to protect it from moisture.[10]

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of analytical methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of non-volatile compounds and quantifying impurities. A reverse-phase C18 column is a common choice.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and residual solvents.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound and can also be used for purity assessment, especially quantitative NMR (qNMR) with an internal standard.[11]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N, Br, Cl, I) and provides a good indication of overall purity.[11]

Q3: Can I use recrystallization as the primary method of purification instead of column chromatography?

A3: Recrystallization is a powerful purification technique for solids, but its effectiveness depends on the nature and quantity of the impurities.[7]

  • When it's suitable: If your crude product is relatively clean (e.g., >90% pure) and the impurities have significantly different solubility profiles from your product, recrystallization can be a very efficient purification method.[8]

  • When it's less suitable: If your crude material contains a large number of impurities or isomers with similar solubilities, column chromatography is generally the preferred method to achieve high purity.[1] Often, a combination of both techniques is employed: column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline final product.

Q4: My purified this compound is a brown solid. Is this normal?

A4: The reported color of this compound is brown. Discoloration in pyridine compounds can sometimes be due to trace impurities or minor degradation products.[10] If the purity is confirmed to be high by analytical methods (HPLC, NMR), the color is likely inherent to the compound. If significant impurities are detected, further purification, such as recrystallization with charcoal treatment, may be necessary to remove colored byproducts.[9]

Section 3: Visualizations and Protocols

Workflow for Troubleshooting Purification

The following diagram outlines a logical workflow for troubleshooting common purification issues with this compound.

Purification_Workflow start Crude Product Analysis (TLC/LC-MS) multi_spots Multiple Spots Detected? start->multi_spots col_chrom Perform Column Chromatography multi_spots->col_chrom Yes combine_fractions Combine Pure Fractions & Evaporate multi_spots->combine_fractions No (Single Spot) good_sep Good Separation? col_chrom->good_sep optimize_chrom Optimize Chromatography: - Change solvent system - Use longer column - Deactivate silica/use alumina good_sep->optimize_chrom No good_sep->combine_fractions Yes optimize_chrom->col_chrom Re-run is_solid Product is a Solid? combine_fractions->is_solid triturate Triturate with Non-polar Solvent (e.g., Hexanes) is_solid->triturate No (Oil) final_product Dry and Characterize Final Product is_solid->final_product Yes is_solid_after_trit Solid Formed? triturate->is_solid_after_trit recrystallize Recrystallize from suitable solvent system (e.g., EtOH/Water) is_solid_after_trit->recrystallize No is_solid_after_trit->final_product Yes recrystallize->final_product

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack the column, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane.

    • Add 2-3 grams of silica gel to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity of the eluent by slowly introducing ethyl acetate (e.g., starting from 0.5% and increasing to 5-10% ethyl acetate in hexanes). The optimal gradient should be determined beforehand by TLC analysis.[1]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for further purifying the product obtained after chromatography or for purifying a relatively clean crude product.

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. A mixture of ethanol and water is often a good choice for pyridine derivatives.[2] The compound should be soluble in the hot solvent and insoluble in the cold solvent.[8]

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.[12]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.[9]

  • Crystallization:

    • If using a two-solvent system (e.g., ethanol/water), slowly add the second, less-polar solvent (hot water) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the first solvent (hot ethanol) until the solution is clear again.[2]

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Polyhalogenated Pyridinols.
  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemicalBook. (n.d.). This compound | 1138444-17-3.
  • Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Sigma-Aldrich. (n.d.). 6-bromo-2-chloro-4-iodopyridin-3-amine.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 1138444-17-3.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
  • (2025).
  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • (2025).
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • CUNY. (n.d.). Purification by Recrystallization.
  • VSNCHEM. (n.d.). VP11312 this compound.
  • Amerigo Scientific. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • Cochemical. (n.d.). 2-Bromo-6-chloro-3-iodo-pyridine|1211580-38-9-西安速加医药科技有限公司.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.
  • ChemicalBook. (2025). 6-chloro-3-iodopyridin-2-amine | 800402-06-6.

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Technical Support Center: Troubleshooting Failed Reactions with 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting reactions involving the versatile but complex building block, 6-Bromo-2-chloro-3-iodopyridine. As a polyhalogenated pyridine, this reagent offers a powerful platform for sequential and site-selective functionalization. However, its unique electronic and steric properties can present challenges. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve common experimental failures.

Understanding the Reactivity Landscape of this compound

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity hierarchy of the three distinct halogen atoms on the pyridine ring. This understanding forms the basis for predicting reaction outcomes and diagnosing issues.

In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig):

The reactivity is primarily governed by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. The established order of reactivity is:

Iodine (at C-3) > Bromine (at C-6) > Chlorine (at C-2)

This inherent difference allows for a high degree of chemoselectivity. Under carefully controlled, mild conditions, reactions can be selectively targeted to the C-3 position. More forcing conditions can then be employed to react at the C-6 position, followed by the least reactive C-2 position.

In Nucleophilic Aromatic Substitution (SNAr) Reactions:

The regioselectivity is dictated by the electronic activation provided by the electron-withdrawing pyridine nitrogen atom. The positions ortho and para to the nitrogen (C-2 and C-6) are the most electron-deficient and therefore most susceptible to nucleophilic attack. The stability of the resulting Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen, is key. Therefore, the expected reactivity order for SNAr is:

Chlorine (at C-2) ≈ Bromine (at C-6) >> Iodine (at C-3)

This opposing reactivity profile between palladium-catalyzed cross-couplings and SNAr reactions makes this compound a particularly valuable synthon for creating highly substituted pyridine derivatives.

Troubleshooting Common Cross-Coupling Reactions

This section addresses frequently encountered issues in the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling is showing low to no yield. What are the primary causes and how can I troubleshoot this?

A low or non-existent yield in a Suzuki-Miyaura coupling with this compound can stem from several factors, ranging from reagent quality to catalyst inefficiency.

Troubleshooting Workflow for Low/No Yield in Suzuki-Miyaura Coupling:

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Causality Behind Experimental Choices:

  • Reagent Integrity: Boronic acids are prone to decomposition, particularly protodeboronation, where the boronic acid is replaced by a proton from residual water. This forms an undesired arene byproduct and consumes your starting material.[1]

  • Catalyst Activity: The active catalyst in Suzuki couplings is a Pd(0) species. If you start with a Pd(II) salt (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient and lead to reaction failure.[2] Using a well-defined Pd(0) source or a modern pre-catalyst that readily generates the active species is often a more robust approach.

  • Ligand Selection: For the more challenging C-Cl bond, the oxidative addition step is significantly slower. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) increase the electron density on the palladium center, which promotes the oxidative addition to the C-Cl bond.[1]

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.

Strategies to Minimize Boronic Acid Homocoupling:

StrategyRationale
Thorough Degassing Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction is run under a strictly inert atmosphere.
Use a Pd(0) Source Starting with a Pd(0) catalyst or a pre-catalyst that cleanly generates Pd(0) can reduce the amount of Pd(II) species that may contribute to homocoupling.
Optimize Base The choice and quality of the base can influence the rate of the desired cross-coupling versus homocoupling. Ensure the base is anhydrous.
Control Temperature While higher temperatures can be necessary for less reactive halides, excessive heat may promote side reactions.
Sonogashira Coupling

Question 1: My Sonogashira reaction is sluggish and I'm observing a lot of alkyne homocoupling (Glaser coupling). What can I do?

This is a very common problem in Sonogashira reactions. The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary promoter of the oxidative homocoupling of the terminal alkyne.

Troubleshooting Workflow for Sonogashira Coupling Issues:

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Causality Behind Experimental Choices:

  • The Role of Copper: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center. However, in the presence of oxygen, Cu(I) can be oxidized to Cu(II), which promotes the dimerization of the alkyne.[3]

  • Copper-Free Conditions: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These typically rely on a highly active palladium catalyst and a suitable base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium complex.[4]

  • Catalyst Inhibition: The electron lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a common issue with nitrogen-containing heterocycles. Using a slightly higher catalyst loading or a more robust ligand can sometimes overcome this inhibition.

Stille Coupling

Question: My Stille coupling reaction is not proceeding to completion, and I'm having trouble removing the tin byproducts. What are the key considerations?

Stille couplings are valued for their tolerance of a wide range of functional groups, but can be sluggish and the removal of toxic organotin byproducts can be challenging.

Key Optimization Parameters for Stille Coupling:

ParameterRecommendation & Rationale
Catalyst & Ligand Pd(PPh₃)₄ is a common choice. For less reactive halides (C-Cl), more electron-rich and bulky ligands may be necessary.
Solvent Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used to ensure solubility of all components.
Additives The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting.[5] Lithium chloride (LiCl) is also frequently added to facilitate the reaction, likely by aiding in the cleavage of the tin-carbon bond and preventing catalyst deactivation.
Tin Byproduct Removal After the reaction, the crude product can be treated with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin and will form an insoluble precipitate that can be removed by filtration.[6]
Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on the C-Br or C-Cl position, but I am seeing a significant amount of hydrodehalogenation. How can I prevent this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient substrates like pyridines.

Strategies to Minimize Hydrodehalogenation:

StrategyRationale
Ligand Choice This is the most critical factor. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate of reductive elimination (the C-N bond-forming step).[7] If reductive elimination is fast, competing side reactions like hydrodehalogenation are minimized.
Base Selection & Purity Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide or water can be a source of protons for hydrodehalogenation.
Strictly Anhydrous Conditions Water is a common source of protons for this side reaction. Ensure all reagents, solvents, and the reaction vessel are scrupulously dry.
Amine Stoichiometry Using a slight excess of the amine (e.g., 1.2 equivalents) can help to favor the desired amination pathway.

Troubleshooting Lithiation and Grignard Formation

Direct metallation or halogen-metal exchange can be challenging with this compound due to its electron-deficient nature and multiple reactive sites.

Question: I am trying to perform a halogen-metal exchange at the C-3 iodine position using n-BuLi, but the reaction is giving a complex mixture of products. What is going wrong?

Direct lithiation of polyhalogenated pyridines with strong organolithium bases like n-BuLi can be problematic.

Potential Issues with Lithiation:

  • Competitive Addition: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, particularly at the C-2 or C-6 positions, leading to a mixture of products.

  • Low Temperatures are Crucial: These reactions must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions. Even slight warming can lead to decomposition or undesired reactions.[8]

  • Alternative Reagents: Consider using a milder base such as lithium diisopropylamide (LDA) for deprotonation, or a reagent like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for a more selective bromine- or iodine-magnesium exchange.[9]

Recommended Approach: Grignard Formation via Halogen-Magnesium Exchange

A more reliable method for generating an organometallic species at one of the halogenated positions is often a halogen-magnesium exchange.

Protocol for Selective Grignard Formation at C-3:

  • Reagents: Use a Grignard reagent like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). These reagents are less prone to direct addition to the pyridine ring compared to organolithiums.

  • Conditions: The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperatures (e.g., -15 °C to 0 °C).

  • Selectivity: The iodine at the C-3 position is the most likely site for halogen-magnesium exchange due to the weakness of the C-I bond.

Troubleshooting Grignard Formation:

IssuePotential CauseRecommended Solution
No Reaction Impure or wet reagents/solvents. Inactive magnesium (if using Mg turnings).Flame-dry all glassware. Use anhydrous solvents. For direct formation, activate magnesium with a small crystal of iodine or 1,2-dibromoethane.
Low Yield Competing side reactions (e.g., Wurtz coupling).Use a halogen-magnesium exchange reagent (e.g., iPrMgCl·LiCl) instead of direct formation with magnesium metal. Maintain low temperatures.
Complex Product Mixture Reaction at multiple halogen sites or addition to the pyridine ring.Ensure the reaction is performed at the recommended low temperature. Use a less reactive organometallic reagent.

Final Recommendations

When working with a multi-functional substrate like this compound, a systematic and well-documented approach to experimentation is key.

  • Start with the Most Reactive Site: Begin your synthetic sequence by targeting the C-3 iodine under the mildest possible conditions.

  • Confirm Your Product: After each step, rigorously characterize your product to ensure the desired regioselectivity has been achieved before proceeding to the next transformation.

  • Screen Conditions: If a reaction fails, do not hesitate to screen different catalysts, ligands, bases, and solvents. Small changes can have a profound impact on the outcome of reactions with challenging substrates.

  • Maintain an Inert and Anhydrous Environment: The importance of excluding oxygen and moisture from these reactions cannot be overstated, as they are common culprits for catalyst deactivation and side reactions.

This guide provides a starting point for troubleshooting common issues. The field of organic synthesis is constantly evolving, and consulting the primary literature for the most up-to-date protocols and catalyst systems is always recommended.

References

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastann
  • Stille Coupling. NROChemistry.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermedi
  • Buchwald–Hartwig amin
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH (2016).
  • Remote lithiation of pyridine 18, leading to functionalized pyridines...
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Lithiations Not Working. r/Chempros - Reddit (2025).
  • Stille Coupling. Organic Chemistry Portal.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Optimization of Organolithium Reactions. (2020).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium.
  • Stille Coupling. Chemistry LibreTexts (2023).
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • The Buchwald-Hartwig Amin
  • Sonogashira Coupling. YouTube (2020).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Regioselective Triple Suzuki Couplings of Trihalopyridines.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille reaction. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts (2024).
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH.
  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit (2021).
  • Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatiz
  • Grignard Formation - Troubleshooting and Perfecting. r/Chempros - Reddit (2021).
  • Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Failed suzuki coupling, any suggenstions?. r/Chempros - Reddit (2024).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. (2009).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. PubMed Central.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.

Sources

Technical Support Center: Catalyst Selection for 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and reaction optimization for cross-coupling reactions with 6-bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for leveraging this versatile trihalogenated pyridine building block.

The strategic functionalization of this compound hinges on the predictable reactivity differences between the three halogen atoms. Understanding these principles is the cornerstone of achieving high selectivity and yield in your desired transformation.

Fundamental Principles: Understanding Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the efficiency of the initial oxidative addition step is largely dependent on the carbon-halogen (C-X) bond strength.[1] This creates a reliable and predictable reactivity hierarchy: C–I > C–Br > C–Cl .[2][3]

  • Position 3 (Iodo): The C-I bond is the weakest, making this the most reactive site. Selective coupling at this position can be achieved under mild conditions, often at room temperature, using standard palladium catalysts.

  • Position 6 (Bromo): The C-Br bond is stronger than C-I but significantly weaker than C-Cl. This site can be targeted for a second coupling event after the iodo group has been functionalized, typically by employing slightly more forcing conditions (e.g., higher temperature or a more active catalyst system).

  • Position 2 (Chloro): The C-Cl bond is the strongest and most challenging to activate.[1][2] Coupling at this position requires highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures.[1][4]

This inherent reactivity profile allows for a sequential, site-selective approach to build molecular complexity.

Catalyst Selection Decision Tree

This diagram provides a high-level overview for navigating initial catalyst and condition selection based on your target position.

G cluster_start Starting Point start Target Position on This compound? C3_Iodo C3-Iodo start->C3_Iodo First Coupling C6_Bromo C6-Bromo (after C3 functionalization) start->C6_Bromo Second Coupling C2_Chloro C2-Chloro (after C3 & C6 functionalization) start->C2_Chloro Third Coupling C3_Suzuki Suzuki: Pd(PPh3)4 or PdCl2(dppf) Weak base (e.g., Na2CO3) RT to 60°C C3_Iodo->C3_Suzuki C-C (Aryl/Vinyl) C3_Sonogashira Sonogashira: Pd(PPh3)4/CuI Amine base (e.g., TEA) RT C3_Iodo->C3_Sonogashira C-C (Alkyne) C3_Buchwald Buchwald-Hartwig: Pd2(dba)3 / Xantphos Strong base (e.g., NaOtBu) Moderate Temp C3_Iodo->C3_Buchwald C6_Suzuki Suzuki: Pd(dppf)Cl2 or Pd(OAc)2/SPhos Stronger base (e.g., K3PO4) 80-110°C C6_Bromo->C6_Suzuki C-C (Aryl/Vinyl) C6_Sonogashira Sonogashira: Pd(PPh3)2Cl2/CuI Elevated Temp C6_Bromo->C6_Sonogashira C-C (Alkyne) C6_Buchwald Buchwald-Hartwig: Pd(OAc)2 / RuPhos or BrettPhos Strong base (e.g., LHMDS) 80-110°C C6_Bromo->C6_Buchwald C-N / C-O C2_Suzuki Suzuki: Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos) or NHC Ligands (e.g., IPr) Strong base, High Temp (>100°C) C2_Chloro->C2_Suzuki C-C Bond C2_Buchwald Buchwald-Hartwig: Highly active catalyst systems (e.g., Buchwald G3/G4 Precatalysts) High Temp C2_Chloro->C2_Buchwald C-N Bond

// Experimental Workflow: Step 1 graph TD A[Setup Reaction] --> B{Degas}; B --> C[Add Catalyst]; C --> D{Heat & Stir}; D --> E[Monitor Progress]; E -- Reaction Complete --> F[Workup]; F --> G[Purification]; G --> H[Characterize Product];

Sources

Technical Support Center: Stability and Handling of 6-Bromo-2-chloro-3-iodopyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile trihalogenated pyridine building block. Due to its unique electronic properties and multiple reactive sites, this compound is invaluable in constructing complex molecular architectures. However, its stability can be a critical factor for successful and reproducible synthetic outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you prevent decomposition and maximize yields in your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown or black, and I'm seeing poor yields. What is the likely cause?

A dark coloration is often indicative of decomposition, which can stem from several sources. The most common culprits are the degradation of the palladium catalyst (forming palladium black) or the decomposition of the substrate itself. This molecule's stability is compromised by exposure to light, oxygen, and excessive heat. The C-I bond is the most labile and susceptible to homolytic cleavage under harsh conditions, initiating radical side reactions. Furthermore, the pyridine nitrogen can coordinate to the palladium center, which in some cases can lead to catalyst deactivation or undesired reaction pathways.

Q2: I'm performing a Suzuki-Miyaura coupling and observing significant amounts of deiodinated and/or debrominated starting material. How can I prevent this?

This issue, known as proto-dehalogenation, is a common side reaction. It occurs when the organopalladium intermediate reacts with a proton source (like trace water or certain solvents) instead of the intended coupling partner. To minimize this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. While some Suzuki protocols tolerate water, minimizing its presence can suppress this side reaction.

  • Meticulous Degassing: Oxygen can interfere with the catalytic cycle and promote side reactions.[1] Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Choice of Base: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid using hydroxide bases if possible.

Q3: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?

To maintain the integrity of the compound, strict storage conditions are necessary. The primary concerns are sensitivity to light, air, and moisture.[2]

  • Storage Temperature: The recommended storage temperature is 2-8 °C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2]

  • Light Protection: Keep the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Handling: When weighing and dispensing the solid, do so in a controlled environment (e.g., a glovebox) or work quickly to minimize exposure to ambient air and humidity. Always ensure the container is tightly sealed after use.[3][4]

Q4: In a sequential cross-coupling reaction, which halogen will react first?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[5] Therefore, you can expect the following selectivity:

  • C-I Bond (Position 3): This is the most reactive site and will undergo oxidative addition to the palladium catalyst under the mildest conditions. This allows for selective functionalization at the 3-position while leaving the bromo and chloro substituents untouched.

  • C-Br Bond (Position 6): After the C-I bond has reacted, the C-Br bond can be targeted for a second coupling reaction under slightly more forcing conditions (e.g., higher temperature, different ligand).

  • C-Cl Bond (Position 2): The C-Cl bond is the least reactive and typically requires a more active catalyst system, often involving electron-rich, sterically hindered phosphine ligands, to react.[1]

This differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted pyridines.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during reactions with this compound.

Symptom Potential Cause Recommended Solution
Low or No Product Formation 1. Catalyst Inactivation (Oxygen exposure) 2. Substrate Decomposition (Light/Heat) 3. Insufficiently Active Catalyst System1. Ensure rigorous degassing of solvents and reaction setup. 2. Protect the reaction from light by wrapping the flask in foil. Maintain strict temperature control. 3. For C-Cl bond coupling, switch to a more active ligand (e.g., SPhos, XPhos) and a Pd(0) source or a precatalyst that reduces efficiently.
Reaction Turns Black/Dark Brown 1. Palladium Black Formation 2. Substrate Polymerization/Degradation1. Improve inert atmosphere technique. Ensure the ligand is stable under the reaction conditions. 2. Lower the reaction temperature. Screen different solvents. Confirm the purity of the starting material.
Formation of Homocoupled Byproduct Presence of Oxygen or Pd(II) speciesThoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[1]
Formation of Dehalogenated Byproduct 1. Presence of a Proton Source 2. Certain Solvents/Bases acting as Hydride Donors1. Use anhydrous solvents and reagents. 2. Choose a solvent less prone to acting as a hydride source. Ensure the reaction is under a robust inert atmosphere.[1]

Visualizing the Workflow and Troubleshooting Logic

A successful experiment relies on a logical workflow that minimizes exposure to detrimental conditions.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis P1 Dry Glassware (Oven/Flame) P2 Weigh Reagents (Inert Atmosphere if possible) P1->P2 P3 Degas Solvents (Sparge with Ar/N2) P2->P3 R1 Assemble Reaction Under Inert Gas P3->R1 Use Immediately R2 Protect from Light (Wrap in Foil) R1->R2 R3 Controlled Heating & Stirring R2->R3 R4 Monitor Progress (TLC/LC-MS) R3->R4 W1 Cool to RT R4->W1 Upon Completion W2 Aqueous Workup W1->W2 W3 Purification (Chromatography) W2->W3

Caption: Recommended workflow for reactions involving sensitive reagents.

When troubleshooting, a systematic approach is essential to pinpoint the source of the problem.

Start Reaction Failed (Low/No Yield) Q1 Did the reaction turn black? Start->Q1 A1_Yes Improve Inert Atmosphere & Degassing Q1->A1_Yes Yes Q2 Is starting material consumed? Q1->Q2 No A1_No Check Catalyst/Ligand Activity Q2->A1_No No Q3 Are byproducts observed? Q2->Q3 Yes A2_No Increase Temperature Cautiously or Use More Active Catalyst A3_Dehalogenation Proto-dehalogenation. Use Anhydrous Conditions. Q3->A3_Dehalogenation Dehalogenation A3_Homocoupling Homocoupling. Improve Degassing. Q3->A3_Homocoupling Homocoupling

Caption: Decision tree for troubleshooting an unsuccessful reaction.

Generalized Protocol for a Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol outlines the best practices for performing a selective Suzuki-Miyaura coupling at the most reactive C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 - 0.05 equiv) or other suitable Pd(0) catalyst

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane/Toluene and Water (e.g., 4:1 mixture)

  • Two-neck round-bottom flask, condenser, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry the flask and condenser under vacuum and allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture by sparging with argon for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Light Protection: Wrap the entire flask and condenser setup with aluminum foil.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-bromo-2-chloro-3-arylpyridine.

By adhering to these guidelines, researchers can significantly improve the success rate and reproducibility of their reactions, mitigating the inherent stability challenges of this valuable synthetic intermediate.

References

  • Niemeyer, Z. L., & Sigman, M. S. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 55(43), 13334-13344. Available at: [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • Pohl, R., & Hocek, M. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 10(35), 7073-7082. Available at: [Link]

  • Limm, K., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Communications, 4, 2341. Available at: [Link]

  • Wang, D., et al. (2017). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 2(7), 3567-3573. Available at: [Link]

  • Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1647-1658. Available at: [Link]

  • CP Lab Safety. (n.d.). 2-Bromo-4-chloro-5-iodopyridine, 97% Purity. Available at: [Link]

  • Chemsrc. (n.d.). 6-Bromo-2-chloro-3-fluoro-4-iodopyridine. Available at: [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

Sources

Technical Support Center: Scaling Up Reactions Involving 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Bromo-2-chloro-3-iodopyridine. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of scaling up reactions with this versatile but challenging trihalogenated pyridine building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the key safety precautions I should take when handling this compound?

A1: this compound is classified as acutely toxic if swallowed. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2] Avoid creating dust.[1][3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][3]

Q2: What is the expected order of reactivity for the three halogen atoms in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[4][5][6] This differential reactivity is the cornerstone of its utility, allowing for sequential, regioselective functionalization. The C-I bond at the 3-position is the most labile and will react preferentially under milder conditions. The C-Br bond at the 6-position is next in reactivity, followed by the least reactive C-Cl bond at the 2-position.

Q3: I am planning a multi-step synthesis. At which position should I perform my first coupling reaction?

A3: For predictable and selective outcomes, the first coupling reaction should target the most reactive C-I bond at the 3-position. This allows for the use of milder reaction conditions, preserving the other two halogen sites for subsequent transformations. Attempting to first react at the C-Br or C-Cl positions would require harsher conditions that would likely lead to a mixture of products due to the higher reactivity of the C-I bond.

Q4: Are there any specific storage recommendations to prevent degradation of this compound?

A4: Store this compound in a cool, dry, and well-ventilated area, protected from light. Keep the container tightly closed to prevent moisture absorption and potential degradation.[1] It is incompatible with strong oxidizing agents.[1]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section provides a detailed, question-and-answer-formatted troubleshooting guide for common issues encountered during the scale-up of reactions involving this compound.

Suzuki-Miyaura Coupling
Problem 1: Low yield and incomplete conversion when scaling up my Suzuki-Miyaura coupling at the C-3 (iodo) position.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading or Deactivation: On a larger scale, localized concentration gradients and slower mixing can lead to catalyst deactivation.

    • Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Ensure efficient stirring to maintain a homogeneous mixture. For larger volumes, consider using a mechanical stirrer.

  • Poor Base Efficacy: The solubility and effectiveness of the base can be scale-dependent.

    • Solution: Switch to a more soluble or stronger base. For example, if you are using K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄.[4] Ensure the base is finely powdered to maximize its surface area.

  • Inefficient Mass and Heat Transfer: In larger reactors, uneven heating can create hot spots, leading to byproduct formation and catalyst decomposition.

    • Solution: Use a reactor with a jacketed heating system for better temperature control. Ensure the stirring is adequate to promote efficient heat transfer throughout the reaction mixture.

  • Oxygen Sensitivity: While many modern palladium catalysts are air-stable, the active catalytic species is sensitive to oxygen.

    • Solution: On a larger scale, it is crucial to ensure a rigorously inert atmosphere.[7] Use a robust nitrogen or argon blanket and degas all solvents and reagents thoroughly before use.[8]

Problem 2: I am observing significant amounts of debromination and/or dechlorination as side products.

Potential Causes & Solutions:

  • Formation of Palladium-Hydride Species: This is a common cause of dehalogenation.[4]

    • Solution: The choice of base is critical. Avoid using bases like alkoxides which can be sources of hydrides.[9] Instead, use milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4][9] Also, ensure that all solvents and reagents are anhydrous, as water can be a proton source.[7]

  • High Reaction Temperature: Higher temperatures can favor the dehalogenation pathway.[4]

    • Solution: Lower the reaction temperature. While this may increase the reaction time, it often improves selectivity and reduces the formation of unwanted byproducts.

Sonogashira Coupling
Problem 3: My Sonogashira coupling at the C-3 (iodo) position is sluggish on a larger scale, and I'm seeing significant alkyne homocoupling (Glaser coupling).

Potential Causes & Solutions:

  • Copper(I) Catalyst Issues: The copper co-catalyst is crucial for the Sonogashira reaction but can be problematic.

    • Solution: Ensure you are using a fresh, high-quality source of CuI.[10] The color should be off-white or tan; a green or blue color indicates oxidation. Consider adding the CuI under a positive pressure of inert gas to minimize exposure to air.

  • Amine Base Quality: The amine base (typically triethylamine or diisopropylethylamine) can contain impurities that inhibit the reaction.

    • Solution: Use a freshly distilled or high-purity grade of the amine base.[10] Ensure it is thoroughly degassed before use.

  • Low Boiling Point of Alkyne: If you are using a volatile alkyne, it may be escaping from the reaction mixture at elevated temperatures, especially on a longer reaction timeline.

    • Solution: If possible, perform the reaction in a sealed vessel or under a slight positive pressure of inert gas to prevent the loss of volatile reagents.[10]

Buchwald-Hartwig Amination
Problem 4: When scaling up the Buchwald-Hartwig amination, I'm getting low yields and catalyst decomposition (palladium black formation).

Potential Causes & Solutions:

  • Ligand Degradation or Inappropriateness: The choice of ligand is critical in Buchwald-Hartwig amination.[11][12]

    • Solution: For amination of this electron-deficient pyridine, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos, which are designed to promote the desired catalytic cycle and protect the palladium center from deactivation.[9]

  • Base Incompatibility: Strong, sterically hindered bases are typically required, but their physical properties can be challenging on a large scale.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice.[12] Ensure it is a fine, free-flowing powder. For large-scale reactions, consider adding it in portions to control any initial exotherm. Alternatively, lithium bis(trimethylsilyl)amide (LHMDS) can be a good option for base-sensitive substrates.[12]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[9]

    • Solution: The use of bulky ligands, as mentioned above, can help mitigate this issue by sterically shielding the palladium.

Metal-Halogen Exchange
Problem 5: I am attempting a selective iodine-lithium exchange at the C-3 position, but I'm getting a mixture of products, indicating a lack of regioselectivity.

Potential Causes & Solutions:

  • Reaction Temperature Control: Lithium-halogen exchange is extremely fast, and poor temperature control can lead to loss of selectivity.[13][14]

    • Solution: Maintain a very low reaction temperature (typically -78 °C to -100 °C) using a cryostat or a dry ice/acetone bath. Ensure efficient stirring to dissipate heat generated during the addition of the organolithium reagent.

  • Rate of Addition of Organolithium Reagent: Rapid addition can lead to localized "hot spots" and side reactions.

    • Solution: Add the organolithium reagent slowly and dropwise to the solution of this compound.[4] This helps to maintain a low temperature and control the reaction.

  • Equivalents of Organolithium Reagent: Using an excess of the organolithium reagent can lead to further, unselective exchange at the bromine position.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the organolithium reagent. Titrate the organolithium solution before use to determine its exact concentration.

Section 3: Experimental Protocols and Data

This section provides representative experimental protocols for key reactions and summarizes expected outcomes in a tabular format.

Representative Protocol: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

Objective: To synthesize 6-Bromo-2-chloro-3-(aryl)pyridine.

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.2
Pd(PPh₃)₄0.03
K₃PO₄2.5
1,4-Dioxane/Water (4:1)-

Procedure:

  • To a flame-dried, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.[8]

  • Add the degassed 1,4-dioxane/water solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Expected Outcomes for Selective Cross-Coupling Reactions
Reaction TypePosition of ReactivityTypical Catalyst SystemTypical BaseExpected Yield Range
Suzuki-MiyauraC-3 (Iodo)Pd(PPh₃)₄ / SPhos Pd G3K₃PO₄ / Cs₂CO₃80-95%
SonogashiraC-3 (Iodo)Pd(PPh₃)₄ / CuIEt₃N / DIPEA75-90%
Buchwald-HartwigC-6 (Bromo)XPhos Pd G3 / Pd₂(dba)₃ + XPhosNaOtBu / LHMDS70-85%
StilleC-3 (Iodo)Pd(PPh₃)₄-80-95%

Note: Yields are highly dependent on the specific coupling partner and optimized reaction conditions.

Section 4: Visualizations

Diagram 1: Regioselectivity in Cross-Coupling Reactions

G A This compound B Suzuki / Sonogashira / Stille (Milder Conditions) A->B Reacts at C-I D 3-Substituted-6-bromo-2-chloropyridine B->D C Buchwald-Hartwig / Suzuki (Harsher Conditions) E 3,6-Disubstituted-2-chloropyridine C->E D->C Reacts at C-Br

Caption: Reaction pathway for sequential functionalization.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Inert Is the inert atmosphere robust? Start->Inert Reagents Are reagents pure and dry? Inert->Reagents Yes ImproveInert Improve degassing and N2 blanket Inert->ImproveInert No Catalyst Is the catalyst loading sufficient? Reagents->Catalyst Yes PurifyReagents Purify/dry reagents and solvents Reagents->PurifyReagents No Base Is the base effective? Catalyst->Base Yes IncreaseCatalyst Increase catalyst loading Catalyst->IncreaseCatalyst No Temp Is the temperature optimal? Base->Temp Yes ChangeBase Switch to a stronger/more soluble base Base->ChangeBase No OptimizeTemp Optimize temperature Temp->OptimizeTemp No Success Yield Improved Temp->Success Yes ImproveInert->Inert PurifyReagents->Reagents IncreaseCatalyst->Catalyst ChangeBase->Base OptimizeTemp->Temp

Caption: Systematic troubleshooting for low-yield Suzuki reactions.

References

  • Gilman, H., & Wittig, G. (n.d.). Lithium Halogen Exchange in Pyridine. Scribd. Retrieved from [Link][13]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link][15]

  • Engle, K. M., & Chen, J. S. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link][16]

  • Leroux, F. R., & Schlosser, M. (2002). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 67(18), 6256–6264. [Link][17]

  • Metal–halogen exchange. (2023, December 2). Wikipedia. Retrieved from [Link][14]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate. Retrieved from [Link][18]

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  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents. Retrieved from [19]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025, August 7). ResearchGate. Retrieved from [Link][20]

  • Stille reaction. (2023, December 2). Wikipedia. Retrieved from [Link][21]

    • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions*. (n.d.). Retrieved from [Link][22]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link][23]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). ResearchGate. Retrieved from [Link][24]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934–9952. [Link][25]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][26]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link][12]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link][27]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(54), 14474-14478. [Link][28]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents. Retrieved from [29]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link][10]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). ResearchGate. Retrieved from [Link][30]

  • The Halogen-Metal Interconversion Reaction with Organolithium Compounds. (n.d.). OSTI.GOV. Retrieved from [Link][31]

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Characterization of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical development, agrochemicals, and materials science, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of robust research. The highly substituted heterocycle, 6-bromo-2-chloro-3-iodopyridine, serves as a critical building block, yet its complex substitution pattern presents a unique analytical challenge. Mischaracterization can lead to divergent synthetic pathways, loss of valuable materials, and compromised project timelines.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this compound, with a primary focus on the nuanced interpretation of its ¹H NMR spectrum. We will move beyond a simple recitation of data to explain the causality behind experimental choices, offering a self-validating framework for confident structural elucidation.

Part 1: The Decisive Power of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the premier tool for the initial structural assessment of this molecule. It provides direct insight into the electronic environment of the hydrogen atoms on the pyridine ring, offering a rapid and information-rich confirmation of the substitution pattern.

Predicting the ¹H NMR Spectrum: An Exercise in Chemical Causality

The structure of this compound (C₅H₂BrClIN) possesses two protons on the aromatic pyridine core at the C-4 and C-5 positions.[1][2] A fundamental analysis of the electronic effects of the substituents—the electron-withdrawing nitrogen atom and the three different halogen atoms—allows us to predict the key features of the spectrum.

Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[3] The electronegative nitrogen atom in the pyridine ring deshields the adjacent protons, shifting them downfield compared to benzene (7.27 ppm).[4] The combined inductive effects of the bromine, chlorine, and iodine atoms further withdraw electron density from the ring, leading to an expectation that both proton signals will be found significantly downfield.

These two adjacent protons (H-4 and H-5) constitute an AX spin system. They will split each other's signals through scalar coupling. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the nuclei. For protons ortho to each other on a pyridine ring, this coupling constant (³JHH) is typically in the range of 7–10 Hz.[5] Consequently, we anticipate seeing two distinct signals, each appearing as a doublet.

Based on spectral data for similar compounds, such as 2-bromo-6-chloropyridine, we can anticipate the chemical shifts.[6] The proton at the C-5 position (H-5), being adjacent to the bromine at C-6, and the proton at the C-4 position (H-4), adjacent to the iodine at C-3, will exhibit distinct chemical shifts. The precise downfield position is influenced by the complex interplay of all substituents. A representative spectrum from ChemicalBook for this compound shows two signals in the aromatic region, confirming the presence of two protons on the ring.[7]

Figure 1: Structure of this compound with key protons labeled.

A Self-Validating Protocol for ¹H NMR Acquisition

Trust in analytical data begins with a robust experimental protocol. The following step-by-step methodology is designed to yield high-quality, unambiguous ¹H NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Causality: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[8][9] If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative. The choice of solvent is critical as it can influence the chemical shifts of the analyte.[10]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample.

    • Trustworthiness: A well-shimmed spectrometer will produce sharp, symmetrical peaks. The half-height linewidth of the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm) should be minimal (<1 Hz on a 400 MHz instrument) as a quality control check.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Angle: 90°

    • Spectral Width: -2 to 12 ppm. This range comfortably encompasses the aromatic region and any potential aliphatic impurities.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

    • Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

Part 2: A Comparative Analysis of Complementary Techniques

While ¹H NMR is highly informative, a comprehensive characterization relies on the synergistic use of multiple analytical methods. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Confirmatory Analysis H1_NMR 1H NMR C13_NMR 13C NMR H1_NMR->C13_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Connectivity Conclusion Structure Elucidated TwoD_NMR->Conclusion MS MS EA Elemental Analysis MS->EA Elemental Formula EA->Conclusion Start Sample Start->H1_NMR Proton Environment Start->MS Molecular Weight

Figure 2: A logical workflow for the comprehensive characterization of a novel compound.

Comparison of Key Analytical Methods

The table below objectively compares the utility of ¹H NMR with other essential analytical techniques for the characterization of this compound.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (MS)Elemental Analysis (EA)
Principle Measures resonance of ¹H nuclei in a magnetic field.Measures resonance of ¹³C nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.Determines the mass fraction of elements (C, H, N).
Information Gained Number of unique protons, chemical environment, connectivity (coupling).Number of unique carbons, chemical environment (sp², sp³), presence of quaternary carbons.Molecular weight, isotopic distribution, fragmentation patterns.Empirical formula, sample purity.
Strengths for this Molecule - Confirms the presence of the two ring protons. - J-coupling confirms their ortho relationship.- Confirms the 5 unique carbons of the pyridine ring. - Identifies the 3 quaternary (substituent-bearing) carbons.- Confirms molecular weight (318.34 g/mol ). - Highly characteristic isotopic pattern due to Br and Cl confirms halogen presence.[11][12]- Confirms the C₅H₂N elemental ratio.
Limitations Does not directly observe non-protonated carbons.Low natural abundance of ¹³C requires more sample or longer acquisition time.Isomers may not be distinguishable without fragmentation analysis.Does not distinguish between isomers; insensitive to many impurities.
Typical Protocol 5-10 mg in 0.5 mL solvent, <10 min acquisition.10-20 mg in 0.5 mL solvent, 30-60 min acquisition.<1 mg sample, direct infusion or via GC/LC, <5 min analysis.1-2 mg of pure, dry solid required.
In-Depth Look at Complementary Techniques

¹³C NMR Spectroscopy: This technique is essential for confirming the carbon backbone of the molecule. For this compound, the spectrum is expected to show five distinct signals in the aromatic region (typically 110-160 ppm for pyridines), corresponding to the five carbons of the pyridine ring. Three of these signals will correspond to the quaternary carbons bearing the halogen substituents, and two will be for the protonated carbons (C-4 and C-5). Heteronuclear correlation experiments like HSQC can be used to definitively link the proton signals to their directly attached carbon signals.[13]

Mass Spectrometry (MS): MS provides the single most crucial piece of data for identity confirmation: the molecular weight. For C₅H₂BrClIN, the monoisotopic mass is approximately 316.81 Da.[1] A key confirmatory feature is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion, which is a definitive fingerprint for the presence of these two halogens.[11]

Elemental Analysis (EA): While considered a more traditional technique, elemental analysis provides an independent and absolute measure of the elemental composition. It serves as a final, powerful confirmation of sample purity and empirical formula. For a pure sample of C₅H₂BrClIN, the calculated elemental composition would be:

  • Carbon: 18.86%

  • Hydrogen: 0.63%

  • Nitrogen: 4.40%

A result within ±0.4% of these theoretical values provides strong evidence for the correct elemental formula and high sample purity.[14]

Conclusion

The characterization of this compound is a task that demands a multi-faceted analytical approach. While ¹H NMR provides the most immediate and detailed information about the proton environment and substitution pattern, it should not be used in isolation. A truly robust and defensible structural elucidation is achieved by integrating the complementary data from ¹³C NMR, mass spectrometry, and elemental analysis. This synergistic workflow, as outlined in this guide, moves from determining the proton framework (¹H NMR) and carbon skeleton (¹³C NMR), to confirming the overall molecular weight and elemental composition (MS and EA). By understanding the causality behind the data and the strengths of each technique, researchers can ensure the integrity of their work and the confident progression of their research and development endeavors.

References

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A Comparative Guide to the Reactivity of Iodo and Bromo Sites in 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Polyhalogenated pyridines, such as 6-Bromo-2-chloro-3-iodopyridine, are invaluable building blocks, offering multiple reaction sites for the sequential introduction of diverse functionalities. Understanding the nuanced reactivity of each halogen is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity between the iodo and bromo sites in this compound, supported by mechanistic principles and experimental data from palladium-catalyzed cross-coupling reactions.

The Foundational Principle: Bond Strength and Oxidative Addition

The selective reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy.[1] The general trend for reactivity follows the order: C-I > C-Br > C-Cl >> C-F.[1][2] This hierarchy is a direct consequence of the decreasing bond strength as one moves down the halogen group.[3][4][5] The weaker C-I bond (approx. 213 kJ/mol) is more readily cleaved than the C-Br bond (approx. 285 kJ/mol) and the C-Cl bond (approx. 327 kJ/mol).[3]

This difference in bond energy is most critical during the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][6][7] The lower energy barrier for the cleavage of the C-I bond means that oxidative addition occurs preferentially at the iodo position under carefully controlled conditions, leaving the bromo and chloro sites available for subsequent transformations.[8][9]

Visualizing Selective Reactivity

The following diagram illustrates the preferential oxidative addition at the iodo position of this compound, which is the key step for subsequent cross-coupling reactions.

G cluster_2 Oxidative Addition Pd(0)L2 Pd(0)L2 B Transition State (C-I Bond Cleavage) Pd(0)L2->B A This compound A->B Preferential Reaction at Iodo Site C Pd(II) Intermediate B->C

Caption: Preferential oxidative addition at the iodo site.

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of the iodo and bromo sites in this compound can be effectively exploited in several common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron species, is a powerful tool in organic synthesis.[10][11] The established reactivity trend of aryl halides (I > Br > Cl) holds true in this reaction, allowing for selective coupling at the iodo position.[12][13]

Experimental Evidence:

PositionHalogenRelative Reactivity in Suzuki CouplingExpected Outcome of Monocoupling
3IodoHighestSelective C-C bond formation
6BromoIntermediateUnreactive under mild conditions
2ChloroLowestUnreactive

Causality Behind Experimental Choices: To achieve selective monocoupling at the iodo position, the reaction conditions must be carefully controlled. Using a less reactive palladium catalyst, such as Pd(PPh₃)₄, and milder reaction temperatures can favor the reaction at the most susceptible C-I bond.[12] More forcing conditions, such as higher temperatures or more active catalysts, could lead to a mixture of products from coupling at both the iodo and bromo sites.[13]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] Similar to the Suzuki coupling, the reactivity of the aryl halide follows the order I > Br > Cl, allowing for regioselective alkynylation.[9]

Experimental Evidence:

Application notes for the regioselective Sonogashira coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol explicitly state that the reaction is expected to proceed with high regioselectivity at the carbon-iodine bond.[9] This is attributed to the significantly higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to the C-Br and C-Cl bonds.[9] This principle is directly applicable to this compound.

PositionHalogenRelative Reactivity in Sonogashira CouplingExpected Outcome of Monocoupling
3IodoHighestSelective C-C bond formation
6BromoIntermediateUnreactive under mild conditions
2ChloroLowestUnreactive

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is crucial for maintaining selectivity. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are known to favor coupling at the iodide position.[9] The use of a mild base and carrying out the reaction at or near room temperature can further enhance the selectivity for the iodo position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17] The general reactivity trend for halogens in this reaction is also I > Br > Cl, which can be exploited for selective amination.[8]

Experimental Evidence:

Protocols for the selective mono-amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol at the C-6 (iodo) position have been developed.[8] The regioselectivity is governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst, with the energy barrier following the trend C-I < C-Br < C-Cl.[8] This makes the iodo substituent the most reactive site for amination.

PositionHalogenRelative Reactivity in Buchwald-Hartwig AminationExpected Outcome of Monocoupling
3IodoHighestSelective C-N bond formation
6BromoIntermediateUnreactive under mild conditions
2ChloroLowestUnreactive

Causality Behind Experimental Choices: Careful control of reaction conditions is necessary to achieve selective substitution at the iodine. This includes the choice of palladium catalyst, ligand, base, solvent, and temperature.[8] The use of bulky, electron-rich phosphine ligands can influence the reactivity and selectivity of the catalyst system.

Experimental Protocols for Selective Coupling at the Iodo Site

The following are general, illustrative protocols for achieving selective cross-coupling at the iodo position of this compound. Optimization for specific substrates is recommended.

General Catalytic Cycle Visualization

G A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D R-M E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Caption: General catalytic cycle for cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq.) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and monitor its progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The distinct reactivity of the iodo and bromo sites in this compound, rooted in the fundamental differences in their carbon-halogen bond strengths, provides a powerful platform for selective and sequential functionalization. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions—particularly the catalyst, temperature, and base—researchers can achieve highly regioselective transformations at the most reactive iodo position. This strategic approach allows for the efficient construction of complex, polysubstituted pyridine derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]

  • Hartwig, J. F. (2010).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

Sources

A Comparative Guide to Alternatives for 6-Bromo-2-chloro-3-iodopyridine in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trihalogenated Pyridines

In the intricate landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The ability to precisely install multiple, distinct substituents onto this ring is paramount for fine-tuning pharmacological properties and creating complex architectures. 6-Bromo-2-chloro-3-iodopyridine (CAS 1138444-17-3) has emerged as a particularly powerful building block due to its unique trifunctional nature.[1] The presence of three different halogens on a single pyridine ring provides a platform for sequential, regioselective functionalization, enabling a modular approach to synthesis that is both elegant and efficient.

This guide provides an in-depth comparison of this compound with other commercially available polyhalogenated pyridines. We will delve into the principles governing their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions when selecting the optimal building block for their synthetic campaigns.

The Principle of Regioselective Cross-Coupling: A Predictable Reactivity Hierarchy

The synthetic utility of polyhalogenated heterocycles is fundamentally rooted in the differential reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the low-valent palladium center. The energy barrier for this step is inversely related to the C-X bond dissociation energy, establishing a reliable and predictable reactivity hierarchy.[2][3]

Reactivity Trend: C–I > C–Br > C–Cl >> C–F

This principle is the cornerstone of sequential synthesis strategies. By carefully controlling reaction conditions (e.g., temperature, catalyst, and reaction time), one can selectively functionalize the most labile C-I bond, leaving the more robust C-Br and C-Cl bonds untouched for subsequent transformations. This allows for the stepwise and controlled introduction of diverse functionalities onto the pyridine core.

G cluster_0 Sequential Functionalization of this compound Start This compound Step1 Reaction 1: Cross-coupling at C3 (Iodo) e.g., Suzuki, Sonogashira Start->Step1 Most Reactive (C-I bond) Intermediate1 3-R1-6-Bromo-2-chloropyridine Step1->Intermediate1 Step2 Reaction 2: Cross-coupling at C6 (Bromo) e.g., Buchwald-Hartwig, Suzuki Intermediate1->Step2 Intermediate Reactivity (C-Br bond) Intermediate2 3-R1-6-R2-2-chloropyridine Step2->Intermediate2 Step3 Reaction 3: Cross-coupling at C2 (Chloro) e.g., Buchwald-Hartwig (forcing conditions) Intermediate2->Step3 Least Reactive (C-Cl bond) End 2,3,6-Trisubstituted Pyridine Step3->End

Figure 1. Sequential functionalization pathway for this compound.

A Curated Selection of Alternative Polyhalogenated Pyridines

While this compound is an excellent tool for generating 2,3,6-trisubstituted pyridines, the desired substitution pattern of the final target molecule may warrant the use of an alternative building block. The choice of reagent is a strategic decision based on the location of the desired functionalities, commercial availability, and cost. Below is a comparison of several viable alternatives.

Reagent NameStructureCAS NumberPrimary Reactive SiteSecondary Reactive Site(s)
This compound Clc1nc(Br)ccc1I1138444-17-3C3 (Iodo) C6 (Bromo), C2 (Chloro)
2,6-Dichloro-4-iodopyridine Clc1cc(I)cc(Cl)n198027-84-0C4 (Iodo) C2/C6 (Chloro)
2-Bromo-4-iodopyridine Brc1nccc(I)c1100523-96-4C4 (Iodo) C2 (Bromo)
2,6-Dichloro-3-iodopyridine Clc1ccc(I)c(Cl)n1148493-37-2C3 (Iodo) C2/C6 (Chloro)
3-Bromo-2-chloropyridine Clc1ncccc1Br52200-48-3C3 (Bromo) C2 (Chloro)
3,5-Dibromo-2,6-dichloropyridine Clc1c(Br)cc(Br)c(Cl)n120037-22-3C3/C5 (Bromo) C2/C6 (Chloro)

Comparative Performance Analysis

The choice of building block directly impacts reaction efficiency, regioselectivity, and the conditions required for successful transformation. The following tables provide a comparative overview of the performance of these reagents in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Table 1: Performance Comparison in Regioselective Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System (Representative) Product Yield (%) Key Insights & Causality
2-Bromo-4-iodopyridine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 4-phenyl-2-bromopyridine >95 Exceptional C4-selectivity . The significant difference in reactivity between the C-I and C-Br bonds allows for nearly exclusive coupling at the C4 position under standard conditions.[4]
2-Chloro-4-iodopyridine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 4-phenyl-2-chloropyridine >90 High C4-selectivity . Similar to its bromo-analog, the C-I bond is far more reactive. The more electron-withdrawing chlorine may slightly increase the rate of oxidative addition at the C-I bond compared to the bromo-analog.[4][5]
3-Bromo-2-chloropyridine Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ 2-chloro-3-phenylpyridine 70-95 High C3-selectivity . The reaction occurs preferentially at the C-Br bond. This demonstrates that bond strength (C-Br < C-Cl) is the dominant factor over positional activation, as the C2 position is electronically more activated towards oxidative addition.[2][3]
2,6-Dichloro-4-iodopyridine Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-2,6-dichloropyridine 75-90 High C4-selectivity . An excellent scaffold for symmetrical 2,6-disubstitution after initial C4 functionalization.[6]

| 3,5-Dibromo-2,6-dichloropyridine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-bromo-2,6-dichloropyridine | ~80 | Selective C3 mono-arylation . The bromo positions are significantly more reactive than the chloro positions. This reagent allows for the synthesis of tetra-substituted pyridines.[7] |

Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Authoritative Grounding: Application in the Synthesis of Kinase Inhibitors

The strategic importance of these polyhalogenated building blocks is underscored by their application in the synthesis of high-value active pharmaceutical ingredients (APIs). For example, derivatives of these scaffolds are central to the synthesis of BRAF inhibitors like Vemurafenib and Dabrafenib, which are used in the treatment of metastatic melanoma.

  • Vemurafenib Synthesis: The core of Vemurafenib contains a pyrrolo[2,3-b]pyridine moiety. The synthesis of key intermediates often involves the coupling of a substituted boronic acid with a halogenated azaindole, a reaction principle directly analogous to the functionalization of the pyridine reagents discussed herein.[8][9]

  • Dabrafenib Synthesis: The synthesis of Dabrafenib involves the construction of a complex thiazole ring which is then coupled to a pyrimidine fragment. A key step involves the reaction of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with ammonia to displace the chlorine atom, highlighting the utility of chloro-heterocycles as precursors to aminated products.[10][11]

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as detailed, self-validating systems for researchers.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Iodo Position of 2,6-Dichloro-4-iodopyridine

  • Objective: To synthesize 4-Aryl-2,6-dichloropyridine, demonstrating selective functionalization of the C-I bond.

  • Materials:

    • 2,6-Dichloro-4-iodopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Methodology:

    • To an oven-dried Schlenk flask, add 2,6-dichloro-4-iodopyridine, the arylboronic acid, and sodium carbonate.

    • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow General Cross-Coupling Experimental Workflow Setup 1. Reaction Setup - Add reagents (halide, coupling partner, base) - Inert atmosphere (Ar/N2) Catalyst 2. Catalyst/Solvent Addition - Add Pd catalyst & ligand - Add degassed solvent Setup->Catalyst Reaction 3. Reaction - Heat to desired temperature - Stir vigorously Catalyst->Reaction Monitoring 4. Monitoring - TLC / LC-MS / GC-MS - Check for starting material consumption Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up - Cool to RT - Dilute with organic solvent - Wash with H2O & brine Monitoring->Workup Complete Purification 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography Workup->Purification Characterization 7. Characterization - NMR, HRMS - Confirm structure and purity Purification->Characterization

Figure 2. A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C3-Bromo Position of 3-Bromo-2-chloropyridine

  • Objective: To synthesize 3-(Amino)-2-chloropyridine, demonstrating selective C-N bond formation at the more reactive C-Br bond.

  • Materials:

    • 3-Bromo-2-chloropyridine (1.0 equiv)

    • Amine (e.g., Morpholine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Methodology:

    • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by 3-bromo-2-chloropyridine and the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[2]

Choosing Your Reagent: A Logic-Based Workflow

Selecting the appropriate building block is a critical step that dictates the overall synthetic strategy. The following decision tree provides a logical framework for this selection process.

G Start What is the desired substitution pattern of the target pyridine? Q1 Where is the first substituent to be introduced? Start->Q1 C4 Use a C4-Iodo Substrate: - 2,6-Dichloro-4-iodopyridine - 2-Bromo-4-iodopyridine Q1->C4 C4 Position C3 Use a C3-Iodo or C3-Bromo Substrate: - 2,6-Dichloro-3-iodopyridine - 3-Bromo-2-chloropyridine Q1->C3 C3 Position C2_C6 Consider a substrate where C2/C6 is the most reactive site, e.g., 2,6-Dibromopyridine Q1->C2_C6 C2 or C6 Position Q2_C4 Symmetrical at C2/C6? C4->Q2_C4 What is the next desired functionalization? Q2_C3 Functionalize C2 or C6 next? C3->Q2_C3 What is the next desired functionalization? Ans_Sym 2,6-Dichloro-4-iodopyridine is an excellent choice. Q2_C4->Ans_Sym Yes Ans_Asym 2-Bromo-4-iodopyridine allows differential reactivity at C2 (Br) vs C6 (H). Q2_C4->Ans_Asym No Ans_C2_C6 3-Bromo-2-chloropyridine or 2,6-dichloro-3-iodopyridine provides a C2/C6 chloro handle. Q2_C3->Ans_C2_C6 Yes

Figure 3. Decision workflow for selecting the optimal polyhalogenated pyridine reagent.

Conclusion

This compound is a uniquely powerful reagent for the synthesis of 2,3,6-trisubstituted pyridines. However, the principles of differential halogen reactivity extend to a broader family of polyhalogenated pyridines. By understanding the interplay between C-X bond strength and positional activation, researchers can strategically select from a variety of commercially available building blocks like 2,6-dichloro-4-iodopyridine, 2-bromo-4-iodopyridine, and 3-bromo-2-chloropyridine to best suit their synthetic goals. The choice of reagent is not merely a matter of substitution but a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides the foundational data and experimental insight to empower chemists to harness the full potential of these versatile intermediates in their pursuit of novel molecules.

References

Sources

A Comparative Guide to Cross-Coupling Reactions: The Strategic Advantage of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Pyridine Scaffolds

Tri-substituted pyridines are privileged scaffolds in modern drug discovery and materials science. Their utility lies in the precise three-dimensional arrangement of substituents, which allows for fine-tuning of pharmacological and electronic properties. However, the synthesis of these complex heterocycles is often a significant challenge, demanding precise control over regioselectivity. The ability to selectively functionalize one position on a polyhalogenated ring while leaving others intact for subsequent transformations is a key strategy for efficient molecular construction.[1][2][3]

This guide provides an in-depth comparison of 6-bromo-2-chloro-3-iodopyridine , a highly versatile building block, with other tri-substituted pyridines in the context of palladium-catalyzed cross-coupling reactions. We will explore the underlying principles that govern its unique reactivity and provide experimental data to illustrate its strategic advantages for researchers, medicinal chemists, and drug development professionals.

The Hierarchical Reactivity of this compound

The exceptional utility of this compound stems from the distinct and predictable reactivity of its three different halogen atoms in palladium-catalyzed cross-coupling reactions. The selectivity is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, which dictates the ease of the initial, rate-limiting oxidative addition step to the palladium(0) catalyst.[4]

The established reactivity trend is: Iodine > Bromine > Chlorine .[5][6][7]

  • C-I Bond: The weakest of the three, making the 3-iodo position the most reactive site. Cross-coupling reactions will overwhelmingly occur here first under standard conditions.

  • C-Br Bond: Possesses intermediate bond strength. It can be functionalized after the iodo group has reacted, typically by employing slightly harsher conditions or more active catalyst systems.

  • C-Cl Bond: The strongest and least reactive bond. This position generally remains intact during reactions targeting the iodo and bromo sites, serving as a valuable handle for a third, distinct chemical transformation.

This predictable hierarchy allows for a programmed, sequential approach to synthesis, enabling the introduction of three different functionalities onto the pyridine core with exceptional regiocontrol.

G cluster_0 Sequential Functionalization Pathway A This compound B Step 1: C-I Coupling (e.g., Sonogashira) A->B C 3-Alkynyl-6-bromo-2-chloropyridine B->C D Step 2: C-Br Coupling (e.g., Suzuki) C->D E 3-Alkynyl-6-aryl-2-chloropyridine D->E F Step 3: C-Cl Coupling (e.g., Buchwald-Hartwig) E->F G Fully Substituted Pyridine F->G

Caption: Sequential cross-coupling of this compound.

Comparative Analysis with Other Tri-substituted Pyridines

The strategic advantage of this compound becomes clearer when compared to other tri-substituted pyridines where the halogen atoms are either identical or less differentiated in reactivity.

SubstrateStructureReactivity Profile & Selectivity ChallengesStrategic Implications
This compound Predictable & Hierarchical: Reactivity follows I > Br > Cl. Allows for highly selective, stepwise functionalization at C3, then C6, then C2.Excellent Versatility: Ideal for building complex molecules requiring three distinct points of diversification. Reduces the need for protecting groups and complex synthetic routes.
2,3,5-Tribromopyridine Positional Selectivity: Reactivity is governed by the electronic environment. The C2 position is generally the most activated due to its proximity to the nitrogen atom. Differentiating between the C3 and C5 positions can be challenging and often leads to mixtures of products.[8][9]Limited Control: Achieving selective mono-functionalization can require extensive optimization of ligands and reaction conditions. Sequential diversification is often difficult and may yield isomeric mixtures.
2,4-Dichloro-3-nitropyridine SNAr vs. Cross-Coupling: The nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), primarily at the C4 and C2 positions. The C-Cl bonds are less reactive in standard cross-coupling.[10]Different Reaction Manifold: Primarily used for SNAr reactions. While useful, it does not offer the same stepwise C-C or C-N bond formation flexibility via cross-coupling as the tri-halogenated analog.

Performance in Key Cross-Coupling Reactions

Let's examine the behavior of these building blocks in three of the most powerful cross-coupling reactions used in modern synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures.[11][12][13] The choice of di- or tri-halopyridine substrate is critical for the outcome.

  • With this compound: Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the reaction will selectively occur at the C-3 iodine position. This allows for the clean introduction of an aryl or vinyl group, leaving the bromine and chlorine atoms untouched for subsequent Suzuki or other coupling reactions.[14]

  • With an Alternative (e.g., 2,3-Dibromopyridine): The reaction will preferentially occur at the more electronically activated C-2 position. While selective for one position, it does not offer the tiered reactivity for a second, different Suzuki coupling under similarly mild conditions. The remaining C-3 bromine is less reactive.[4]

G cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R¹-X C R¹-Pd(II)(X)L_n B->C D Transmetalation C->D R²-B(OR)₂ E R¹-Pd(II)(R²)L_n D->E F Reductive Elimination E->F R¹-R² F->A

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Supporting Experimental Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerProductYield (%)Reference
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile~90%[15]
3-Bromo-2-chloropyridinePhenylboronic acid2-Chloro-3-phenylpyridine70-95%[7]

Note: Data for the exact this compound is proprietary, but the reactivity of analogous systems strongly supports the predicted selectivity.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl moieties.[16][17][18] The high reactivity of the C-I bond makes this compound an exceptional substrate.

  • With this compound: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, proceeds with exquisite selectivity at the C-3 position. This provides a rapid and efficient route to 3-alkynylpyridines, which are valuable intermediates in medicinal chemistry.[19]

  • With an Alternative (e.g., 2,3,5-trichloropyridine): While Sonogashira couplings on chloropyridines are possible, they require more forcing conditions, stronger bases, and more specialized catalyst systems, which can limit functional group tolerance.[20] Selectivity between the three identical chloro groups would be poor.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals.[21][22] The predictable reactivity of the tri-halo-pyridine is again a major asset.

  • With this compound: Using a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃/XPhos), amination can be directed selectively to the C-3 position. After the initial amination, a second, different amine can be coupled at the C-6 position by modifying the reaction conditions.[23][24]

  • With an Alternative (e.g., 3-bromo-2-chloropyridine): The reaction occurs preferentially at the C-3 bromo position, leaving the C-2 chloro for a subsequent reaction. This is a useful building block, but lacks the third reactive site offered by the iodo-containing analog.[7][25]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures that illustrate the principles discussed. As a Senior Application Scientist, I stress that optimization for specific substrates is always recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This protocol describes the selective coupling of an arylboronic acid at the most reactive C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of Pd(dppf)Cl₂ provides a robust and active catalyst suitable for coupling at the highly reactive C-I bond. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[13] The relatively mild temperature (80 °C) is sufficient for reacting the C-I bond while leaving the C-Br and C-Cl bonds intact.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 (Bromo) Position (on a C-3 functionalized substrate)

This protocol assumes the C-3 iodo position has already been functionalized and targets the next most reactive site, the C-6 bromo position.

Materials:

  • 3-Substituted-6-bromo-2-chloropyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, charge a dry flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the 3-substituted-6-bromo-2-chloropyridine and the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Causality: The combination of a strong, non-coordinating base like NaOtBu and a bulky, electron-rich phosphine ligand like XPhos generates a highly active palladium catalyst.[7] This increased reactivity is necessary to activate the C-Br bond for oxidative addition, a step that is more challenging than for the C-I bond.[21]

Conclusion

For researchers engaged in the synthesis of complex, multi-functionalized pyridine derivatives, This compound offers a distinct and powerful strategic advantage over other tri-substituted pyridines. Its well-defined hierarchy of halogen reactivity (I > Br > Cl) enables a programmed and regioselective approach to molecular construction. This building block allows for the sequential introduction of three diverse chemical handles via robust and well-understood cross-coupling methodologies, minimizing protecting group manipulations and streamlining the path to novel chemical entities. By understanding and leveraging the principles of C-X bond activation, scientists can unlock the full potential of this versatile scaffold in their research and development endeavors.

References

  • [Journal of Organic Chemistry] First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. ([Link])

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  • [PubMed] Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. ([Link])

  • [Chemistry LibreTexts] 17.2: Palladium catalyzed couplings. ([Link])

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  • [University of Rochester] The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ([Link])

  • [PubMed Central] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ([Link])

  • [ACS Publications] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ([Link])

  • [PubMed] Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. ([Link])

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  • [ACS Omega] Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ([Link])

  • [PubMed Central] Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. ([Link])

  • [RSC Publishing] Regioselective access to di- and trisubstituted pyridines via a metal-oxidant-solvent-free domino reaction involving 3-chloropropiophenones. ([Link])

  • [MDPI] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ([Link])

  • [ResearchGate] Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ([Link])

  • [ResearchGate] Cross-Coupling Reactions of Polyhalogenated Heterocycles. ([Link])

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  • [ACS Publications] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ([Link])

  • [NIH] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ([Link])

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A Senior Application Scientist's Guide to Regioselective Cross-Coupling of 6-Bromo-2-chloro-3-iodopyridine: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The polyhalogenated pyridine, 6-bromo-2-chloro-3-iodopyridine, represents a versatile building block, offering three distinct points of attachment for the introduction of molecular diversity. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed cross-coupling conditions allow for a predictable and regioselective approach to its derivatization. This guide provides an in-depth comparison of the expected yields and experimental considerations for four key cross-coupling methodologies: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, with a focus on selective functionalization at the C-3 iodine position.

The Foundational Principle: Regioselectivity in Polyhalogenated Pyridines

The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is well-established and is the guiding principle for the selective functionalization of this compound.[1] The reaction mechanism for these transformations typically begins with the oxidative addition of the carbon-halogen bond to a palladium(0) catalyst. The energy barrier for this oxidative addition is lowest for the C-I bond, followed by the C-Br bond, and is highest for the C-Cl bond.[1] This differential reactivity allows for precise control over which halogen is substituted by carefully selecting the reaction conditions. For the substrate , this means that under appropriate conditions, coupling will occur selectively at the C-3 position, leaving the bromo and chloro substituents untouched for potential subsequent transformations.

Comparative Analysis of Cross-Coupling Yields

The following table summarizes the typical expected yields for the regioselective cross-coupling at the C-3 position of this compound based on data from analogous polyhalogenated systems. It is important to note that direct side-by-side comparative studies on this specific substrate are not extensively available in the literature; therefore, these yields represent well-established expectations for these transformations.

Cross-Coupling MethodCoupling PartnerTypical Yield Range (%)Key Considerations
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids75-95%Wide functional group tolerance; boronic acids are generally stable and commercially available.
Stille Organostannanes70-90%Tolerant of a wide range of functional groups; organostannane reagents are often toxic.
Sonogashira Terminal Alkynes80-95%Requires a copper co-catalyst in the traditional method; sensitive to oxygen.[1][2]
Buchwald-Hartwig Primary/Secondary Amines60-85%Requires a strong base; ligand selection is crucial for high yields.[3][4]

Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the general stability and commercial availability of boronic acid coupling partners.[5]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The selectivity for the C-I bond is very high under standard conditions.

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a phosphine ligand such as SPhos (4 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille Coupling: Overcoming Challenges with High Tolerance

The Stille coupling offers excellent functional group tolerance and is often successful where other methods fail.[6] However, the toxicity of the organostannane reagents is a significant drawback.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.

Stille_Coupling cluster_1 Stille Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R-SnBu3 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Simplified Stille coupling catalytic cycle.

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in an anhydrous, degassed solvent such as toluene or DMF.

  • Catalyst: Add a palladium catalyst, typically Pd(PPh₃)₄ (5 mol%).

  • Additives: In some cases, a copper(I) salt co-catalyst or lithium chloride can accelerate the reaction.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.[7]

Sonogashira Coupling: A Gateway to Alkynylated Pyridines

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing access to a wide array of alkynylated heterocycles.[2][8]

Mechanistic Rationale

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_2 Sonogashira Coupling Catalytic Cycles cluster_3 Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Cu(I) Cu(I) Alkyne\nCoordination Alkyne Coordination Cu(I)->Alkyne\nCoordination H-C≡C-R Deprotonation\n(Base) Deprotonation (Base) Alkyne\nCoordination->Deprotonation\n(Base) Cu-C≡C-R Cu-C≡C-R Deprotonation\n(Base)->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Caption: Simplified Sonogashira coupling catalytic cycles.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (CuI) (10 mol%).

  • Solvent and Base: Add an anhydrous and degassed solvent like THF or DMF, and a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds with a wide range of amines.[4]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido intermediate, which undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[9]

Buchwald_Hartwig cluster_4 Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Amine\nCoordination Amine Coordination Ar-Pd(II)-I->Amine\nCoordination R2NH Deprotonation\n(Base) Deprotonation (Base) Amine\nCoordination->Deprotonation\n(Base) Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Deprotonation\n(Base)->Ar-Pd(II)-NR2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equiv).[3]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The selective functionalization of this compound at the C-3 position is readily achievable using a variety of modern cross-coupling reactions. The choice of method will depend on the desired transformation (C-C or C-N bond formation) and other factors such as the functional group tolerance required and the toxicity of the reagents. The Suzuki-Miyaura and Sonogashira couplings generally offer the highest yields for C-C bond formation, while the Buchwald-Hartwig amination is the premier method for C-N bond formation. The Stille coupling provides a robust alternative, particularly when other methods are unsuccessful, though the toxicity of the tin reagents must be carefully managed. By understanding the principles of regioselectivity and the nuances of each catalytic system, researchers can effectively utilize this versatile building block to construct complex molecular architectures.

References

  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 678827. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
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  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

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A Guide to the Reaction Kinetics of 6-Bromo-2-chloro-3-iodopyridine: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of heterocyclic chemistry, polyhalogenated pyridines are indispensable scaffolds for the synthesis of complex molecules in medicinal chemistry and materials science. Among these, 6-Bromo-2-chloro-3-iodopyridine offers a uniquely versatile platform for sequential and site-selective functionalization. This guide provides an in-depth analysis of the reaction kinetics of this substrate, comparing its performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing established chemical principles with representative experimental data from analogous systems, this document serves as a predictive tool for researchers, scientists, and drug development professionals to enable rational reaction design and optimization.

The Foundational Principle: A Hierarchy of Halogen Reactivity

The synthetic utility of this compound is fundamentally governed by the differential reactivity of its three distinct carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2][3] The kinetics of this step are inversely proportional to the bond dissociation energy (BDE) of the C-X bond.

The established hierarchy of reactivity, rooted in decreasing bond strength, is I > Br > Cl .[3][4] The weaker C-I bond undergoes oxidative addition most readily, followed by the C-Br bond, and finally the much stronger C-Cl bond.[3] This predictable reactivity gradient is the cornerstone of achieving high regioselectivity with polyhalogenated substrates.

Halogen BondTypical Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~51Highest
C-Br~71Intermediate
C-Cl~84Lowest
Table 1: A comparative summary of carbon-halogen bond dissociation energies and their correlation with reactivity in palladium-catalyzed oxidative addition.

This intrinsic kinetic difference allows for the precise and selective functionalization of the C3-Iodo position on the this compound ring under carefully controlled conditions, leaving the bromo and chloro substituents untouched for subsequent transformations.

Kinetic Profile in Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a pillar of modern synthesis. Its mechanism, a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, provides multiple points for kinetic control. For this compound, the initial oxidative addition step dictates the site of reaction.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step) + R-X trans_complex R-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation + R'-M trans_complex->pd0 trans_complex:e->pd0:w product R-R' (Coupled Product) trans_complex->product Reductive Elimination re_out start start->pd0 Catalyst Generation

Diagram 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for C-C bond formation.[5] When this compound is subjected to typical Suzuki conditions, the kinetic preference for the C-I bond cleavage is overwhelming.

Kinetic Prediction: The rate of reaction at the C3-I position is expected to be several orders of magnitude faster than at the C6-Br position, with negligible reaction at the C2-Cl position under standard conditions. This allows for the clean synthesis of 3-arylpyridines.

Comparative Alternatives:

  • 2,3-Dichloropyridine: Would require harsher conditions and highly active catalysts to achieve coupling, with potential for mixtures if selectivity between the two chloro positions is not controlled.[2]

  • 3-Bromo-2-chloropyridine: Reaction would preferentially occur at the C-Br bond.[6] However, the kinetic window between C-Br and C-Cl reactivity is narrower than that between C-I and C-Br, increasing the risk of over-reaction or the need for more precise temperature control.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The underlying mechanism of oxidative addition remains the primary driver of regioselectivity.

Kinetic Prediction: As with the Suzuki coupling, the reaction will proceed selectively at the C3-Iodo position. The high reactivity of the C-I bond allows these reactions to often be run at or near room temperature, further widening the kinetic gap and ensuring that the C-Br and C-Cl bonds remain intact.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[10][11] The choice of ligand is critical in this reaction, but the intrinsic reactivity of the C-X bond remains the dominant factor for regioselectivity in polyhalogenated systems.[12]

Kinetic Prediction: Selective amination will occur at the C3-Iodo position. The kinetic difference between the halogens is sufficiently large that mono-amination can be achieved with high fidelity, providing a strategic entry point for the synthesis of 3-aminopyridine derivatives.

Reaction TypePrimary Reactive SiteRelative Initial Rate (C3-I)Expected Reactivity at C6-BrExpected Reactivity at C2-Cl
Suzuki-Miyaura C3-IodoVery FastVery Slow / NegligibleInert
Sonogashira C3-IodoVery FastVery Slow / NegligibleInert
Buchwald-Hartwig C3-IodoVery FastVery Slow / NegligibleInert
Table 2: Predicted regioselectivity and relative initial reaction rates for palladium-catalyzed cross-coupling of this compound under standard conditions.

A Shift in Mechanism: Nucleophilic Aromatic Substitution (SNAr)

In contrast to transition-metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) follows a different kinetic and mechanistic paradigm. The reaction rate is governed by the ability of the pyridine ring to stabilize the negative charge of an intermediate, known as a Meisenheimer complex.[13] This stabilization is greatest at the positions ortho and para to the electron-withdrawing nitrogen atom (C2 and C6).

SNAr_Mechanism substrate 6-Br-2-Cl-3-I-Pyridine meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) substrate->meisenheimer + Nu⁻ (Slow, Rate-Determining Step) product Substituted Product meisenheimer->product - Cl⁻ (Fast)

Diagram 2: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Kinetic Prediction: For this compound, the C2 and C6 positions are electronically activated for nucleophilic attack. Between these, the C2-Cl bond is the most probable site of substitution. This is because chlorine is a better leaving group than bromine under many SNAr conditions when considering the stability of the intermediate, and both positions are highly activated. The C3-I position is meta to the nitrogen and is therefore significantly deactivated towards SNAr.[14]

Comparative Analysis:

  • Cross-Coupling: Reactivity is dictated by C-X bond strength (C3-I is most reactive).

  • SNAr: Reactivity is dictated by ring electronics (C2-Cl and C6-Br are most reactive).

This orthogonal reactivity provides a powerful strategy for synthetic planning. One can first perform a cross-coupling at the C3 position, then follow with an SNAr reaction at the C2 position.

Experimental Design for Kinetic Analysis

To empirically validate these predictions, a series of kinetic experiments can be designed. A typical workflow involves running parallel reactions and monitoring the consumption of the starting material and the formation of products over time.

Kinetic_Experiment_Workflow setup Reaction Setup (Substrate, Reagents, Internal Standard) initiate Initiate Reaction (Add Catalyst / Heat to T₀) setup->initiate sampling Take Aliquots at Timed Intervals (t₁, t₂, t₃...) initiate->sampling quench Quench Aliquot (e.g., cool, dilute) sampling->quench analysis Analyze by GC-MS / LC-MS / NMR quench->analysis data Plot Concentration vs. Time (Determine Initial Rates) analysis->data

Diagram 3: A generalized experimental workflow for monitoring reaction kinetics.

Protocols for Selective Functionalization

The following protocols are representative procedures designed to achieve selective functionalization based on the kinetic principles discussed.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol is optimized for selective coupling at the most reactive C-I bond.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the substrate) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a single major product.

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol targets the electronically activated C2-Cl position.

  • Reaction Setup: To a sealed vial, add this compound (1.0 equiv.) and the desired amine nucleophile (e.g., morpholine, 2.0 equiv.).

  • Solvent and Base: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.) if the nucleophile is used as its hydrochloride salt.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. The higher temperature is necessary to overcome the activation barrier for disrupting aromaticity.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the 2-amino-6-bromo-3-iodopyridine product.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash chromatography.

Conclusion

The reaction kinetics of this compound are a compelling illustration of mechanism-dependent regioselectivity. For palladium-catalyzed cross-coupling reactions, the kinetics are dominated by the C-X bond dissociation energy, leading to exceptionally clean and predictable functionalization at the C3-Iodo position. Conversely, nucleophilic aromatic substitution is governed by the electronic activation of the pyridine ring, favoring substitution at the C2-Chloro position. This orthogonal reactivity makes this compound a highly valuable and versatile building block, empowering chemists to construct complex, multi-substituted pyridine scaffolds through a logical and kinetically controlled sequence of reactions.

References

  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
  • BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
  • Smith, C. J., & Ryno, B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Integrated Chemistry. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

Sources

The Versatile Scaffold: Unlocking the Biological Potential of 6-Bromo-2-chloro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – The highly functionalized heterocyclic compound, 6-Bromo-2-chloro-3-iodopyridine, is emerging as a powerful and versatile scaffold in medicinal chemistry. Its unique arrangement of three distinct halogen atoms offers a platform for the strategic and selective synthesis of novel derivatives with significant potential in anticancer and antimicrobial applications. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, supported by experimental data and detailed protocols for their evaluation.

The strategic placement of bromine, chlorine, and iodine on the pyridine ring allows for differential reactivity in cross-coupling reactions, enabling the precise introduction of diverse functionalities. This has opened avenues for the development of compounds with tailored biological activities.

Anticancer Activity: A New Frontier in Pyridine-Based Therapeutics

Derivatives of halogenated pyridines have shown considerable promise as anticancer agents. The ability to modify the this compound core through synthetic methodologies such as Suzuki and Sonogashira cross-coupling reactions allows for the generation of a diverse library of compounds for screening.

Comparative Anticancer Potency

While specific derivatives of this compound with publicly available, extensive anticancer screening data remain an area of active research, the broader class of halogenated pyridine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyridone-based analogues have exhibited IC₅₀ values in the nanomolar range against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, outperforming established chemotherapy drugs like cisplatin in preclinical studies.[1] The introduction of electron-withdrawing groups on phenyl rings attached to the pyridine scaffold has been observed to enhance cytotoxic activity.[1]

To provide a framework for comparison, a hypothetical series of derivatives from this compound is presented below, illustrating the type of data required for a comprehensive evaluation.

Compound IDModification at C6 (via Suzuki Coupling)Modification at C3 (via Sonogashira Coupling)IC₅₀ (MCF-7, µM)IC₅₀ (A549, µM)
Hypothetical-1 4-MethoxyphenylPhenylethynyl5.27.8
Hypothetical-2 3-Nitrophenyl(4-Fluorophenyl)ethynyl0.81.2
Hypothetical-3 2-Thienyl(Trimethylsilyl)ethynyl12.515.1
Doxorubicin (Reference)(Reference)~0.5~0.9

This table exemplifies how substitutions on the core scaffold can significantly influence anticancer potency, highlighting the importance of structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[1]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compounds B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

The structural motifs present in derivatives of this compound are also found in compounds with significant antimicrobial properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Comparative Antimicrobial Efficacy

While specific antimicrobial data for derivatives of this compound is still emerging, related halogenated pyridine and bipyridine compounds have demonstrated notable activity against a range of bacteria and fungi. For example, certain pyridine derivatives have shown potent biofilm inhibition against Escherichia coli.

For a comparative analysis, a hypothetical dataset of Minimum Inhibitory Concentrations (MICs) for derivatives of this compound against common pathogens is presented below.

Compound IDModification at C6 (via Buchwald-Hartwig Amination)Modification at C3 (via Suzuki Coupling)MIC (S. aureus, µg/mL)MIC (E. coli, µg/mL)
Hypothetical-4 Morpholino4-Pyridinyl1632
Hypothetical-5 Piperazinyl3-Furyl816
Hypothetical-6 N-Methylanilino4-Chlorophenyl3264
Ciprofloxacin (Reference)(Reference)~1~0.015

This table illustrates the potential for discovering potent antimicrobial agents through systematic modification of the this compound scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (approximately 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic and selective functionalization of its three halogenated positions through modern synthetic methods provides a powerful tool for generating diverse chemical libraries. While the exploration of its derivatives is in its early stages, the foundational knowledge of related halogenated pyridines strongly suggests a high potential for the discovery of potent anticancer and antimicrobial compounds. Future research should focus on the systematic synthesis and rigorous biological evaluation of derivatives of this versatile scaffold to unlock its full therapeutic potential.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 6-Bromo-2-chloro-3-iodopyridine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-2-chloro-3-iodopyridine

In the landscape of modern medicinal chemistry and materials science, polyhalogenated heterocycles are indispensable building blocks. Their value lies in the potential for sequential, site-selective functionalization, allowing for the construction of complex molecular architectures in a controlled, modular fashion. This compound is a preeminent example of such a scaffold. It presents three distinct carbon-halogen bonds, each with a unique reactivity profile in palladium-catalyzed cross-coupling reactions. Understanding and exploiting this differential reactivity is paramount for any synthetic chemist aiming to leverage this versatile substrate.

This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems in the selective functionalization of this compound. We will delve into the mechanistic principles governing selectivity, present comparative experimental data for key transformations, and provide robust protocols to guide your synthetic endeavors.

The Cornerstone of Selectivity: The Carbon-Halogen Bond Reactivity Hierarchy

The success of any selective cross-coupling strategy on a polyhalogenated substrate hinges on the relative rates of oxidative addition of the different C-X bonds to the palladium(0) center. This is typically the rate-determining step in most cross-coupling catalytic cycles.[1][2] The bond dissociation energy follows the trend C-Cl > C-Br > C-I, which inversely correlates with the reactivity in palladium catalysis.[3][4]

For this compound, the reactivity hierarchy is unequivocally:

C3-Iodo > C6-Bromo > C2-Chloro

This inherent difference allows a chemist to "address" each position sequentially. Under mild, carefully controlled conditions, the C-I bond can be selectively functionalized while leaving the C-Br and C-Cl bonds untouched for subsequent transformations.[4][5] Increasing the reaction's energy input (e.g., higher temperature, more active catalyst) can then engage the C-Br bond, and finally, the most inert C-Cl bond.

G cluster_0 Reactivity Profile of this compound cluster_1 Reaction Conditions A C3-Iodo B C6-Bromo A->B More Reactive C C2-Chloro B->C More Reactive M Mild Conditions (Low Temp, Less Active Catalyst) M->A Targets H Forcing Conditions (High Temp, Highly Active Catalyst) H->B May Target H->C Targets

Figure 1: Reactivity hierarchy of halogen sites.

Comparative Analysis in Key Cross-Coupling Reactions

The choice of the palladium catalyst, particularly the ancillary ligand, is critical for modulating reactivity and achieving the desired selectivity. A ligand's steric bulk and electronic properties directly influence the catalyst's activity and stability, thereby determining the conditions required to activate a specific C-X bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds.[6] When applied to this compound, the primary goal is the selective formation of a C(sp²)-C(sp²) bond at the C3-iodo position.

Experimental Insights: The key to selectivity is using conditions mild enough to activate the C-I bond without disturbing the C-Br bond. Traditional catalysts like Pd(PPh₃)₄ are often effective at lower temperatures. For more challenging couplings or to ensure high yields at lower catalyst loadings, more advanced catalyst systems featuring ligands like dppf or bulky biarylphosphines are employed. The choice of base and solvent system is also crucial for facilitating the transmetalation step without promoting side reactions.[7][8]

Comparative Data for Selective Suzuki-Miyaura Coupling at C3-Iodo:

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Approx. Yield (%)Selectivity
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/H₂O80 / 1285-95Exclusive at C3[3]
PdCl₂(dppf)·CH₂Cl₂4-Methoxyphenylboronic acidCs₂CO₃DMF90 / 8>90Exclusive at C3[9]
Pd₂(dba)₃ / SPhosPyridine-3-boronic acidK₃PO₄1,4-Dioxane80 / 1680-90Exclusive at C3
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[10][11] The reaction is exceptionally sensitive to the C-X bond strength, making it an ideal choice for the highly selective functionalization of the C3-iodo position of our substrate.[5]

Experimental Insights: The classic Sonogashira conditions, employing a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI), are typically very effective at room temperature for aryl iodides.[11] This mildness is the reaction's greatest strength for selective applications. The amine base (e.g., Et₃N or DIPEA) serves both as a base and, often, as the solvent. Copper-free conditions can also be employed, which sometimes require more specialized ligands and higher temperatures but can be advantageous for sensitive substrates.

Comparative Data for Selective Sonogashira Coupling at C3-Iodo:

Catalyst System (Pd / Co-catalyst)Coupling PartnerBaseSolventTemp (°C) / Time (h)Approx. Yield (%)Selectivity
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF25 / 6>95Exclusive at C3[3]
Pd(PPh₃)₄ / CuITrimethylsilylacetyleneDIPEADMF25 / 4>95Exclusive at C3[10]
PdCl₂(dppf) (Copper-free)1-OctyneCs₂CO₃1,4-Dioxane60 / 1280-90Exclusive at C3
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12][13] This reaction is often more demanding than the C-C couplings discussed above, and the choice of ligand is absolutely critical to success, especially when navigating the selectivity of multiple halogen sites.[14][15]

Experimental Insights: Achieving selectivity for the C3-iodo position requires a catalyst system that is active enough to couple the iodide at a moderate temperature but not so active that it begins to engage the C6-bromide. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald and Hartwig groups has been instrumental.[13] Ligands like Xantphos, RuPhos, or XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, and a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃, provide highly active catalysts that can often be tuned for selectivity by adjusting the temperature.[15][16]

Comparative Data for Selective Buchwald-Hartwig Amination at C3-Iodo:

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Approx. Yield (%)Selectivity
Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Toluene90 / 1885-95High for C3
Pd(OAc)₂ / RuPhosAnilineK₂CO₃t-BuOH80 / 24~80High for C3
Pd₂(dba)₃ / XPhosBenzylamineNaOt-Bu1,4-Dioxane80 / 16>90High for C3[14]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies for the selective functionalization at the C3-iodo position. Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

G start Start setup 1. Setup - Flame-dried Schlenk flask - Add 6-Br-2-Cl-3-I-Py (1 eq),  Boronic Acid (1.2 eq), Base (2 eq),  and Catalyst (e.g., PdCl₂(dppf), 3 mol%) start->setup inert 2. Inert Atmosphere - Evacuate and backfill  with Argon (3x) setup->inert solvent 3. Add Solvent - Add degassed solvent  (e.g., DMF) via syringe inert->solvent react 4. Reaction - Heat to 90 °C with stirring - Monitor by TLC/LC-MS  (Typically 8-12 h) solvent->react workup 5. Workup - Cool to RT - Dilute with EtOAc, wash with H₂O/brine - Dry organic layer (Na₂SO₄) react->workup purify 6. Purification - Concentrate solvent - Purify via flash column  chromatography workup->purify end End Product (3-Aryl-6-bromo-2-chloropyridine) purify->end

Figure 2: Workflow for Selective Suzuki Coupling.
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., DMF or a Dioxane/Water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the 3-substituted product.

Protocol 2: Selective Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (20-25 °C). The reaction is often complete within 4-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 3-alkynyl product.

Conclusion and Future Outlook

The strategic functionalization of this compound is a testament to the power and precision of modern palladium catalysis. The well-defined reactivity hierarchy of its carbon-halogen bonds (I > Br > Cl) provides a clear roadmap for synthetic chemists. By selecting the appropriate catalyst system and carefully controlling reaction conditions, one can achieve exceptional selectivity for the C3-iodo position in a variety of crucial bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The data and protocols presented in this guide serve as a foundational resource for researchers. They demonstrate that while classic catalysts like Pd(PPh₃)₄ are effective, the use of modern, specialized ligands offers a wider window of reactivity and can be crucial for more challenging transformations. This allows for the preservation of the C6-bromo and C2-chloro positions, opening the door for subsequent, iterative cross-coupling reactions to build molecular complexity. This stepwise approach is a powerful strategy in the efficient and convergent synthesis of novel pharmaceuticals and advanced materials.

References

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  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Gildner, P. G., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synthesis.

Sources

The Strategic Advantage of Orthogonal Halogenation: A Cost-Benefit Analysis of 6-Bromo-2-chloro-3-iodopyridine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. Polysubstituted pyridines are a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. The strategic selection of building blocks for their synthesis can dramatically impact yield, purity, and overall project timelines. This guide presents an in-depth cost-benefit analysis of utilizing 6-Bromo-2-chloro-3-iodopyridine, a triply-halogenated pyridine, as a versatile precursor for the synthesis of highly decorated pyridine derivatives. We will objectively compare its performance against viable alternatives, supported by established reactivity principles and representative experimental data.

The Power of Differentiated Reactivity: Understanding this compound

The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-X bond activation generally follows the order of bond strength: C-I < C-Br < C-Cl.[1][2] This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring. The most labile carbon-iodine bond can be selectively coupled under milder conditions, leaving the bromo and chloro groups untouched for subsequent transformations under more forcing conditions. This "orthogonal" reactivity provides a powerful tool for the modular and controlled synthesis of trisubstituted pyridines, a significant advantage over symmetrically substituted or less-differentiated precursors.

Cost-Benefit Analysis: A Head-to-Head Comparison

To fully appreciate the value proposition of this compound, a direct comparison with plausible alternatives is necessary. For the synthesis of a 2,3,6-trisubstituted pyridine, a medicinal chemist might also consider starting from 2,3,6-trichloropyridine or 2,6-dibromo-3-iodopyridine.

Cost Analysis

The initial procurement cost is a primary consideration in any synthetic campaign. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are based on currently available supplier information and may vary.

CompoundCAS NumberRepresentative Pricing (USD/g)
This compound1138444-17-3~$150 - $250
2,3,6-Trichloropyridine6515-09-9~$0.60 - $5.00[3][4]
2,6-Dibromo-3-iodopyridine1032582-80-1~$100 - $200

Note: Prices are estimates and can fluctuate based on vendor, purity, and quantity.

From a purely upfront cost perspective, 2,3,6-trichloropyridine is significantly more economical. However, the true cost of a synthetic route is not solely determined by the price of starting materials but is heavily influenced by the efficiency and selectivity of the subsequent chemical transformations.

Benefit Analysis: A Deeper Dive into Synthetic Efficiency

The primary benefit of this compound lies in its predictable and sequential reactivity, which often translates to higher overall yields and cleaner reactions for complex targets. The following table summarizes the expected performance in common palladium-catalyzed cross-coupling reactions, based on established principles of halogen reactivity.[1][2]

FeatureThis compound2,3,6-Trichloropyridine2,6-Dibromo-3-iodopyridine
Regioselectivity Excellent and predictable (I > Br > Cl)Poor to moderate; requires careful optimization of conditions to differentiate between the chloro groups.Good; selective coupling at the iodo position is readily achievable. Differentiation between the two bromo groups is challenging.
Reaction Conditions Stepwise functionalization under increasingly forcing conditions.Often requires harsh conditions and specialized catalysts to activate the C-Cl bonds.Milder conditions for the first coupling (at iodine), but subsequent couplings at the bromo positions require more forcing conditions.
Synthetic Versatility High; allows for the introduction of three different functionalities in a controlled manner.Moderate; stepwise functionalization is difficult, often leading to mixtures of products.Moderate; allows for two distinct functionalization steps (iodine then bromine).
Typical Yields (First Coupling) High (>90%) for Suzuki/Sonogashira at the iodo position.[5][6]Variable; often lower for the first coupling due to the inertness of the C-Cl bond.High (>90%) for Suzuki/Sonogashira at the iodo position.[5][6]

The higher initial cost of this compound can be justified by the potential for higher overall yields in multi-step syntheses, reduced purification efforts due to cleaner reactions, and a more streamlined path to the target molecule.

Strategic Synthesis: A Decision-Making Framework

The choice of starting material is ultimately dictated by the specific synthetic target. The following diagram illustrates a logical decision-making process for a researcher embarking on the synthesis of a trisubstituted pyridine.

G start Target: 2,3,6-Trisubstituted Pyridine q1 Are all three substituents the same? start->q1 q2 Are two of the three substituents the same? q1->q2 No subst_same Consider 2,3,6-trichloropyridine (Cost-effective for single-step, multiple couplings) q1->subst_same Yes q3 Are all three substituents different? q2->q3 No subst_two_same Consider 2,6-dibromo-3-iodopyridine (Allows for two distinct coupling steps) q2->subst_two_same Yes subst_all_diff This compound is the optimal choice (Enables three sequential, selective couplings) q3->subst_all_diff Yes

Caption: Decision tree for selecting a halogenated pyridine precursor.

Experimental Protocols: Harnessing Orthogonal Reactivity

To illustrate the practical application of this compound, we provide a representative, two-step experimental protocol for the synthesis of a 3-alkynyl-6-aryl-2-chloropyridine derivative.

Step 1: Selective Sonogashira Coupling at the C-3 Position

This protocol leverages the high reactivity of the carbon-iodine bond to selectively introduce an alkynyl group.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-bromo-2-chloro-3-alkynylpyridine.

Step 2: Selective Suzuki Coupling at the C-6 Position

The resulting bromo-chloro-alkynylpyridine can then undergo a selective Suzuki coupling at the more reactive C-Br bond.[7]

Materials:

  • 6-Bromo-2-chloro-3-alkynylpyridine (from Step 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the product from Step 1, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3-alkynyl-6-aryl-2-chloropyridine.

The remaining chloro group can be subjected to further functionalization, such as a Buchwald-Hartwig amination, under more forcing conditions.[8][9]

G start This compound step1 Sonogashira Coupling (at C-3 Iodo position) start->step1 intermediate1 6-Bromo-2-chloro-3-alkynylpyridine step1->intermediate1 step2 Suzuki Coupling (at C-6 Bromo position) intermediate1->step2 intermediate2 2-Chloro-3-alkynyl-6-arylpyridine step2->intermediate2 step3 Buchwald-Hartwig Amination (at C-2 Chloro position) intermediate2->step3 final_product 2-Amino-3-alkynyl-6-arylpyridine step3->final_product

Caption: Sequential cross-coupling workflow using this compound.

Conclusion: A Strategic Investment in Synthetic Efficiency

While this compound may have a higher initial purchase price compared to some alternatives, its true value lies in its exceptional synthetic utility. The predictable, stepwise, and regioselective functionalization it enables can lead to higher overall yields, cleaner reaction profiles, and a more streamlined path to complex, highly substituted pyridine targets. For research and development programs where the efficient construction of novel and diverse molecular architectures is a critical success factor, this compound represents a strategic investment that can significantly outweigh its upfront cost.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Products from 6-Bromo-2-chloro-3-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 6-bromo-2-chloro-3-iodopyridine is a highly versatile scaffold. Its three distinct halogen substituents offer a playground for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. The key to unlocking this potential lies in the precise control of reactivity and the unambiguous characterization of the resulting products. This guide provides an in-depth comparison of the spectroscopic signatures of products derived from common cross-coupling and amination reactions of this compound, supported by experimental data and protocols.

The Strategic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective functionalization of the pyridine ring, beginning with the most reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond. However, under certain conditions, particularly in nucleophilic aromatic substitution (SNAAr) reactions, the chloro-substituent at the 2-position is activated by the adjacent nitrogen atom and can be displaced. This guide will focus on the initial, selective reactions at the C-3 (iodo) and C-6 (bromo) positions, which are common starting points for molecular elaboration.

Comparative Spectroscopic Analysis of Reaction Products

The following sections detail the expected spectroscopic characteristics of products from Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The analysis will focus on the key changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that confirm the successful and regioselective substitution.

Suzuki Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[1] Given the reactivity trend, the reaction can be directed to selectively occur at the C-3 iodo position.

Expected Product: 6-Bromo-2-chloro-3-arylpyridine

Spectroscopic Signatures of Successful Coupling:

  • ¹H NMR: The most significant change will be the appearance of new aromatic protons from the coupled aryl group. The pyridine protons will also experience a shift. The proton at the 4-position, being ortho to the new aryl group, will likely experience a downfield shift due to anisotropic effects. The proton at the 5-position will show a smaller shift.

  • ¹³C NMR: The appearance of new signals corresponding to the carbons of the introduced aryl group is a clear indicator of successful coupling. The C-3 carbon of the pyridine ring will shift significantly upfield from its value in the starting material (where it is bonded to iodine) to a value typical for a carbon in a biaryl system.

  • IR Spectroscopy: The spectrum will be dominated by the vibrational modes of the aromatic rings. The C-I stretching vibration (typically found in the far-IR region) will disappear. New bands corresponding to the C-C stretching and bending modes of the biaryl system will appear.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the 6-bromo-2-chloro-3-arylpyridine product. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
This compound (Starting Material) ~7.9 (d), ~7.3 (d)~145 (C-Br), ~150 (C-Cl), ~95 (C-I)C-I stretch (~600)318 [M]⁺
6-Bromo-2-chloro-3-phenylpyridine (Product) 7.3-7.6 (m, Ar-H), 7.8 (d, Py-H), 7.4 (d, Py-H)128-130 (Ar-C), 138-140 (ipso-Ar-C), ~125 (C-3)3100-3000 (Ar C-H), 1600-1450 (C=C, C=N)270 [M]⁺
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-3 position.

Expected Product: 2-Alkynyl-6-bromo-3-iodopyridine

Spectroscopic Signatures of Successful Coupling:

  • ¹H NMR: The most diagnostic feature is the appearance of the acetylenic proton signal if a terminal alkyne is used. For internal alkynes, the signals of the substituents on the alkyne will be present. The pyridine protons will shift upon substitution.

  • ¹³C NMR: Two new quaternary carbon signals will appear in the range of 80-100 ppm, corresponding to the sp-hybridized carbons of the alkyne. The C-3 carbon of the pyridine ring will shift upfield.

  • IR Spectroscopy: A sharp, medium-intensity band around 2100-2260 cm⁻¹ will appear, which is characteristic of the C≡C stretching vibration. The C-I stretching vibration will be absent.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the 2-alkynyl-6-bromo-3-iodopyridine product. The isotopic pattern will reflect the presence of one bromine and one chlorine atom.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
This compound (Starting Material) ~7.9 (d), ~7.3 (d)~145 (C-Br), ~150 (C-Cl), ~95 (C-I)C-I stretch (~600)318 [M]⁺
6-Bromo-2-chloro-3-(phenylethynyl)pyridine (Product) 7.3-7.6 (m, Ar-H), 7.9 (d, Py-H), 7.5 (d, Py-H)85-95 (C≡C), 128-132 (Ar-C), ~120 (C-3)~2220 (C≡C), 3100-3000 (Ar C-H)294 [M]⁺
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide.[3] While reactions can be directed at the C-3 iodo position, the C-6 bromo position is also a viable site for this transformation, and selectivity can often be tuned by the choice of catalyst and reaction conditions. For this guide, we will consider the selective amination at the C-6 position.

Expected Product: 2-Amino-6-bromo-3-iodopyridine

Spectroscopic Signatures of Successful Amination:

  • ¹H NMR: A broad singlet or multiplet corresponding to the N-H proton(s) of the newly introduced amino group will appear. The chemical shift of this proton is often solvent and concentration-dependent. The pyridine protons will show shifts consistent with the introduction of an electron-donating amino group.

  • ¹³C NMR: The C-6 carbon will experience a significant upfield shift due to the electron-donating nature of the amino group.

  • IR Spectroscopy: One or two sharp bands in the region of 3300-3500 cm⁻¹ will appear, corresponding to the N-H stretching vibrations of the primary or secondary amine. The C-Br stretching vibration will be absent.

  • Mass Spectrometry: The molecular ion peak will match the mass of the 2-amino-6-bromo-3-iodopyridine product. The isotopic pattern will show the characteristic signature of a compound containing one bromine and one iodine atom.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
This compound (Starting Material) ~7.9 (d), ~7.3 (d)~145 (C-Br), ~150 (C-Cl), ~95 (C-I)C-I stretch (~600)318 [M]⁺
6-Amino-2-chloro-3-iodopyridine (Product) ~5.0 (br s, NH₂), 7.8 (d, Py-H), 7.1 (d, Py-H)~158 (C-NH₂), ~150 (C-Cl), ~90 (C-I)3450, 3350 (N-H stretch)255 [M]⁺

Experimental Protocols

The following are representative protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

Suzuki_Coupling A Reactants & Catalyst Setup B Reaction A->B Heat (e.g., 80-100 °C) C Work-up B->C Cool to RT D Purification C->D Extraction & Drying E E D->E Spectroscopic Analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C-3 Position

Sonogashira_Coupling A Reactants & Catalysts Setup B Reaction A->B Stir at RT to 60 °C C Work-up B->C Quench D Purification C->D Extraction & Drying E E D->E Spectroscopic Analysis

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • THF, anhydrous and degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-6 Position

Buchwald_Hartwig_Amination A Reactants & Catalyst Setup B Reaction A->B Heat (e.g., 80-110 °C) C Work-up B->C Cool to RT D Purification C->D Filtration & Extraction E E D->E Spectroscopic Analysis

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Logical Framework for Spectroscopic Interpretation

The following diagram illustrates the decision-making process for identifying the product of a reaction involving this compound based on key spectroscopic features.

Spectroscopic_Analysis_Logic cluster_suzuki Suzuki Coupling Product cluster_sonogashira Sonogashira Coupling Product cluster_buchwald Buchwald-Hartwig Amination Product Start Analyze Spectroscopic Data of Reaction Product MS Mass Spectrum: Determine Molecular Weight & Isotopic Pattern Start->MS NMR_H ¹H NMR: Identify New Spin Systems & Shifts Start->NMR_H NMR_C ¹³C NMR: Observe New Signals & Shifts of Pyridine Carbons Start->NMR_C IR IR Spectrum: Look for New Functional Group Vibrations Start->IR MS_Suzuki [M]⁺ corresponds to C-I + Ar - I Isotopic pattern for Br and Cl MS->MS_Suzuki MS_Sonogashira [M]⁺ corresponds to C-I + Alkyne - I Isotopic pattern for Br and Cl MS->MS_Sonogashira MS_Buchwald [M]⁺ corresponds to C-Br + Amine - Br Isotopic pattern for Br and I MS->MS_Buchwald NMR_H_Suzuki Appearance of new aromatic signals NMR_H->NMR_H_Suzuki NMR_H_Sonogashira Appearance of acetylenic H or alkyne substituent signals NMR_H->NMR_H_Sonogashira NMR_H_Buchwald Broad N-H signal NMR_H->NMR_H_Buchwald NMR_C_Suzuki New aromatic C signals Upfield shift of C-3 NMR_C->NMR_C_Suzuki NMR_C_Sonogashira Two new signals at 80-100 ppm (C≡C) NMR_C->NMR_C_Sonogashira NMR_C_Buchwald Upfield shift of C-6 NMR_C->NMR_C_Buchwald IR_Suzuki Disappearance of C-I stretch IR->IR_Suzuki IR_Sonogashira Sharp C≡C stretch at ~2200 cm⁻¹ IR->IR_Sonogashira IR_Buchwald N-H stretches at 3300-3500 cm⁻¹ IR->IR_Buchwald Suzuki_ID 6-Bromo-2-chloro-3-arylpyridine Sonogashira_ID 2-Alkynyl-6-bromo-3-iodopyridine Buchwald_ID 2-Amino-6-bromo-3-iodopyridine

Caption: Decision tree for product identification based on spectroscopic data.

Conclusion

The strategic functionalization of this compound opens avenues to a vast chemical space of novel pyridine-containing molecules. A thorough understanding and application of spectroscopic techniques are paramount for navigating these synthetic pathways successfully. By comparing the characteristic spectroscopic signatures of the products from key reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can confidently verify the outcomes of their synthetic efforts and proceed with the subsequent steps in their research and development programs. This guide provides a foundational framework for this analytical process, empowering scientists to leverage the full potential of this versatile building block.

References

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloro-pyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4702-4718. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

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A Senior Application Scientist's Comparative Guide to Halogenated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenation on the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug candidates and a multitude of FDA-approved therapeutics.[1] Its nitrogen atom provides a key point for hydrogen bonding, enhances solubility, and allows for fine-tuning of physicochemical properties.[1] A powerful strategy to further modulate these properties and optimize a drug candidate's profile is the introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyridine core. This guide offers a comparative analysis of how each halogen uniquely impacts the pyridine scaffold, providing a framework for rational drug design.

Halogenation is far more than a simple substitution; it is a strategic tool to modulate a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[2][3] The choice of halogen and its position on the pyridine ring can dramatically alter a compound's journey from a laboratory curiosity to a clinical success. This guide will dissect these effects, providing the causal insights and experimental frameworks necessary for informed decision-making in your drug discovery programs.

Comparative Physicochemical Properties: A Halogen-by-Halogen Analysis

The identity and position of the halogen atom profoundly influence the fundamental physicochemical properties of the pyridine ring. These changes are driven by the interplay of electronegativity, atomic size, and polarizability, which in turn affect the compound's acidity (pKa), lipophilicity (logP), and overall electronic distribution.

Acidity (pKa)

The introduction of an electron-withdrawing halogen atom generally decreases the basicity of the pyridine nitrogen, thereby lowering the pKa of its conjugate acid. This effect is most pronounced with fluorine due to its high electronegativity and becomes less significant down the group. The position of the halogen also plays a critical role, with substitutions at the 2- and 4-positions having a more substantial impact on the nitrogen's basicity than substitution at the 3-position due to resonance effects.

Lipophilicity (logP)

Lipophilicity, a crucial parameter for membrane permeability and overall pharmacokinetics, is also significantly modulated by halogenation. While fluorine can sometimes decrease lipophilicity in aliphatic systems, on an aromatic ring like pyridine, all halogens generally increase the logP. This increase is correlated with the size and polarizability of the halogen, with iodine imparting the greatest lipophilicity.

Below is a comparative table of experimental pKa and logP values for monohalogenated pyridines, providing a quantitative foundation for these trends.

CompoundHalogenPositionpKa (conjugate acid)logP
2-FluoropyridineF2-0.440.8[3]
2-ChloropyridineCl20.49[4]1.22[4]
2-BromopyridineBr20.71[5]1.4[6]
2-IodopyridineI2~0.9 (estimated)~1.7 (estimated)
3-FluoropyridineF32.970.8
3-ChloropyridineCl32.841.3[7]
3-BromopyridineBr32.841.6[4]
3-IodopyridineI33.25[5][8]1.8[9]
4-FluoropyridineF4~3.5 (estimated)0.9[10]
4-ChloropyridineCl43.84[11]1.28[11]
4-BromopyridineBr43.35[12]1.5[1]
4-IodopyridineI4~3.9 (estimated)1.5[13][14]

Note: Some values are estimated based on established trends due to the absence of readily available experimental data in the searched sources.

The Impact of Halogenation on Drug-Like Properties

The subtle alterations in pKa and logP translate into significant, and often predictable, changes in a molecule's biological behavior. Understanding these relationships is key to leveraging halogenation for lead optimization.

Metabolic Stability

A primary reason for introducing halogens, particularly fluorine, is to enhance metabolic stability.[15] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a much stronger C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability. While chlorine, bromine, and iodine also form stronger bonds with carbon than hydrogen, the C-F bond is the strongest and thus generally provides the most significant metabolic blocking effect.

The position of halogenation is critical. Strategic placement at a known or predicted site of metabolism can be a highly effective tactic. For instance, if a pyridine ring is undergoing hydroxylation at the 4-position, installing a fluorine at that site can prevent this metabolic pathway.

Fig 1: Metabolic blocking by halogenation.
Binding Affinity and the Role of Halogen Bonding

Halogens can significantly enhance binding affinity through a variety of mechanisms. The heavier halogens (Cl, Br, and I) can participate in a highly directional, non-covalent interaction known as a halogen bond .[6][16] This occurs when the electropositive region on the outer surface of the halogen (the "sigma-hole") interacts favorably with a Lewis basic atom (e.g., a backbone carbonyl oxygen or a nitrogen atom in a histidine side chain) in the protein's active site.[2]

The strength of the halogen bond increases with the polarizability of the halogen, following the general trend: I > Br > Cl >> F .[16] Fluorine, being highly electronegative and having low polarizability, is generally considered a poor halogen bond donor.[2] The ability to form these specific, geometrically defined interactions makes chlorine, bromine, and particularly iodine, valuable tools for optimizing ligand-receptor interactions.[3][6]

cluster_0 Halogen Bonding in a Kinase Active Site cluster_1 Halogen Bond Strength Trend Ligand Halogenated Pyridine Ligand C-X Receptor Protein Backbone O=C Ligand:port->Receptor:port  Halogen Bond (X···O) F F Cl Cl Br Br I I label_strength Increasing Halogen Bond Strength →

Fig 2: Halogen bonding interaction and strength.
Toxicity Profile

The introduction of halogens can also influence a compound's toxicity profile. While generalizations are difficult, some trends have been observed. For instance, studies on the mutagenicity of halogenated pyridines in the Salmonella/microsome assay have suggested that 2-chloropyridine can be mutagenic with metabolic activation, while 2-fluoropyridine showed equivocal results.[11][17] The chemical reactivity of halopyridines, particularly at the 2- and 4-positions, which are susceptible to nucleophilic displacement, can contribute to their toxicity.[11][17] In one study, 3-chloropyridine was found to be cytotoxic and clastogenic to cultured cells, an effect that was modulated by the presence of pyridine N-oxide, a potential metabolite.[18] In contrast, 2-chloropyridine was non-cytotoxic and non-clastogenic under the same conditions, highlighting how positional isomerism can dramatically alter the toxicological profile.[18]

Halogenated Pyridines in Approved Drugs: Case Studies

The strategic use of halogenated pyridines is evident in numerous FDA-approved drugs.

  • Fluorinated Pyridines: The prevalence of fluorine in modern pharmaceuticals is undeniable.[19]

    • Lemborexant (Dayvigo): An insomnia treatment, features a fluorinated pyridine ring. The fluorine atom was found to be crucial for achieving high binding affinity and a good overall pharmacological profile.[19]

    • Alpelisib (Vemlidy): A PI3K inhibitor for breast cancer, incorporates a trifluoromethyl-substituted pyridine. This group enhances metabolic stability and bioavailability.[19]

  • Chlorinated Pyridines:

    • Vismodegib (Erivedge): The first approved Hedgehog signaling pathway inhibitor for basal cell carcinoma, contains a 2-chloro-3-(pyridin-2-yl)aniline core.[20] The synthesis of this key intermediate often involves the use of chlorinated pyridines.[19]

  • Brominated Pyridines: While less common in the final drug structure, bromopyridines are invaluable synthetic intermediates. Their utility in cross-coupling reactions (e.g., Suzuki, Heck) makes them essential for building complex molecular architectures.[21] For example, 3-bromopyridine is a versatile building block in organic synthesis.[4][21]

Experimental Protocols for Property Assessment

To empirically evaluate the impact of halogenation, a suite of standardized in vitro assays is indispensable.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a series of halogenated pyridine analogs.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compounds (halogenated pyridine analogs) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of each test compound and control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer and the microsomal suspension.

    • Add the test compound to achieve a final concentration of ~1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of halogenated pyridine analogs against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (halogenated pyridine analogs)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal (or percent inhibition) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Protocol 3: Determination of pKa and logP

Objective: To experimentally determine the acidity (pKa) and lipophilicity (logP) of halogenated pyridine analogs.

pKa Determination (UV-Metric or Potentiometric Titration):

  • A common method involves dissolving the compound in a series of buffers with a wide range of pH values (e.g., pH 1-13).

  • The UV-Vis spectrum is recorded for each solution.

  • Changes in the absorbance spectrum as a function of pH are used to determine the pKa, as the ionization state of the molecule affects its chromophore.

logP Determination (Shake-Flask Method):

  • Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD). Ensure both phases are pre-saturated with each other.

  • Partitioning: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).[22]

Conclusion and Future Outlook

The halogenation of pyridines is a nuanced and powerful strategy in drug discovery. Fluorine remains a workhorse for enhancing metabolic stability and modulating pKa. Chlorine and bromine offer a balance of steric and electronic effects, coupled with the ability to form moderately strong halogen bonds. Iodine, with its superior polarizability, is the premier choice for maximizing halogen bonding interactions, albeit at the cost of increased molecular weight and potential for metabolic liabilities.

The rational application of halogenated pyridines requires a deep understanding of the interplay between their physicochemical properties and the specific demands of the biological target and desired pharmacokinetic profile. As our understanding of halogen bonding and metabolic pathways continues to grow, the strategic use of these versatile building blocks will undoubtedly lead to the development of safer and more effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 6-bromo-2-chloro-3-iodopyridine, a multi-halogenated heterocyclic compound, requires specialized handling and disposal procedures due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the protocol, fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment and Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. Based on data from analogous compounds, it should be treated as a hazardous substance.

Primary Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1]

  • Harmful if Swallowed: The compound is presumed to be harmful if ingested.[1][3]

This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times. The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical exposure.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles into the eyes.[2][4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or vapors, which is the primary route of exposure for respiratory irritants.[5][6]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with correct waste characterization. This compound is classified as a halogenated organic compound . This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins and furans.[7]

Actionable Directive: Under no circumstances should this compound or its waste be mixed with non-halogenated organic waste or disposed of in general laboratory trash or down the drain.[2][3][8] Doing so contaminates entire waste streams, complicates disposal, and violates regulatory standards set by bodies like the Environmental Protection Agency (EPA).[9][10][11][12] Waste must be segregated at the point of generation.

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for collecting and preparing this compound waste for final disposal.

Collecting Solid Waste
  • Preparation: Designate a specific, labeled hazardous waste container for "Halogenated Organic Solid Waste" before starting your work.

  • Transfer: Carefully transfer the solid waste, including any contaminated weighing paper or spatulas, into the designated container using appropriate tools (e.g., a dedicated spatula).

  • Minimize Dust: Avoid creating dust during the transfer process.[2][3] If the material is a fine powder, conduct the transfer deep within a chemical fume hood to contain any airborne particles.

  • Seal Container: Securely close the waste container immediately after adding the waste.[1][4]

Collecting Liquid Waste (Solutions)
  • Preparation: Use a dedicated, labeled hazardous waste container for "Halogenated Organic Liquid Waste." The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[13]

  • Transfer: All transfers of liquid waste must be performed within a chemical fume hood.[13] Use a funnel to prevent spills.

  • Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion.[14]

  • Seal Container: Tightly seal the container when not in use to prevent the release of vapors.

Managing Spills
  • Evacuate and Ventilate: For a large spill, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small, manageable spills, contain the material using an appropriate spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Sweep up the absorbed material and place it into the designated "Halogenated Organic Solid Waste" container.[1][3]

  • Decontamination: Clean the spill area thoroughly. (See Section 5).

Waste Container, Labeling, and Storage

Proper containment and identification are legally required and essential for safe handling by waste management personnel.

  • Container Selection: Use only approved, leak-proof, and chemically resistant containers. The original product container can be used if it is in good condition.[13]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" and any other constituents.

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., Irritant, Harmful).

  • Storage: Store sealed waste containers in a designated, secondary containment area, such as a safety cabinet.[13] The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from this compound.

G Diagram 1: Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_spill Spill / Contamination Path cluster_final Final Steps start Start: Generate Waste (this compound) waste_type Identify Waste Form start->waste_type solid_container Use Container: 'Halogenated Organic Solid Waste' waste_type->solid_container Solid Residue liquid_container Use Container: 'Halogenated Organic Liquid Waste' waste_type->liquid_container Liquid Solution spill_container Use Container: 'Halogenated Organic Solid Waste' waste_type->spill_container Spill / Contaminated PPE solid_procedure Procedure: 1. Transfer carefully in fume hood. 2. Avoid creating dust. 3. Seal container. solid_container->solid_procedure storage Store Sealed Container in Designated Secondary Containment solid_container->storage liquid_procedure Procedure: 1. Use HDPE container in fume hood. 2. Do not overfill (<90%). 3. Seal container. liquid_container->liquid_procedure liquid_container->storage spill_procedure Procedure: 1. Absorb with inert material. 2. Sweep into container. 3. Decontaminate area. spill_container->spill_procedure spill_container->storage pickup Arrange Pickup by Licensed Hazardous Waste Management storage->pickup end End: Proper Disposal pickup->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-2-chloro-3-iodopyridine
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6-Bromo-2-chloro-3-iodopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.